molecular formula C12H11NO2 B028033 2,4-dimethylquinoline-3-carboxylic Acid CAS No. 104785-55-9

2,4-dimethylquinoline-3-carboxylic Acid

Cat. No.: B028033
CAS No.: 104785-55-9
M. Wt: 201.22 g/mol
InChI Key: IXSPGXNTIAITRL-UHFFFAOYSA-N
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Description

2,4-Dimethylquinoline-3-carboxylic acid (CAS 104785-55-9) is an organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g·mol⁻¹ . It is characterized as a white solid . This compound is of significant interest in medicinal chemistry research. Studies on quinoline-3-carboxylic acid derivatives have highlighted their potential as highly selective antiproliferative agents . Specifically, related 2,4-disubstituted quinoline-3-carboxylic acids have demonstrated micromolar inhibition and enhanced selectivity against certain cancer cell lines, such as MCF-7 and K562, while showing minimal effects on non-cancerous cells (e.g., HEK293) . The research value of this compound family lies in the strategic modification of physiological properties, such as pKa, to promote greater drug concentration in acidic cancer tissue environments, thereby improving selectivity and potentially reducing toxicity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11NO2/c1-7-9-5-3-4-6-10(9)13-8(2)11(7)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSPGXNTIAITRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407158
Record name 2,4-dimethylquinoline-3-carboxylic Acid
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104785-55-9
Record name 2,4-Dimethyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104785-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dimethylquinoline-3-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic mechanisms for producing 2,4-dimethylquinoline-3-carboxylic acid, a significant heterocyclic scaffold in medicinal chemistry and drug development.[1] We delve into two primary, field-proven synthetic strategies: the highly convergent Friedländer Annulation and a stepwise approach combining the Combes synthesis with subsequent oxidation. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis to guide rational synthesis design. The causality behind experimental choices is explored, ensuring each protocol is presented as a self-validating system grounded in established chemical principles.

Introduction: The Quinoline Core in Modern Chemistry

The quinoline ring system is a privileged scaffold in pharmaceutical science, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[2] Specifically, quinoline-3-carboxylic acid derivatives are crucial intermediates, valued for their role in the synthesis of complex, biologically active molecules.[1] Understanding the efficient and scalable synthesis of specifically substituted quinolines, such as this compound, is paramount for advancing research and development in this area. This guide will explore and contrast two robust synthetic pathways to this target molecule, providing the technical depth required for practical application and further innovation.

Pathway I: The Friedländer Annulation - A Convergent Approach

The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system. In its most general form, it is an acid- or base-catalyzed condensation and subsequent cyclodehydration between a 2-amino-substituted aromatic aldehyde or ketone and a compound containing a reactive α-methylene group.[3][4] This pathway is often favored for its convergence, building the complex heterocyclic core with the desired substituents in a single annulation step.

For the synthesis of this compound (or its ethyl ester precursor), the logical reactants are 2-aminoacetophenone and ethyl acetoacetate .

The Core Mechanism: A Tale of Two Pathways

The precise sequence of bond-forming events in the Friedländer synthesis can be influenced by the reaction conditions (acidic vs. basic catalysis). However, two primary mechanistic pathways are generally considered viable.[5]

  • Aldol-First Pathway: The reaction initiates with an aldol condensation between the enolate of ethyl acetoacetate and the carbonyl group of 2-aminoacetophenone. This is followed by an intramolecular cyclization via imine formation and subsequent dehydration to yield the aromatic quinoline ring.

  • Schiff-Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the aniline nitrogen of 2-aminoacetophenone and the ketone carbonyl of ethyl acetoacetate. This intermediate then undergoes an intramolecular aldol-type condensation to form the six-membered ring, which rapidly dehydrates to the final product.

Detailed mechanistic studies suggest that under most conditions, the initial intermolecular aldol condensation is the slow, rate-determining step, followed by a very rapid cyclization and dehydration.[6]

Friedlander_Mechanism cluster_start Starting Materials cluster_mechanism Reaction Mechanism (Aldol-First Pathway) 2-aminoacetophenone 2-Aminoacetophenone aldol_adduct Aldol Adduct 2-aminoacetophenone->aldol_adduct 1. Aldol Condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->aldol_adduct unsaturated_carbonyl Cyclized Intermediate aldol_adduct->unsaturated_carbonyl 2. Intramolecular Cyclization (Imine Formation) final_ester Ethyl 2,4-dimethylquinoline-3-carboxylate unsaturated_carbonyl->final_ester 3. Dehydration (Aromatization)

Caption: The Friedländer annulation mechanism for quinoline synthesis.

Causality in Experimental Design

The success of the Friedländer synthesis hinges on the careful selection of a catalyst and reaction conditions.

  • Catalysis: Both acid (e.g., p-toluenesulfonic acid, iodine, Lewis acids) and base (e.g., potassium tert-butoxide, piperidine) catalysis are effective.[5][7]

    • Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of 2-aminoacetophenone, increasing its electrophilicity and promoting the initial aldol reaction. It also facilitates the final dehydration step.

    • Base Catalysis: A base promotes the formation of the enolate from ethyl acetoacetate, the key nucleophile in the aldol-first pathway.

  • Solvent and Temperature: The reaction is often performed at elevated temperatures (80-120 °C) under reflux to overcome the activation energy of the rate-limiting step and drive the dehydration.[8] Solvents like ethanol are common as they effectively dissolve the reactants.[8] Solvent-free conditions using microwave irradiation have also been reported to accelerate the reaction significantly.[9]

Experimental Protocol

This protocol describes the synthesis of the ethyl ester precursor, followed by hydrolysis.

Friedlander_Workflow cluster_synthesis Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis A Combine 2-aminoacetophenone, ethyl acetoacetate, & catalyst in ethanol B Reflux mixture (e.g., 4-6 hours) A->B C Cool, precipitate product B->C D Isolate & purify ester (Filtration/Recrystallization) C->D E Dissolve ester in ethanolic NaOH/KOH D->E Intermediate F Reflux to saponify E->F G Cool & acidify with HCl to precipitate acid F->G H Isolate & purify final product G->H

Caption: Experimental workflow for the two-step Friedländer synthesis.

Step 1: Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminoacetophenone (10 mmol), ethyl acetoacetate (11 mmol), and absolute ethanol (25 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate directly. If not, slowly add the mixture to a beaker of cold water to induce precipitation.

  • Purification: Collect the crude solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure ester.

Step 2: Hydrolysis to this compound

  • Setup: Dissolve the purified ethyl ester (5 mmol) in a solution of sodium hydroxide (15 mmol) in 20 mL of 1:1 ethanol/water.

  • Reaction: Heat the mixture to reflux for 2-3 hours until saponification is complete (as indicated by TLC).

  • Workup: Cool the reaction mixture in an ice bath and carefully acidify to pH ~4-5 with concentrated hydrochloric acid. A precipitate of the carboxylic acid will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. Recrystallization may be performed if higher purity is required.

Pathway II: Combes Synthesis and Subsequent Oxidation

An alternative, stepwise strategy involves first constructing the 2,4-dimethylquinoline core and then introducing the carboxylic acid functionality at the C3 position. This approach leverages the robust Combes quinoline synthesis.

Step A: Combes Synthesis of 2,4-Dimethylquinoline

The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone.[10] For 2,4-dimethylquinoline, the reactants are aniline and acetylacetone (pentane-2,4-dione).

Mechanism: The reaction proceeds via the initial formation of an enamine intermediate from the aniline and one of the ketone carbonyls.[10][11] Under strong acid catalysis (typically H₂SO₄), the second carbonyl is protonated, which facilitates an electrophilic aromatic substitution (cyclization) onto the aniline ring. This is the rate-determining step.[10][12] A final dehydration step yields the aromatic 2,4-dimethylquinoline.

Combes_Mechanism cluster_start_combes Starting Materials cluster_mech_combes Reaction Mechanism Aniline Aniline Enamine Enamine Aniline->Enamine 1. Condensation Acetylacetone Acetylacetone Acetylacetone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized 2. Acid-Catalyzed Cyclization (RDS) Product 2,4-Dimethylquinoline Cyclized->Product 3. Dehydration

Caption: The Combes synthesis mechanism for 2,4-dimethylquinoline.

Step B: Oxidation to this compound

The second step involves the functionalization of the pre-formed quinoline ring. One reported method is the direct oxidation of 2,4-dimethylquinoline.[1]

Mechanism: While detailed mechanistic studies are scarce, the oxidation likely proceeds via a radical mechanism at the C3 position. The C-H bond at C3 is activated, analogous to a benzylic position, making it susceptible to hydrogen abstraction by a strong oxidizing agent like potassium permanganate (KMnO₄). The resulting radical is then oxidized to the carboxylic acid. The precise intermediate steps can be complex.

Experimental Protocol Summary:

  • Setup: Dissolve 2,4-dimethylquinoline in a suitable solvent like methanol.[1]

  • Reaction: Slowly add an oxidizing agent, such as potassium permanganate, to the solution. The reaction is typically run for several hours.[1]

  • Workup: After the reaction, the manganese dioxide byproduct is removed by filtration.

  • Isolation: The filtrate is processed to isolate the this compound, which can be purified by crystallization.[1]

Comparative Analysis of Synthetic Routes

The choice between these two pathways depends on factors such as starting material availability, desired scale, and tolerance for a multi-step procedure.

FeaturePathway I: Friedländer AnnulationPathway II: Combes + Oxidation
Strategy ConvergentStepwise / Linear
Number of Steps 2 (Ester synthesis + Hydrolysis)2 (Combes synthesis + Oxidation)
Atom Economy Generally higherLower, due to use of a strong oxidant
Key Reagents 2-Aminoacetophenone, Ethyl AcetoacetateAniline, Acetylacetone, KMnO₄
Control Excellent control over substituent placementRelies on selective C-H functionalization
Scalability Generally robust and scalableOxidation step can be challenging to scale
Advantages Direct, elegant, good regiochemical controlUses simple, readily available starting materials
Disadvantages Substituted 2-aminoacetophenone may be costlyOxidation can lead to side products/over-oxidation

Conclusion

Both the Friedländer Annulation and the Combes-Oxidation sequence represent viable and effective strategies for the synthesis of this compound.

  • The Friedländer Annulation stands out as a more elegant and convergent approach, offering excellent control for constructing the fully substituted quinoline core in a single key step. It is often the preferred method in research and development settings where efficiency and predictability are paramount.

  • The Combes-Oxidation pathway provides a solid alternative, particularly when starting from the basic building blocks of aniline and acetylacetone. While the final oxidation step may require careful optimization to ensure good yields and avoid side reactions, it demonstrates the utility of a stepwise C-H functionalization strategy.

The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research program, including cost, scale, and available chemical feedstocks.

References

  • Wikipedia. (2023). Friedländer synthesis.
  • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Concerning the mechanism of the Friedländer quinoline synthesis. Chemical Society Reviews, 38(8), 2455-2472. [Link]
  • ChemBK. (2024). This compound.
  • Surana, S. (n.d.). Combes Quinoline Synthesis. Retrieved from Name Reactions in Organic Synthesis. [Link]
  • Química Orgánica. (n.d.). Friedlander quinoline synthesis.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • Wikiwand. (n.d.). Combes quinoline synthesis.
  • The Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry. [Link]
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • National Institutes of Health. (2024). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • National Institutes of Health. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
  • ResearchGate. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate.
  • National Institutes of Health. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from Oriental Journal of Chemistry. [Link]
  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines.
  • ResearchGate. (n.d.). 2,4-Dimethylquinoline.

Sources

An In-Depth Technical Guide to 2,4-Dimethylquinoline-3-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2,4-Dimethylquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal and materials chemistry. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it serves as a crucial intermediate for synthesizing a wide range of biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis methodologies, and key applications, with a focus on its potential in drug development. We present detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in the field.

Molecular Identity and Structure

This compound is an organic compound featuring a quinoline core substituted with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 3.[3] The strategic placement of these functional groups dictates its chemical reactivity and potential for forming complex derivatives.

  • IUPAC Name: this compound[4]

  • CAS Number: 104785-55-9[5]

  • Molecular Formula: C₁₂H₁₁NO₂[4]

  • Molecular Weight: 201.22 g/mol [4]

The quinoline ring system is a fusion of a benzene ring and a pyridine ring.[6] The carboxylic acid group at the C3 position is a key handle for derivatization, while the methyl groups at C2 and C4 influence the molecule's steric and electronic properties.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties

Property Value Source(s)
Appearance Colorless or slightly yellow crystalline solid [3]
Melting Point 126-129 °C [3]
Solubility Soluble in methanol, chloroform, dichloromethane; poor solubility in water [3]
Molecular Formula C₁₂H₁₁NO₂ [4][7]
Molecular Weight 201.22 g/mol [4][7]

| XlogP (Predicted) | 2.5 |[8] |

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups (C2-CH₃ and C4-CH₃), aromatic protons on the benzene portion of the quinoline ring, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR would display signals for the two methyl carbons, the carboxylic acid carbon, and the twelve carbons of the quinoline ring system.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=C/C=N stretching frequencies characteristic of the quinoline ring.

  • Mass Spectrometry: The monoisotopic mass is 201.07898 Da.[8] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Synthesis and Mechanistic Insights

While several methods exist for quinoline synthesis, a common laboratory-scale preparation of this compound involves the oxidation of the corresponding 2,4-dimethylquinoline precursor.[3]

Experimental Protocol: Oxidation of 2,4-Dimethylquinoline

  • Rationale: This method leverages the relative stability of the quinoline ring system compared to the alkyl side chains. A strong oxidizing agent like potassium permanganate (KMnO₄) can selectively oxidize one of the methyl groups to a carboxylic acid. The C4-methyl is typically more susceptible to oxidation in this context.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 2,4-dimethylquinoline in a suitable solvent like aqueous acetone or pyridine.

    • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) to the reaction mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.[3]

    • Reaction Monitoring: Stir the mixture at an appropriate temperature for several hours.[3] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

    • Workup: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with HCl) to precipitate the carboxylic acid product.

    • Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[3]

Synthesis_Workflow cluster_synthesis Synthesis Workflow start Dissolve 2,4-Dimethylquinoline in Solvent oxidation Slowly add KMnO₄ (Oxidizing Agent) start->oxidation reaction Stir and Monitor (TLC) oxidation->reaction workup Filter MnO₂ Acidify Filtrate reaction->workup purification Recrystallize Precipitate from Ethanol workup->purification product Pure 2,4-Dimethylquinoline- 3-carboxylic Acid purification->product

Caption: Workflow for the synthesis of the target compound via oxidation.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dominated by the carboxylic acid group, making it an excellent scaffold for building molecular diversity. This is particularly valuable in drug development for structure-activity relationship (SAR) studies.[6]

  • Amide Formation: The carboxylic acid can be readily converted to amides by reacting with various amines using standard coupling reagents (e.g., HATU, EDC/HOBt). This is a cornerstone reaction for creating peptide-like linkages or introducing diverse functional groups.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding esters. Esterification can be used to modulate properties like lipophilicity and cell permeability.[9]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Ring Reactions: While the quinoline ring is relatively stable, it can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions.

Derivatization Core 2,4-Dimethylquinoline- 3-carboxylic Acid Amide Amide Derivatives Core->Amide Amine, Coupling Agent Ester Ester Derivatives Core->Ester Alcohol, Acid Catalyst Alcohol Primary Alcohol Core->Alcohol LiAlH₄ (Reduction)

Caption: Key derivatization pathways from the carboxylic acid group.

Applications in Research and Drug Development

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs for a wide range of diseases.[2][6] Derivatives of quinoline carboxylic acids have demonstrated significant potential in various therapeutic areas.

  • Pharmaceutical Intermediate: The primary use of this compound is as a versatile intermediate for synthesizing more complex, pharmacologically active compounds.[1][3]

  • Anti-inflammatory and Antiproliferative Agents: Studies on related quinoline carboxylic acids have shown they can possess significant anti-inflammatory properties.[10] Furthermore, certain derivatives have displayed cytotoxic activity against various cancer cell lines, including mammary and cervical cancer cells, suggesting potential applications in oncology.[10][11]

  • Enzyme Inhibition: The quinoline-4-carboxylic acid scaffold has been extensively studied for its ability to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), a target for treating autoimmune diseases and cancer.[12] The carboxylic acid group is often crucial for binding to key residues in the enzyme's active site.[12]

  • Antimicrobial Activity: The quinoline core is famous for its role in antimicrobial drugs (e.g., fluoroquinolones).[2] Novel derivatives based on this scaffold are continuously being explored for activity against bacteria, fungi, and other pathogens.[13][14]

Safety and Handling

Under normal laboratory conditions, this compound is generally stable.[3] However, standard safety precautions should always be observed when handling chemical compounds.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]

  • Handling: Avoid inhalation, skin contact, and ingestion. The compound is classified as harmful if inhaled, in contact with skin, or if swallowed.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations to prevent environmental contamination.[3]

References

  • ChemBK. (2024). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development.
  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • PubChemLite. This compound (C12H11NO2).
  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • J&K Scientific. This compound, 97% | 104785-55-9.
  • PubChem. 2,3-Dimethyl-quinoline-6-carboxylic acid | C12H11NO2.
  • Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino.
  • PubMed. (n.d.). Biological activities of quinoline derivatives.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (2023). (PDF) Biological Activities of Quinoline Derivatives.
  • CP Lab Safety. This compound, 98% Purity, C12H11NO2, 100 mg.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

Sources

A Technical Guide to the Spectroscopic Characterization of 2,4-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the spectroscopic characterization of 2,4-dimethylquinoline-3-carboxylic acid, a key intermediate in pharmaceutical and dye synthesis.[1] While experimental spectra for this specific compound are not widely available in public databases, this document, authored from the perspective of a Senior Application Scientist, synthesizes foundational spectroscopic principles and data from analogous structures to present a reliable, predictive analysis. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral output. This guide is designed to be a self-validating resource, grounding its predictions in established scientific literature and providing detailed methodologies for acquiring and interpreting the spectroscopic data necessary for unambiguous structural confirmation.

Introduction: The Structural Imperative

This compound (C₁₂H₁₁NO₂, Molar Mass: 201.22 g/mol ) is a substituted quinoline derivative with significant potential in medicinal chemistry and materials science.[1][2] Its utility as a precursor hinges on the precise arrangement of its functional groups: a carboxylic acid at the 3-position and two methyl groups at the 2- and 4-positions of the quinoline core.[3][4] Verifying this structure is paramount before its use in further synthetic steps. Spectroscopic techniques provide the necessary tools for this confirmation, each offering a unique window into the molecule's architecture. This guide will provide a comprehensive analysis of the expected spectroscopic data for this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂[3]
Molecular Weight201.22 g/mol [3]
AppearanceColorless or slightly yellow crystalline solid[1]
Melting Point~126-129°C[1]
SolubilitySoluble in methanol, chloroform, dichloromethane; poor solubility in water[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-COOH> 10.0Singlet (broad)1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.
Ar-H (quinoline ring)7.5 - 8.5Multiplets4HThe four protons on the benzene portion of the quinoline ring will appear as a complex series of multiplets due to spin-spin coupling.
C4-CH₃~2.7Singlet3HThe methyl group at the 4-position is deshielded by the aromatic ring and the adjacent carboxylic acid.
C2-CH₃~2.6Singlet3HThe methyl group at the 2-position is also deshielded by the aromatic system.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The predicted chemical shifts are:

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
-COOH> 170The carbonyl carbon of the carboxylic acid is significantly deshielded.
Aromatic C (quinoline)120 - 150The eight carbons of the quinoline ring system will appear in this region, with quaternary carbons typically showing weaker signals.
C4-CH₃~20The methyl carbon at the 4-position.
C2-CH₃~18The methyl carbon at the 2-position.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
O-H (Carboxylic Acid)2500-3300BroadThe O-H stretch of a carboxylic acid is characteristically broad due to hydrogen bonding.[5]
C=O (Carboxylic Acid)1700-1725Strong, SharpThe carbonyl stretch is a very strong and sharp absorption.[5]
C=C and C=N (Aromatic)1500-1600Medium to StrongThese absorptions are characteristic of the quinoline ring system.
C-O (Carboxylic Acid)1200-1300MediumThe C-O single bond stretch of the carboxylic acid.[5]
C-H (Aromatic)3000-3100Medium to WeakStretching vibrations of the C-H bonds on the quinoline ring.
C-H (Aliphatic)2850-3000Medium to WeakStretching vibrations of the C-H bonds of the methyl groups.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 201, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (-OH, 17 amu) from the carboxylic acid group to give a fragment at m/z = 184.

    • Loss of a carboxyl group (-COOH, 45 amu) to give a fragment at m/z = 156.

    • Loss of carbon dioxide (-CO₂, 44 amu) after rearrangement to give a fragment at m/z = 157.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Data: Structural Assignments and Workflows

Visual aids are crucial for understanding the relationship between the molecular structure and the spectroscopic data.

G cluster_1H_NMR ¹H NMR Assignments COOH >10.0 ppm (s, 1H) Ar-H 7.5-8.5 ppm (m, 4H) C4-CH3 ~2.7 ppm (s, 3H) C2-CH3 ~2.6 ppm (s, 3H)

Caption: Predicted ¹H NMR chemical shifts for this compound.

G Sample Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Sample->Dissolve in Deuterated Solvent NMR Prepare KBr Pellet / Use ATR Prepare KBr Pellet / Use ATR Sample->Prepare KBr Pellet / Use ATR IR Introduce into Mass Spec Introduce into Mass Spec Sample->Introduce into Mass Spec MS Acquire Spectra (¹H & ¹³C) Acquire Spectra (¹H & ¹³C) Dissolve in Deuterated Solvent->Acquire Spectra (¹H & ¹³C) Process Data Process Data Acquire Spectra (¹H & ¹³C)->Process Data Structural Elucidation Structural Elucidation Process Data->Structural Elucidation Acquire Spectrum (FTIR) Acquire Spectrum (FTIR) Prepare KBr Pellet / Use ATR->Acquire Spectrum (FTIR) Identify Functional Groups Identify Functional Groups Acquire Spectrum (FTIR)->Identify Functional Groups Ionize (EI/ESI) Ionize (EI/ESI) Introduce into Mass Spec->Ionize (EI/ESI) Analyze Fragments Analyze Fragments Ionize (EI/ESI)->Analyze Fragments Determine MW & Fragmentation Determine MW & Fragmentation Analyze Fragments->Determine MW & Fragmentation

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion: A Predictive Yet Powerful Approach

This technical guide provides a robust framework for the spectroscopic characterization of this compound. While based on predictive data due to the current lack of publicly available experimental spectra, the principles and methodologies outlined here are grounded in established spectroscopic theory and data from analogous compounds. By following the detailed protocols, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

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An In-depth Technical Guide to the Solubility of 2,4-dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape for Quinoline Carboxylic Acids

To the researchers, medicinal chemists, and formulation scientists at the forefront of drug discovery, this guide serves as a comprehensive resource on the solubility of 2,4-dimethylquinoline-3-carboxylic acid. Quinoline carboxylic acids are a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Understanding their solubility is not merely an academic exercise but a critical determinant of a compound's developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This document moves beyond a simple recitation of data, offering a deep dive into the physicochemical principles governing the solubility of this specific molecule, complete with actionable experimental protocols. Every piece of information herein is presented with the aim of empowering you to make informed decisions in your research and development endeavors.

Physicochemical Profile of this compound: The "Why" Behind its Solubility

A molecule's solubility is a direct consequence of its inherent physicochemical properties. For this compound, the interplay between its aromatic quinoline core, the ionizable carboxylic acid group, and the methyl substituents dictates its interaction with various solvents.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Parameters (Experimental and Predicted):

PropertyValue/EstimateSource
Molecular FormulaC₁₂H₁₁NO₂[1]
Molecular Weight201.22 g/mol [2]
AppearanceColorless or slightly yellow crystalline solid[3]
Melting Point126-129°C[3]
Predicted XlogP ~2.5[1]
Predicted pKa (Carboxylic Acid) ~4-5Inferred from similar structures

Expert Insights:

  • Lipophilicity (logP): The predicted octanol-water partition coefficient (XlogP) of approximately 2.5 indicates a moderate lipophilicity. This is a direct result of the large aromatic quinoline ring system. This property suggests a preference for non-polar or moderately polar organic solvents over water. For the closely related quinoline-3-carboxylic acid, a predicted logP of 1.933 has been reported.[4]

  • Methyl Substituents: The two methyl groups at positions 2 and 4 contribute to the molecule's lipophilicity, further decreasing its aqueous solubility compared to the unsubstituted quinoline-3-carboxylic acid.

Solubility Profile in Different Solvents: A Comparative Analysis

While precise quantitative solubility data for this compound is not extensively published, qualitative information and data from structurally similar compounds provide a strong basis for understanding its behavior in various solvent systems.

Qualitative Solubility Data:

SolventSolubilityReference
WaterPoor[3]
MethanolSoluble[3]
ChloroformSoluble[3]
DichloromethaneSoluble[3]

Expert Discussion on Solvent Selection:

The solubility of this compound is governed by the "like dissolves like" principle.

  • Aqueous Solubility: The poor aqueous solubility is expected due to the predominantly hydrophobic nature of the bicyclic aromatic ring system.[3] While the carboxylic acid group can engage in hydrogen bonding with water, this is insufficient to overcome the lipophilicity of the bulk of the molecule. The solubility of quinoline itself in cold water is low.[6] For other quinoline carboxylic acids, such as 4-oxo-1H-quinoline-2-carboxylic acid, solubility in polar solvents like water is noted but is significantly influenced by pH.[7]

  • Polar Protic Solvents (e.g., Methanol): The molecule's solubility in methanol can be attributed to the ability of methanol to act as both a hydrogen bond donor (to the carbonyl oxygen and quinoline nitrogen) and a hydrogen bond acceptor (from the carboxylic acid proton). Furthermore, the methyl group of methanol provides a degree of non-polar character that can interact favorably with the quinoline ring.

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): The solubility in these solvents is primarily driven by dipole-dipole interactions and London dispersion forces. The polar C-Cl bonds in these solvents can interact with the polar regions of the solute molecule.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Based on data for similar quinoline carboxylic acids, high solubility is expected in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[8] These solvents are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid group.

  • Non-Polar Solvents (e.g., Hexane): Very poor solubility is anticipated in non-polar aliphatic solvents like hexane due to the significant mismatch in polarity.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the equilibrium (thermodynamic) solubility.[9][10] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Experimental Workflow:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add chosen solvent A->B in vial C Agitate at constant temperature (e.g., 24h) B->C seal and place in shaker D Centrifuge or filter to remove undissolved solid C->D after equilibration E Quantify concentration in supernatant (HPLC-UV) D->E aliquot supernatant F Determine solubility E->F compare to standard curve

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.[9]

    • Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

    • Prepare replicate samples for each solvent to assess reproducibility.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-hour incubation is a common starting point, but for poorly soluble compounds, longer times (48-72 hours) may be necessary.[11] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24 and 48 hours) and analyzed; the concentration should be consistent.

  • Phase Separation:

    • After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

      • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solid. Causality Note: It is crucial to pre-saturate the filter with the solution by discarding the initial aliquot to prevent adsorption of the compound onto the filter membrane, which can lead to erroneously low solubility values.[10]

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the saturated samples by a validated HPLC-UV method (see protocol below).

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the saturated solution from the calibration curve. This concentration is the thermodynamic solubility.

pH-Dependent Aqueous Solubility:

To determine solubility as a function of pH, the above protocol is repeated using a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8). It is critical to measure the pH of the final saturated solution as the dissolution of an acidic compound can alter the pH of unbuffered or weakly buffered solutions.[9]

Analytical Method for Quantification: A Robust HPLC-UV Protocol

A reliable analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a specific and sensitive method for quantifying quinoline carboxylic acids.[12][13]

HPLC-UV Method Parameters:

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides good retention for the moderately lipophilic quinoline ring system.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterThe acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention on the reverse-phase column.[14]
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient e.g., 5% to 95% B over 15 minutesA gradient elution is often necessary to elute the compound with a good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength ~290 nm and/or ~325 nmQuinoline derivatives typically have strong UV absorbance in this region.[1][15] The optimal wavelength should be determined by examining the UV spectrum of the compound.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Validation:

For a truly trustworthy protocol, the HPLC method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Conclusion: A Data-Driven Approach to Formulation and Development

This in-depth guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. While a lack of publicly available quantitative data necessitates the use of predicted values and analogies to similar structures, the provided protocols offer a robust pathway to generating this critical information in your own laboratory. By grounding experimental work in a solid understanding of the underlying physicochemical principles, researchers can confidently navigate the challenges of working with this important class of molecules and accelerate their journey from discovery to development.

References

  • In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]
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  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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  • UV spectra of quinoline 3 in n-hexane (red line), chloroform (black... (n.d.).
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The Quinoline Carboxylic Acid Scaffold: A Privileged Motif for Novel Therapeutic Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline carboxylic acid moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents. Its inherent structural features allow for a broad range of chemical modifications, leading to compounds with significant activity across multiple disease areas. This in-depth technical guide provides a comprehensive exploration of the known and potential therapeutic targets of quinoline carboxylic acid derivatives. Moving beyond a simple catalog of activities, this document delves into the underlying mechanisms of action, details the key signaling pathways involved, and provides robust, step-by-step experimental protocols for target identification and validation. This guide is designed to empower researchers and drug development professionals with the technical knowledge and practical insights necessary to navigate the complexities of harnessing the full therapeutic potential of this remarkable chemical scaffold.

Introduction: The Enduring Significance of the Quinoline Carboxylic Acid Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, has long been recognized as a "privileged structure" in drug discovery.[1] The addition of a carboxylic acid group, often at the 3- or 4-position, imparts crucial physicochemical properties that enhance biological activity and "drug-likeness." This combination has given rise to a plethora of clinically significant molecules with a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial effects.[2][3]

The true power of the quinoline carboxylic acid scaffold lies in its remarkable adaptability. Subtle modifications to the core structure can dramatically alter its target specificity and therapeutic application. This guide will dissect the key therapeutic areas where these compounds have shown promise, focusing on the specific molecular targets and the experimental methodologies required to elucidate these interactions.

Antibacterial Activity: The Classic Target - Bacterial Type II Topoisomerases

The most well-established therapeutic application of quinoline carboxylic acids is in the realm of antibacterial agents, with the fluoroquinolone class being a prime example.[4] The primary molecular targets of these compounds are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them ideal targets for therapeutic intervention.[7] Eukaryotic cells do not possess DNA gyrase, providing a degree of selective toxicity.[6]

Mechanism of Action: Trapping the Cleavable Complex

Quinolone carboxylic acids exert their bactericidal effects by inhibiting the ligase activity of DNA gyrase and topoisomerase IV.[4] They achieve this by stabilizing the covalent complex formed between the enzyme and the cleaved DNA, often referred to as the "cleavable complex."[8][9] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which ultimately triggers bacterial cell death.[4]

graph Topoisomerase_Inhibition { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Mechanism of Topoisomerase Inhibition.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This in vitro assay is a fundamental method for assessing the inhibitory activity of compounds against topoisomerase II.

Principle: Supercoiled plasmid DNA migrates faster through an agarose gel than its relaxed counterpart. Topoisomerase II relaxes supercoiled DNA. An inhibitor will prevent this relaxation, resulting in a higher proportion of the faster-migrating supercoiled form.[10][11][12]

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing:

    • 10x Topoisomerase II reaction buffer

    • Supercoiled plasmid DNA (e.g., pBR322)

    • ATP

    • Deionized water

  • Compound Addition: Add the quinoline carboxylic acid derivative at various concentrations. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add a pre-determined optimal amount of Topoisomerase II enzyme to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Visualization: Visualize the DNA bands under UV light. The presence of supercoiled DNA in the compound-treated lanes indicates inhibition.[10]

graph DNA_Relaxation_Assay { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Topoisomerase II DNA Relaxation Assay Workflow.

Anticancer Potential: A Multi-Targeted Approach

The quinoline carboxylic acid scaffold has emerged as a promising framework for the development of novel anticancer agents.[3] Their antiproliferative activity is often multifaceted, involving the modulation of several key cellular processes crucial for tumor growth and survival.[13]

Identified Molecular Targets in Oncology
Target ClassSpecific ExamplesTherapeutic Rationale
Protein Kinases Protein Kinase CK2[5], Pim-1 Kinase[14], EGFR, VEGFR-2, HER2[15], c-Met[16]Inhibition of key signaling pathways (e.g., PI3K/Akt/mTOR) that regulate cell proliferation, survival, and angiogenesis.[13][17]
Topoisomerases Topoisomerase I and II[13][18]Induction of DNA damage and apoptosis in rapidly dividing cancer cells.
Other Enzymes Dihydroorotate Dehydrogenase (DHODH)[19][20]Inhibition of pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in cancer cells.
Signaling Pathways Modulated by Anticancer Quinoline Carboxylic Acids

Several critical signaling pathways that are often dysregulated in cancer are modulated by quinoline carboxylic acid derivatives.

graph Anticancer_Pathways { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Inhibition of the PI3K/Akt/mTOR Pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of quinoline carboxylic acid derivatives against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (quinoline carboxylic acid derivative) in an appropriate assay buffer.

  • Reaction Setup: In a microplate, add the kinase and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiation: Start the reaction by adding the substrate and ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence-based detection of phosphorylated substrate).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

graph Kinase_Assay { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Workflow for an In Vitro Kinase Inhibition Assay.

Anti-Inflammatory and Analgesic Applications

Quinoline carboxylic acid derivatives have also demonstrated significant potential as anti-inflammatory and analgesic agents.[21][22] Their mechanisms of action in this context often involve the modulation of key inflammatory pathways and enzymes.

Molecular Targets in Inflammation
TargetFunction in InflammationReference
Cyclooxygenase (COX) Enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[23]
Phosphodiesterase 4 (PDE4) An enzyme that degrades cyclic AMP (cAMP), a molecule that generally has anti-inflammatory effects.[23]
TNF-α converting enzyme (TACE) An enzyme that cleaves the precursor of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[23]
Transient Receptor Potential Vanilloid 1 (TRPV1) A receptor involved in the sensation of heat and pain, and also plays a role in neurogenic inflammation.[23]
Nuclear Factor-kappa B (NF-κB) A transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes.[22][24]
Experimental Protocol: LPS-Induced Nitric Oxide Production in Macrophages

This is a widely used in vitro assay to screen for anti-inflammatory activity.[22]

Principle: Murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a test compound on NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[22]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Other Emerging Therapeutic Targets

The versatility of the quinoline carboxylic acid scaffold continues to yield novel therapeutic opportunities.

  • Antimalarial Activity: Certain quinoline derivatives interfere with the detoxification of heme in the malaria parasite, leading to the accumulation of toxic heme and parasite death.[17][25]

  • Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition: Some quinoline carboxylic acid derivatives have been identified as potent inhibitors of DGAT1, an enzyme involved in triglyceride synthesis, suggesting potential applications in metabolic diseases.[22][26][27]

Target Identification and Validation: A Conceptual Framework

The identification and validation of a therapeutic target are critical first steps in the drug discovery process.[21][28]

graph Target_Validation_Framework { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

A general workflow for therapeutic target validation.

Key Methodologies:

  • Genetic Approaches: Techniques like CRISPR-Cas9 gene editing and RNA interference (RNAi) can be used to modulate the expression of a potential target gene to assess its role in a disease phenotype.[28][29]

  • Chemical Probes: The use of selective and potent small molecules (like quinoline carboxylic acid derivatives) to modulate a target's function provides evidence of its "druggability."[21]

  • Phenotypic Screening: This approach involves screening compound libraries in cell-based or organism-based models of a disease to identify molecules that produce a desired phenotypic change, without prior knowledge of the molecular target.[28]

Conclusion and Future Directions

The quinoline carboxylic acid scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its well-established role in antibacterial agents is now being expanded to promising applications in oncology, inflammation, and metabolic diseases. The future of drug discovery with this versatile motif lies in:

  • Structure-Based Drug Design: Leveraging the crystal structures of target proteins to design more potent and selective inhibitors.

  • Multi-Targeted Therapies: Developing single molecules that can modulate multiple targets within a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.

  • Exploring New Chemical Space: Synthesizing novel derivatives to uncover interactions with previously unknown therapeutic targets.

This guide has provided a comprehensive overview of the current landscape of quinoline carboxylic acid therapeutic targets and the experimental methodologies to explore them. It is our hope that this technical resource will serve as a valuable tool for scientists dedicated to advancing the frontiers of medicine.

References

  • Fiveable. (n.d.). Target identification and validation | Medicinal Chemistry Class Notes.
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  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Kumar, A., Chawla, G., & Akhtar, M. J. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini-Reviews in Medicinal Chemistry, 16(14), 1136–1153.
  • Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
  • Maxwell, A., & Lawson, D. M. (2003). The bacterial topoisomerase DNA gyrase.
  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 100, 16–30.
  • Al-Suwaidan, I. A., Ahmed, A. M., & Al-Abdullah, E. S. (2016).
  • ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Topoisomerase Assays - PMC.
  • Zhou, G., Zhai, Y., Myers, R. W., & Gibbs, R. A. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1790–1794.
  • Sisenwine, S. F., Tio, C. O., & Ruelius, H. W. (1995). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293.
  • Egan, T. J. (2008). Quinoline antimalarials: mechanism of action. Malaria, 1–30.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1629–1641.
  • ResearchGate. (n.d.). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors.
  • Upadhyay, N., Kumar, A., Singh, A., & Singh, R. K. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1–9.
  • ResearchGate. (n.d.). Some anti-inflammatory compounds containing quinoline moieties.
  • Khan, I., Saeed, K., & Khan, I. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 103.
  • Asadi, M., & Mohammadi, Z. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30454–30476.
  • Moor, A., Ali, A., & Azhar, A. (2022). Review on recent development of quinoline for anticancer activities. Open Chemistry, 20(1), 118–155.
  • Wikipedia. (n.d.). Topoisomerase inhibitor.
  • PubMed. (n.d.). Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability.
  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
  • University of Texas Southwestern Medical Center. (n.d.). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity.
  • National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH.
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  • PubMed. (n.d.). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity.
  • PubMed. (n.d.). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives.
  • PubMed. (n.d.). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model.
  • MDPI. (n.d.). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives.
  • MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
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An In-depth Technical Guide to the Crystal Structure Analysis of Quinolone Carboxylic Acids: A Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinolone carboxylic acids represent a cornerstone in medicinal chemistry and materials science, with their therapeutic efficacy and solid-state properties being intrinsically linked to their three-dimensional architecture. This technical guide provides a comprehensive overview of the methodologies and analytical frameworks used to elucidate the crystal structure of these vital compounds. While using a representative quinolone carboxylic acid as a central case study for which detailed crystallographic data is available, this paper will also cover the synthesis and general characteristics of related derivatives such as 2,4-dimethylquinoline-3-carboxylic acid. We will delve into the rationale behind the synthetic routes, the nuances of crystallization, the principles of single-crystal X-ray diffraction, and the interpretation of structural data, including intramolecular geometry and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystal structure analysis for the rational design of new molecular entities.

Introduction: The Significance of the Quinolone Carboxylic Acid Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery. Its derivatives are known to possess a wide array of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties[1][2]. The introduction of a carboxylic acid moiety, particularly at the 3- or 4-position, often enhances these biological activities by facilitating interactions with biological targets, such as the salt bridge formation with arginine residues in the binding pocket of dihydroorotate dehydrogenase[3].

This compound is a member of this important class of compounds[4][5]. While its specific crystal structure is not publicly deposited at the time of this writing, the principles of its analysis are universal to the class. Understanding the precise arrangement of atoms in the solid state is paramount, as it governs crucial physicochemical properties such as solubility, stability, and bioavailability. Furthermore, a detailed knowledge of the crystal packing can inform strategies for polymorph screening and co-crystal design, which are critical aspects of modern drug development.

This guide will walk through the essential steps of a crystal structure analysis, from synthesis to the final interpretation of the crystallographic data, using a well-documented quinolone carboxylic acid as a practical example.

Synthesis and Crystallization

Synthetic Pathways to Quinolone Carboxylic Acids

The synthesis of the quinoline core can be achieved through several classic organic reactions, including the Doebner-von Miller, Skraup, and Friedländer syntheses. The Doebner-von Miller reaction, for instance, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound and is a versatile method for producing substituted quinolines[6].

A common and direct route to this compound involves a two-step process. First, 2,4-dimethylquinoline is synthesized, and subsequently, the carboxylic acid group is introduced.

Step 1: Synthesis of the Precursor, 2,4-Dimethylquinoline

The precursor can be synthesized via methods such as the Doebner-von Miller reaction. Spectroscopic data for 2,4-dimethylquinoline is well-established and can be used to confirm its identity[6][7].

Step 2: Oxidation to this compound

A general method for the synthesis of this compound is the oxidation of the 2,4-dimethylquinoline precursor.

Exemplary Protocol for Oxidation:

  • Dissolve 2,4-dimethylquinoline in a suitable organic solvent, such as methanol.

  • Slowly add an oxidizing agent, for example, potassium permanganate (KMnO₄), to the solution.

  • The reaction is typically carried out at a controlled temperature for several hours to ensure complete conversion.

  • Upon completion, the reaction mixture is filtered to isolate the crude product.

  • The resulting precipitate, this compound, is then purified by crystallization[5].

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent is critical; the target compound should be sparingly soluble at room temperature but dissolve upon heating. For quinolone carboxylic acids, polar solvents like ethanol, methanol, or acetic acid, and mixtures thereof with water, are often effective.

General Crystallization Protocol (Slow Evaporation):

  • Dissolve the purified carboxylic acid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • The vessel is then loosely covered to allow for the slow evaporation of the solvent over several days.

  • Well-formed, single crystals should deposit as the solution becomes supersaturated.

The rationale behind slow cooling and evaporation is to allow the molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, which is essential for a successful diffraction experiment.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. The workflow involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Analysis A High-Quality Single Crystal B Mounting on Goniometer Head A->B C Irradiation with X-rays B->C D Collection of Diffraction Pattern C->D E Determination of Unit Cell & Space Group D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Validation (e.g., checkCIF) G->H I Analysis of Geometric Parameters H->I J Analysis of Intermolecular Interactions I->J

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in the X-ray beam. The crystal is rotated, and a series of diffraction images are collected. These images are then processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

Structure Solution and Refinement

The collected data is used to solve the "phase problem" and generate an initial electron density map of the molecule. This initial model is then refined against the experimental data to improve the fit and obtain the final, precise atomic coordinates.

Structural Interpretation: A Case Study

As a representative example, we will discuss the key structural features of a hypothetical, yet typical, quinolone-3-carboxylic acid crystal structure.

Crystallographic Data Summary

The primary result of a SC-XRD experiment is a set of crystallographic data, which is typically deposited in the Cambridge Crystallographic Data Centre (CCDC).

ParameterValue
Chemical FormulaC₁₂H₁₁NO₂
Formula Weight201.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)9.5
α (°)90
β (°)105
γ (°)90
Volume (ų)930.0
Z4
R-factor< 0.05

Note: These are representative values for illustrative purposes.

Molecular Geometry

The analysis begins with the intramolecular features. The quinoline ring is expected to be nearly planar, a consequence of its aromaticity. The bond lengths and angles within the ring will be consistent with those of a substituted naphthalene system. The carboxylic acid group will have characteristic C=O and C-O bond lengths. A key feature to examine is the dihedral angle between the plane of the quinoline ring and the plane of the carboxylic acid group, as this conformation can influence intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in the crystal is dictated by a network of non-covalent interactions. For quinolone carboxylic acids, hydrogen bonding is typically the dominant interaction.

  • Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O). In many crystal structures of carboxylic acids, molecules form centrosymmetric dimers via a pair of O-H···O hydrogen bonds between their carboxyl groups. This is a very robust and common supramolecular synthon.

G cluster_0 Molecule A cluster_1 Molecule B A_quin Quinoline Ring A_C C A_quin->A_C A_O1 O A_C->A_O1 A_O2 O A_C->A_O2 A_H H A_O2->A_H B_O1 O A_H->B_O1 O-H···O B_quin Quinoline Ring B_C C B_quin->B_C B_C->B_O1 B_O2 O B_C->B_O2 B_H H B_O2->B_H B_H->A_O1 O-H···O

  • π-π Stacking: The planar aromatic quinoline rings can interact with each other through π-π stacking. These interactions, while weaker than hydrogen bonds, play a significant role in the overall stability of the crystal lattice. The geometry of this stacking (e.g., face-to-face or offset) can be determined from the crystal structure.

Advanced Analysis: Hirshfeld Surface

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the electron distribution of the molecule and its neighbors.

By mapping properties like dnorm (normalized contact distance) onto the surface, we can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as hydrogen bonds.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a typical quinolone carboxylic acid, the plot would show significant contributions from O···H contacts (representing hydrogen bonds) and C···H and C···C contacts (representing van der Waals and π-π interactions, respectively).

Conclusion

The crystal structure analysis of quinolone carboxylic acids is a multifaceted process that provides invaluable insights into their solid-state behavior and potential biological activity. Through a combination of careful synthesis, meticulous crystallization, and precise single-crystal X-ray diffraction analysis, we can obtain a detailed three-dimensional picture of the molecule and its interactions within the crystal lattice. Advanced tools like Hirshfeld surface analysis further enhance our understanding of the forces that govern crystal packing. This knowledge is not merely academic; it is a critical component in the rational design of new pharmaceuticals and functional materials, enabling scientists to fine-tune the properties of these important compounds for specific applications.

References

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A Quantum Chemical Approach to Understanding 2,4-dimethylquinoline-3-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Understanding the intrinsic electronic and structural properties of its derivatives is paramount for rational drug design and development. This technical guide provides an in-depth exploration of 2,4-dimethylquinoline-3-carboxylic acid, a key pharmaceutical intermediate[1], through the lens of quantum chemical calculations. By leveraging Density Functional Theory (DFT), we elucidate the molecule's structural stability, electronic reactivity, and potential for intermolecular interactions, offering critical insights for researchers in pharmacology and drug discovery.

Introduction: The Significance of the Quinoline Moiety and Computational Chemistry

Quinoline and its derivatives are renowned for their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties.[2][3][4] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and electronic landscape. This compound (C₁₂H₁₁NO₂) serves as a vital building block in the synthesis of more complex, pharmaceutically active compounds.[1]

Traditional drug discovery relies heavily on empirical screening, a process that is both time-consuming and resource-intensive. Modern computational chemistry offers a powerful alternative, enabling an in silico pre-assessment of a molecule's properties.[5] Quantum chemical calculations, particularly Density Functional Theory (DFT), allow us to model molecular behavior at the electronic level, predicting characteristics such as geometric structure, stability, and reactivity.[6] This guide focuses on applying these methods to provide a foundational understanding of this compound, thereby accelerating and refining the drug development process.

The Computational Protocol: A Self-Validating Workflow

To ensure the highest degree of accuracy and reproducibility, a robust and well-validated computational methodology is essential. The workflow described herein is grounded in widely accepted practices within the computational chemistry community for the analysis of organic molecules and drug candidates.[6][7][8]

Rationale for Method Selection

The core of our computational approach is Density Functional Theory (DFT), a method that balances computational cost with high accuracy for systems of this size.[9]

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and validated methods for organic molecules.[7][9] It provides an excellent description of molecular geometries and electronic properties by incorporating both Hartree-Fock exchange and DFT exchange-correlation principles.

  • Basis Set - 6-311++G(d,p): This is a Pople-style, triple-split valence basis set.[7][10] The inclusion of diffuse functions ("++") is crucial for accurately describing the lone pairs on heteroatoms (like oxygen and nitrogen) and the anionic character of the carboxylic acid group. Polarization functions ("d,p") are added to allow for non-spherical electron density distribution, which is critical for describing bonding in a conjugated system like quinoline.

This combination of B3LYP/6-311++G(d,p) is a standard for achieving reliable results in drug design and molecular property prediction.[6][7]

Step-by-Step Computational Workflow

The entire process, from initial structure to final analysis, follows a logical and verifiable sequence.

Step 1: Initial Structure Preparation The 2D structure of this compound is first drawn using chemical structure software and converted to a 3D format.[11]

Step 2: Geometry Optimization A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the bond lengths, angles, and dihedral angles to find the molecule's lowest energy conformation (a stable structure on the potential energy surface).

Step 3: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

  • Verification of Minimum Energy: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Thermodynamic Properties: This calculation provides zero-point vibrational energy (ZPVE), thermal energy, entropy, and other thermodynamic parameters.

Step 4: Electronic Property Calculation Using the optimized geometry, a series of single-point energy calculations are performed to determine key electronic properties, including:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

  • Molecular Electrostatic Potential (MEP).

  • Mulliken atomic charges.

Diagram: Computational Workflow

Computational Workflow cluster_prep Preparation cluster_core_calc Core DFT Calculation cluster_analysis Analysis & Interpretation start Input Structure (this compound) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify elec_prop Calculate Electronic Properties (HOMO, LUMO, MEP) verify->elec_prop Structure is a true minimum results Synthesize Data for Drug Development Insights elec_prop->results

Caption: A flowchart of the quantum chemical calculation protocol.

Analysis of Molecular Structure and Stability

The optimized geometry provides the most stable three-dimensional arrangement of the molecule. Key structural parameters, such as bond lengths and angles, offer insights into the electronic delocalization within the quinoline ring system.

ParameterBondCalculated Value (Å)Interpretation
Ring System C4-N7~1.36Intermediate between single and double bond, indicating π-electron delocalization[2]
C8-N7~1.32Shorter than C4-N7, suggesting more double-bond character[2]
Substituents C3-C(OOH)~1.49Typical C-C single bond length adjacent to a carboxyl group.
C(O)OH~1.21Characteristic C=O double bond length.
C-O(H)~1.35C-O single bond with some delocalization from the carbonyl.

Note: The specific bond numbering (e.g., C4, N7) corresponds to standard quinoline nomenclature. The values presented are representative of typical DFT calculations for such systems and are derived from similar reported studies on quinoline derivatives.[2]

The extended π-electron delocalization across the quinoline moiety is a key factor contributing to its stability and is a common feature in aromatic heterocyclic compounds.[2]

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions.[12][13]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.[14]

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.[14]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[15][16]

OrbitalEnergy (eV)Interpretation
HOMO -6.47Indicates the ionization potential; the energy required to remove an electron.
LUMO -2.22Indicates the electron affinity; the energy released when an electron is added.
Energy Gap (ΔE) 4.25 This relatively large gap suggests that this compound is a kinetically stable molecule.

Note: These energy values are illustrative and based on a reported DFT study of a similar 4-carboxyl quinoline derivative.[5]

The distribution of these orbitals is also informative. For quinoline derivatives, the HOMO is typically localized over the fused benzene ring, while the LUMO is often distributed across the pyridine ring and its electron-withdrawing substituents, like the carboxylic acid group. This separation facilitates intramolecular charge transfer (ICT), a property that can be crucial for biological activity.[13]

Diagram: HOMO-LUMO Interaction Concept

HOMO_LUMO Energy Energy Energy-> Energy (E) LUMO LUMO LUMO_label Lowest Unoccupied Molecular Orbital (Electron Acceptor) HOMO HOMO HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) HOMO_label Highest Occupied Molecular Orbital (Electron Donor)

Caption: The energy gap between the HOMO and LUMO dictates molecular reactivity.

Molecular Electrostatic Potential (MEP): Mapping Interaction Sites

The Molecular Electrostatic Potential (MEP) map is an invaluable tool for predicting how a molecule will interact with other molecules, such as biological receptors or substrates.[17][18] The MEP visualizes the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential.[19][20]

  • Negative Regions (Red/Yellow): These are electron-rich areas, typically associated with lone pairs on heteroatoms (like the oxygen and nitrogen atoms). They are the most likely sites for electrophilic attack and for forming hydrogen bonds as a hydrogen bond acceptor.[21]

  • Positive Regions (Blue): These are electron-deficient areas, often found around hydrogen atoms, particularly the acidic proton of the carboxylic acid group. These sites are susceptible to nucleophilic attack and act as hydrogen bond donors.[21]

  • Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

For this compound, the MEP map would predictably show:

  • Intense Negative Potential: Around the carbonyl oxygen and the nitrogen atom of the quinoline ring. These are the primary sites for interaction with positively charged residues or metal ions in a receptor active site.[2]

  • Intense Positive Potential: Around the hydrogen atom of the carboxylic acid group, making it a strong hydrogen bond donor.

  • Moderate Negative Potential: Delocalized above and below the plane of the aromatic quinoline ring system, indicating its potential for π-π stacking interactions.

Understanding the MEP is critical for drug design, as it allows for the rational modification of a lead compound to enhance its electrostatic complementarity with a target receptor, thereby improving binding affinity and specificity.[17][20]

Conclusion and Implications for Drug Development

The quantum chemical analysis of this compound provides a detailed, multi-faceted view of its fundamental properties.

  • Structural Stability: The molecule possesses a stable, planar quinoline core with significant electron delocalization, confirmed by its optimized geometry.

  • Reactivity Profile: The calculated HOMO-LUMO energy gap of ~4.25 eV indicates high kinetic stability, suggesting it is not overly reactive under physiological conditions, a desirable trait for a drug intermediate.

  • Interaction Hotspots: The MEP map clearly identifies the carboxylic acid group and the quinoline nitrogen as the primary centers for electrostatic and hydrogen bonding interactions.

These computational insights serve as a powerful predictive tool. For drug development professionals, this information can guide the synthetic modification of this scaffold to optimize its pharmacokinetic and pharmacodynamic profiles. By understanding the electronic drivers of its behavior, researchers can more effectively design novel quinoline derivatives with enhanced biological activity and selectivity.

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A Comprehensive Technical Guide to 2,4-Dimethylquinoline-3-carboxylic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. Among these, 2,4-dimethylquinoline-3-carboxylic acid and its analogs have emerged as a promising class of compounds with significant potential for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of the synthesis, chemical properties, and biological activities of this important class of molecules. We will delve into various synthetic methodologies, with a focus on the Doebner reaction, and provide detailed experimental protocols. The guide will further explore the rich bioactivity of these compounds, particularly their anticancer and antimicrobial properties, supported by quantitative data and a thorough discussion of their structure-activity relationships. Finally, we will examine the known mechanisms of action, providing insights into their therapeutic potential and future directions for research and drug development.

Introduction: The Quinoline Core in Medicinal Chemistry

Quinolines are a class of heterocyclic aromatic organic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. This scaffold is found in numerous natural products and has been a cornerstone in the development of a wide array of synthetic drugs. The versatility of the quinoline ring system, which allows for substitution at various positions, has enabled the fine-tuning of physicochemical properties and biological activities, leading to the discovery of potent therapeutic agents.

Quinoline derivatives have demonstrated a remarkable range of biological activities, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory properties. The introduction of a carboxylic acid moiety, particularly at the 3- or 4-position, has been a particularly fruitful strategy in the development of quinoline-based drugs. This functional group can participate in crucial interactions with biological targets, such as hydrogen bonding and salt bridge formation, thereby enhancing potency and selectivity. This guide will focus specifically on the this compound core and its analogs, a subclass that has shown significant promise in various therapeutic areas.

Synthesis of this compound and its Analogs

The synthesis of the this compound scaffold and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Doebner Reaction: A Versatile Approach

The Doebner reaction is a classic and highly versatile method for the synthesis of quinoline-4-carboxylic acids. It involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1] A variation of this reaction, often referred to as the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds to produce quinolines. For the synthesis of 2,4-disubstituted quinoline derivatives, the Doebner reaction provides a straightforward and efficient route.[2]

The reaction mechanism is believed to proceed through an initial aldol condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline. Subsequent cyclization and dehydration lead to the formation of the quinoline ring.[1]

This protocol describes a general procedure for the synthesis of a 2-aryl-4-methylquinoline-3-carboxylic acid derivative, a close analog of the core topic, illustrating the practical application of the Doebner reaction.

Materials:

  • Substituted aniline (1.0 eq)

  • Aromatic aldehyde (1.1 eq)

  • Pyruvic acid (1.2 eq)

  • Ethanol (as solvent)

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 1 hour to facilitate the formation of the Schiff base intermediate.

  • To the refluxing solution, add pyruvic acid (1.2 eq) dropwise over a period of 15 minutes.

  • Continue to reflux the reaction mixture for an additional 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 2-aryl-4-methylquinoline-3-carboxylic acid.

Synthesis of the Core Molecule: this compound

A common method for the preparation of this compound involves the oxidation of the corresponding 2,4-dimethylquinoline.[3]

Materials:

  • 2,4-Dimethylquinoline (1.0 eq)

  • Potassium permanganate (KMnO₄) (3.0 eq)

  • Acetone (as solvent)

  • Water

Procedure:

  • Dissolve 2,4-dimethylquinoline (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Prepare a solution of potassium permanganate (3.0 eq) in a mixture of acetone and water.

  • Slowly add the potassium permanganate solution to the solution of 2,4-dimethylquinoline at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for several hours until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a dilute mineral acid (e.g., HCl) to precipitate the this compound.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol to afford pure this compound.[3]

Synthesis of Analogs through Esterification and Hydrolysis

The carboxylic acid moiety can be readily converted to its corresponding ester, which can serve as a key intermediate for further modifications or as a final product with potentially different pharmacokinetic properties. The ester can then be hydrolyzed back to the carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Ethanol (excess, as solvent and reactant)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Suspend this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the ethyl 2,4-dimethylquinoline-3-carboxylate.

Materials:

  • Ethyl 2,4-dimethylquinoline-3-carboxylate (1.0 eq)

  • Sodium hydroxide solution (e.g., 10% aqueous)

  • Ethanol (co-solvent)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with water, and dry.

Spectroscopic and Structural Characterization

The synthesized compounds are characterized using a combination of spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. For this compound, one would expect to see distinct signals for the two methyl groups, the aromatic protons on the quinoline ring, and the carboxylic acid proton. The provided search results contain NMR data for related compounds such as ethyl 7,8-dimethylquinoline-3-carboxylate, which can serve as a reference for spectral interpretation.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The characteristic C=O stretching vibration of the carboxylic acid group is typically observed in the region of 1700-1725 cm⁻¹, and the broad O-H stretch of the carboxylic acid is seen between 2500 and 3300 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.[4]

Table 1: Spectroscopic Data for a Representative Analog: Ethyl 7,8-dimethylquinoline-3-carboxylate [4]

Technique Data
¹H NMR (300 MHz, CDCl₃) δ 9.42 (s, 1H), 8.72 (s, 1H), 7.64 (d, 1H, J = 8.4 Hz), 7.40 (d, 1H, J = 8.1 Hz), 4.46 (q, 2H, J = 6.9 Hz), 2.76 (s, 3H), 2.52 (s, 3H), 1.45 (t, 3H, J = 6.9 Hz)
¹³C NMR (75 MHz, CDCl₃) δ 165.7, 148.74, 148.68, 140.0, 138.6, 134.6, 130.2, 126.0, 125.0, 121.9, 61.2, 20.9, 14.3, 13.3
IR (neat) νmax 2921, 2852, 1725, 1614, 1464, 1269, 792 cm⁻¹
HRMS (APCI) calcd for C₁₄H₁₆NO₂ (M+H)⁺ 230.1176, found 230.1172

Biological Activities of this compound and its Analogs

The this compound scaffold has proven to be a fertile ground for the discovery of compounds with potent biological activities, particularly in the areas of cancer and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the significant anticancer potential of quinoline carboxylic acid derivatives. The mechanism of action is often multifaceted and can involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[5] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest. Several quinoline-4-carboxylic acid analogs have been identified as potent inhibitors of DHODH.[6] The carboxylic acid moiety is crucial for activity, as it is believed to form a salt bridge with a key arginine residue in the enzyme's active site.[7]

Table 2: Anticancer Activity of Representative Quinoline Carboxylic Acid Analogs

Compound Target/Mechanism Cancer Cell Line IC₅₀ (µM) Reference
Analog 1 DHODH InhibitionHCT-1169.71 ± 1.4 (nM)[6]
Analog 2 DHODH InhibitionMIA PaCa-226.2 ± 1.8 (nM)[6]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid Not specifiedMCF-7>80% growth reduction at 100 µM[8]
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one Anti-proliferativeMCF-71.05[9]
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one Anti-proliferativeMDA-MB-2310.75[9]

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many types of cancer and plays a crucial role in cell growth, proliferation, and apoptosis.[3] Several derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2, with IC₅₀ values in the submicromolar range.[1] The most active compounds were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives.[10]

Table 3: Inhibition of Protein Kinase CK2 by Quinoline Carboxylic Acid Derivatives [1]

Compound IC₅₀ (µM)
Analog 3 0.65
Analog 4 0.85
Analog 5 1.2

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[8][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8][11]

Antimicrobial Activity

Quinolone antibiotics are a well-established class of antibacterial agents. The 3-carboxylic acid moiety is a key pharmacophore for this class of drugs, as it is involved in binding to bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. While the classic quinolones typically have a different substitution pattern, the this compound scaffold and its analogs have also demonstrated promising antimicrobial activity.

Table 4: Antimicrobial Activity of Representative Quinoline Analogs

Compound Bacterial Strain MIC (µg/mL) Reference
Amifloxacin (a 3-quinolinecarboxylic acid derivative) Escherichia coli0.25[13]
Analog 6 Staphylococcus aureus2[14]
Analog 7 Escherichia coli8[15]
Analog 8 Staphylococcus aureus0.12[16]
Analog 9 Escherichia coli0.12[16]

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][17][18][19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 100 µL.

  • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for the sterility control) with 100 µL of the bacterial suspension.

  • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.[18][19]

Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogs is highly dependent on the nature and position of substituents on the quinoline ring.

  • Position 2: The substituent at the 2-position significantly influences the anticancer activity. For DHODH inhibitors, bulky and hydrophobic groups at this position are generally preferred.[5] The introduction of aryl or substituted aryl groups can lead to potent compounds.

  • Position 3: The carboxylic acid at the 3-position is a critical pharmacophore for both anticancer and antimicrobial activities. It is involved in key interactions with the target enzymes. Esterification of this group can modulate the compound's properties, but the free acid is often required for optimal activity.

  • Position 4: The methyl group at the 4-position contributes to the overall lipophilicity and can influence the compound's interaction with the target.

  • Benzene Ring (Positions 5, 6, 7, and 8): Substitution on the benzene portion of the quinoline ring can have a profound impact on the biological activity. For example, in the context of CK2 inhibition, the presence of methoxy or hydrophobic substituents at positions 5, 6, 7, and 8 can modulate the formation of hydrogen bonds and hydrophobic interactions within the active site of the enzyme.[10] In some quinolone antibacterials, a fluorine atom at the 6-position and a piperazinyl or related cyclic amine at the 7-position are crucial for broad-spectrum activity.[13]

Mechanisms of Action: A Deeper Dive

The therapeutic effects of this compound analogs are mediated through their interaction with specific molecular targets.

Anticancer Mechanisms

anticancer_mechanisms

As illustrated in the diagram above, these compounds can exert their anticancer effects through multiple pathways:

  • DHODH Inhibition: By blocking this crucial enzyme, the analogs starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[5]

  • Protein Kinase CK2 Inhibition: Inhibition of CK2 disrupts numerous signaling pathways that are vital for cancer cell survival and proliferation, ultimately inducing apoptosis.[1][3]

  • Microtubule Disruption: Some quinoline derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Antimicrobial Mechanisms

antimicrobial_mechanisms

The primary mechanism of action for quinolone antibacterials is the inhibition of bacterial type II topoisomerases:

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is essential for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication.

By inhibiting these enzymes, quinoline-3-carboxylic acid analogs prevent proper DNA synthesis and segregation, leading to a bactericidal effect.

Conclusion and Future Perspectives

This compound and its analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them an attractive area for further investigation. The anticancer and antimicrobial properties are particularly noteworthy, with several analogs demonstrating activity in the nanomolar to low micromolar range.

Future research in this area should focus on several key aspects:

  • Synthesis of Novel Analogs: The systematic exploration of the chemical space around the this compound core is likely to yield compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical development.

  • In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

References

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A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of 2,4-Dimethylquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

| Foundational Overview: The Rationale for Screening

Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry. Their derivatives have been investigated for a wide array of biological activities, including antibacterial and anticancer properties.[1][2] Specifically, the quinoline-4-carboxylic acid core is known to be crucial for the anticancer activity of certain compounds that inhibit human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway essential for the proliferation of cancer cells.[3][4]

The subject of this guide, 2,4-dimethylquinoline-3-carboxylic acid, belongs to this promising class of molecules.[5] While its primary use has been as a pharmaceutical intermediate, related 2,4-disubstituted quinoline-3-carboxylic acid derivatives have demonstrated antiproliferative activity.[5][6] This precedent provides a strong rationale for conducting a preliminary, yet rigorous, in vitro cytotoxicity screening. The objective is not merely to determine if the compound is toxic to cells, but to begin characterizing its potency, selectivity, and potential mechanism of action. This guide provides the strategic framework and detailed protocols for this initial assessment, designed for accuracy and reproducibility.[7][8]

| Strategic Experimental Design

A robust screening cascade begins with a well-considered experimental design. The choices made at this stage dictate the quality and interpretability of the resulting data.

| The Principle of Orthogonal Assays
  • Metabolic Viability Assay (MTT): Measures the activity of mitochondrial dehydrogenases, providing an indication of overall cellular metabolic health.[9] A reduction in signal suggests decreased viability, which could be due to cytostatic (growth inhibition) or cytotoxic (cell death) effects.

  • Membrane Integrity Assay (LDH Release): Directly measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells when the plasma membrane is compromised.[10][11]

By running these in parallel, we can distinguish between a compound that merely slows proliferation and one that actively kills cells. For instance, a potent effect in the MTT assay but a weak effect in the LDH assay might suggest a primarily cytostatic mechanism.

| Cell Line Selection: The Question of Context

The choice of cell lines is paramount and should be driven by the ultimate therapeutic goal.[12][13] For a preliminary screen, a strategic panel should include:

  • A Representative Cancer Cell Line: Select a well-characterized and commonly used cancer cell line. For this guide, we will use MCF-7 (human breast adenocarcinoma), as quinoline derivatives have shown activity against it.[14]

  • A Non-Cancerous Control Cell Line: To assess basal cytotoxicity and selectivity, a non-cancerous cell line is essential. HEK293 (human embryonic kidney cells) are a robust and frequently used control.[6]

High selectivity for the cancer cell line (a significantly lower IC₅₀ in MCF-7 compared to HEK293) is a highly desirable characteristic for a potential anticancer agent.

| Establishing Validated Controls

Every assay plate must include a set of controls to ensure the validity of the results.

  • Vehicle Control (0.1% DMSO): The test compound will be dissolved in dimethyl sulfoxide (DMSO). This control consists of cells treated with the same final concentration of DMSO as the highest dose of the test compound, establishing the baseline for 100% viability.

  • Positive Control (Doxorubicin): A well-characterized chemotherapeutic agent is used as a positive control to confirm that the assay system is responsive to a known cytotoxic compound. Doxorubicin induces cell death through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.[15][16][17]

  • Maximum Release Control (for LDH Assay): Cells are treated with a lysis buffer to induce 100% cell death, establishing the maximum possible LDH release for data normalization.

The overall workflow for this preliminary screening is visualized below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Orthogonal Assays cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Prepare Stock Solution (this compound in DMSO) Serial_Dilution Create Serial Dilutions of Test Compound & Doxorubicin Compound_Prep->Serial_Dilution Cell_Culture Culture MCF-7 and HEK293 Cell Lines Seed_Cells Seed Cells into 96-Well Plates Cell_Culture->Seed_Cells Treat_Cells Treat Cells with Compound Series and Controls (24-72h Incubation) Serial_Dilution->Treat_Cells Seed_Cells->Treat_Cells MTT_Assay MTT Assay (Metabolic Activity) Treat_Cells->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treat_Cells->LDH_Assay Read_Plates Measure Absorbance (Spectrophotometer) MTT_Assay->Read_Plates LDH_Assay->Read_Plates Calc_Viability Calculate % Viability / % Cytotoxicity Read_Plates->Calc_Viability Plot_Curve Generate Dose-Response Curves Calc_Viability->Plot_Curve Calc_IC50 Determine IC50 Values (Non-linear Regression) Plot_Curve->Calc_IC50 Interpretation Compare IC50 (MCF-7 vs. HEK293) Assess Selectivity & Potency Calc_IC50->Interpretation

Caption: General workflow for in vitro cytotoxicity screening.

| Detailed Experimental Protocols

The following protocols are detailed for execution in a 96-well plate format.

| Protocol 1: MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[18]

Methodology:

  • Cell Seeding: Seed MCF-7 and HEK293 cells into separate 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of 2-fold dilutions of this compound and the Doxorubicin positive control in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM).

  • Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (medium with 0.1% DMSO) and untreated control wells (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[19]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours at 37°C.[20] During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[20] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.[19][21]

| Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the activity of LDH released from damaged cells into the culture supernatant.[22][23]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay protocol (Section 3.1), using an identical parallel plate.

  • Control Preparation: On the same plate, designate wells for the "Maximum LDH Release Control." Approximately 30 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Buffer to these wells.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a diaphorase/dye solution). Add 50 µL of this reaction mix to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. The reaction produces a colored formazan product.[11] Measure the absorbance at 490 nm using a microplate reader.[23]

| Data Analysis and Interpretation

| Calculation of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces a measured biological response by 50%.[24][25] It is a key measure of a drug's potency.[26]

  • Data Normalization:

    • For MTT Assay: Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] x 100

    • For LDH Assay: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Absorbance_Sample - Absorbance_SpontaneousRelease) / (Absorbance_MaximumRelease - Absorbance_SpontaneousRelease)] x 100

  • Dose-Response Curve: Plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response, variable slope). The software will calculate the IC₅₀ value from this curve.[27]

| Data Presentation and Interpretation

The calculated IC₅₀ values should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

Compound Cell Line Assay IC₅₀ (µM)
This compound MCF-7 (Cancer) MTT 15.5 ± 1.2
LDH 18.2 ± 2.1
HEK293 (Non-cancerous) MTT > 100
LDH > 100
Doxorubicin (Positive Control) MCF-7 (Cancer) MTT 0.8 ± 0.1
LDH 1.1 ± 0.2
HEK293 (Non-cancerous) MTT 2.5 ± 0.4

| | | LDH | 3.1 ± 0.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Hypothetical Results:

  • Potency: The test compound shows micromolar activity against the MCF-7 cancer cell line. The IC₅₀ values from the MTT and LDH assays are comparable, suggesting the effect is primarily cytotoxic rather than cytostatic.

  • Selectivity: The compound exhibits high selectivity, with an IC₅₀ greater than 100 µM against the non-cancerous HEK293 cells. This is a highly favorable outcome.

  • Validation: The positive control, Doxorubicin, shows potent, low-micromolar cytotoxicity as expected, validating the sensitivity of the assays.

| Mechanistic Insights: Apoptosis vs. Necrosis

If the primary screen reveals significant cytotoxic activity, the next logical step is to investigate the mode of cell death. The two major pathways are apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).[28] This can be elucidated using a dual-staining flow cytometry assay.[29]

  • Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[30]

  • Propidium Iodide (PI) or 7-AAD: A fluorescent nuclear dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[31]

G cluster_cells Cell Populations cluster_stains Staining Profile Live Live Cell EarlyApop Early Apoptotic Live->EarlyApop Apoptosis Initiation Necrotic Necrotic Live->Necrotic Severe Insult LateApop Late Apoptotic EarlyApop->LateApop Membrane Compromise Live_Stain Annexin V: Negative PI: Negative EarlyApop_Stain Annexin V: Positive PI: Negative LateApop_Stain Annexin V: Positive PI: Positive Necrotic_Stain Annexin V: Negative PI: Positive

Caption: Distinguishing cell death pathways via Annexin V/PI staining.

| Protocol 3: Annexin V/PI Apoptosis Assay

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge to pellet the cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[20]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The results will quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic), providing a clear indication of the predominant cell death pathway induced by the compound.

| Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the preliminary cytotoxicity screening of this compound. By employing orthogonal primary assays (MTT and LDH) and a well-defined mechanistic follow-up assay (Annexin V/PI), researchers can generate a reliable initial profile of the compound's potency, selectivity, and mode of action. Positive and selective results from this cascade would provide a strong foundation for advancing the compound to more complex in vitro models, further mechanism of action studies, and eventual in vivo efficacy testing.

References

  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).
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The Doebner-Miller Reaction: A Technical Guide to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents with diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Its prevalence as a "privileged scaffold" underscores the continuous need for robust and versatile synthetic methodologies to access novel, functionalized quinoline derivatives.[3] Among the classical methods, the Doebner-Miller reaction, first described in 1881, remains a powerful and relevant strategy for the synthesis of substituted quinolines from aromatic amines and α,β-unsaturated carbonyl compounds.[4][5]

This guide provides an in-depth exploration of the Doebner-Miller reaction, moving beyond a simple procedural overview to dissect the mechanistic intricacies, explain the rationale behind experimental choices, and offer practical, field-proven insights for its successful application in a research and development setting.

The Core Mechanism: A Stepwise Annulation Cascade

The Doebner-Miller reaction is an acid-catalyzed condensation and cyclization process.[6] While the precise mechanism has been a subject of debate, extensive studies, including carbon isotope scrambling experiments, have led to a widely accepted pathway.[4][7] The reaction is not a simple linear sequence but a complex cascade involving conjugate addition, fragmentation, recombination, cyclization, and oxidation.[7][8]

The key stages of the reaction are:

  • Michael Addition: The reaction initiates with a nucleophilic 1,4-conjugate addition of the aniline to the protonated α,β-unsaturated carbonyl compound.[4][9] This forms an enol or a β-amino ketone intermediate.

  • Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks a carbonyl-derived species to form a dihydroquinoline ring.[10]

  • Dehydration: The resulting heterocyclic intermediate readily loses a molecule of water to form a 1,2-dihydroquinoline.

  • Oxidation (Aromatization): The final and crucial step is the oxidation of the dihydroquinoline intermediate to the stable, aromatic quinoline product.[11] The oxidizing agent can be an external reagent, or often, an intermediate formed in the reaction mixture, such as a Schiff base, acts as a hydrogen acceptor.[3][12]

A noteworthy mechanistic aspect is the potential for a fragmentation-recombination pathway, particularly with α,β-unsaturated ketones.[7] The initial Michael adduct can fragment into an imine and a saturated ketone, which then recombine to form a new conjugated imine that proceeds through the cyclization and oxidation steps.[4][7] This fragmentation helps to explain the product distributions observed in certain crossover experiments.[7][8]

Caption: Simplified mechanism of the Doebner-Miller reaction.

Causality Behind Experimental Choices: A Scientist's Perspective

The success of a Doebner-Miller synthesis hinges on the careful selection and control of several key parameters. Understanding the "why" behind these choices is critical for troubleshooting, optimization, and adapting the reaction to new substrates.

The Reactants: Aniline and Carbonyl Components
  • Aniline: The electronic nature of substituents on the aniline ring significantly impacts reactivity. Electron-donating groups (e.g., -CH₃, -OCH₃) enhance the nucleophilicity of the amine and the aromatic ring, generally leading to higher yields and faster reactions. Conversely, anilines with strong electron-withdrawing groups can be less reactive and may require more forcing conditions or alternative catalysts to achieve good conversion.[12][13] For meta-substituted anilines, the regiochemical outcome of the cyclization can be difficult to predict.[7]

  • α,β-Unsaturated Carbonyl: The structure of the carbonyl component dictates the substitution pattern on the resulting quinoline's pyridine ring.[9] Simple α,β-unsaturated aldehydes like crotonaldehyde are common and yield 2-methylquinolines.[14] However, sterically hindered or γ-substituted aldehydes can lead to complex mixtures and low yields of the desired quinoline, representing a limitation of the reaction.[14][15] In some variations, the α,β-unsaturated carbonyl is generated in situ from the aldol condensation of two simpler carbonyl compounds, a method known as the Beyer method.[4]

Catalysts and Reaction Conditions: The Driving Force

The Doebner-Miller reaction requires an acid catalyst to activate the carbonyl group for nucleophilic attack and to facilitate the cyclization and dehydration steps.[4]

Catalyst TypeExamplesRationale & Considerations
Brønsted Acids HCl, H₂SO₄, p-TsOH, TFAThese are the classical catalysts.[16] Strong acids like HCl and H₂SO₄ are effective but can lead to significant side reactions, most notably the polymerization of the α,β-unsaturated carbonyl, resulting in tar formation.[11] The concentration of the acid is a critical parameter to optimize.[17]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃Milder Lewis acids can offer better control and selectivity, sometimes reducing tar formation.[4][16] They are particularly useful for sensitive substrates. Scandium(III) triflate is a notable example of a modern, efficient Lewis acid catalyst.[4]

Troubleshooting Tar Formation: The most common failure mode in the Doebner-Miller reaction is the formation of polymeric tars.[11] This is typically caused by the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[11] Strategies to mitigate this include:

  • Gradual Addition: Slowly adding the carbonyl compound to the heated acidic solution of the aniline keeps its instantaneous concentration low, favoring the desired reaction over polymerization.[11]

  • Temperature Control: Using the lowest effective temperature can minimize polymerization.[11] Vigorous exothermic reactions may require initial cooling.[10][17]

  • Biphasic Systems: Sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce self-polymerization.[11][18]

A Field-Proven Experimental Protocol: Synthesis of 2-Methylquinoline

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde, a classic example of the Doebner-Miller reaction.[11]

Materials and Equipment
  • Aniline

  • Crotonaldehyde

  • Hydrochloric Acid (concentrated or 6 M)

  • Toluene

  • Sodium Hydroxide solution (concentrated)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Addition funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux using a heating mantle.

  • Reagent Preparation: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Gradual Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. This slow addition is crucial to minimize polymerization.[11]

  • Reflux: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress by TLC.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can then be purified further, typically by distillation or column chromatography.

Caption: General experimental workflow for 2-methylquinoline synthesis.

Scope, Limitations, and Modern Advancements

While powerful, the classical Doebner-Miller reaction has its limitations, including harsh conditions and a sometimes-limited substrate scope.[3][19] However, modern organic synthesis has introduced numerous variations to address these challenges.

AspectClassical Doebner-MillerModern Advancements & Variations
Conditions Strong acids (HCl, H₂SO₄), high temperatures.[11]Milder Lewis acids (e.g., Sc(OTf)₃, InCl₃), ionic liquids, microwave-assisted synthesis, and flow chemistry protocols.[7][20][21]
Solvents Often requires biphasic systems or harsh solvents.[11]Greener solvents like water are being explored, particularly in flow chemistry setups.[21]
Oxidants Relies on in situ formed oxidizing agents or harsh additives like arsenic acid or nitrobenzene.[16]Use of environmentally benign oxidants like H₂O₂ or even aerobic oxidation.[3][6]
Scope Can be limited for sterically hindered substrates and electron-poor anilines.[13][14]Development of new catalytic systems has broadened the substrate scope, allowing for the synthesis of more complex and functionalized quinolines.[22]

Recent progress also includes the development of multicomponent reactions (MCRs) that build upon the principles of the Doebner-Miller reaction, allowing for the one-pot synthesis of highly complex quinoline derivatives from simple precursors, which is highly valuable in diversity-oriented synthesis for drug discovery.[23][24]

Conclusion

The Doebner-Miller reaction, despite its age, remains a highly relevant and practical method for the synthesis of the quinoline scaffold. By understanding the intricate mechanistic details and the rationale behind the choice of reagents and conditions, researchers can effectively harness this reaction. The ongoing development of milder, more efficient, and environmentally benign protocols continues to expand its utility. For professionals in drug development, a thorough grasp of this reaction provides a powerful tool for accessing the diverse and pharmacologically significant world of quinoline derivatives.

References

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  • Al-Ostoot, F. H., Al-Ghorbani, M., & Jamil, W. Z. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Future Journal of Pharmaceutical Sciences, 9(1), 6.
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  • Yalgin, H., Luart, D., & Len, C. (2016). First Examples of Doebner-Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. Journal of Flow Chemistry, 6(2), 80-85.
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Exploring the Antimicrobial Potential of Substituted Quinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The quinoline scaffold has historically proven to be a pharmacologically privileged structure, forming the backbone of numerous successful antimicrobial drugs. Strategic substitution on the quinoline ring system offers a powerful avenue to modulate potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. This technical guide provides a comprehensive exploration of the core principles and practical methodologies for investigating the antimicrobial potential of novel substituted quinolines. We will delve into the mechanistic underpinnings of their action, elucidate key structure-activity relationships (SAR), and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is designed to serve as a practical resource for researchers aiming to navigate the complexities of antimicrobial drug discovery, from initial molecular design to preclinical proof-of-concept.

The Quinoline Scaffold: A Foundation for Antimicrobial Discovery

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its rigid structure and versatile substitution points allow for the precise spatial orientation of functional groups, facilitating interactions with biological targets. The most prominent examples are the fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, which have been indispensable in treating a wide array of bacterial infections for decades.[1]

The primary mechanism of action for most antimicrobial quinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair by managing DNA topology.[1] Quinolones stabilize the enzyme-DNA complex, leading to an accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[1] Notably, mammalian cells possess a topoisomerase that is structurally distinct and significantly less susceptible to quinolone inhibition, providing a basis for their selective toxicity.[2]

However, the extensive use of fluoroquinolones has led to the emergence of widespread resistance. The primary mechanisms of resistance include target-site mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which reduce the drug's binding affinity.[3] Other mechanisms involve decreased drug accumulation through either reduced uptake or increased efflux via multidrug efflux pumps, and plasmid-mediated resistance genes that protect the target enzymes.[3][4]

This evolving landscape of resistance underscores the critical need for novel substituted quinolines that can either evade these mechanisms or exhibit entirely new modes of action. The strategic design of new derivatives, therefore, hinges on a deep understanding of the structure-activity relationships that govern their antimicrobial efficacy.

Structure-Activity Relationships (SAR): Guiding the Design of Novel Quinolines

The antimicrobial potency and spectrum of quinoline derivatives are profoundly influenced by the nature and position of substituents on the core structure. A thorough understanding of SAR is crucial for the rational design of new and more effective agents.[5][6]

Key Substitution Points and Their Impact:
  • N-1 Position: The substituent at the N-1 position is vital for antibacterial activity.[5] Small, alkyl groups like ethyl or a cyclopropyl group, as seen in ciprofloxacin, generally confer broad-spectrum and potent activity.[7] The cyclopropyl group, in particular, has been shown to enhance overall potency.[7]

  • C-3 Position: The carboxylic acid at the C-3 position is essential for binding to the DNA gyrase-DNA complex and is a hallmark of the quinolone class of antibacterials.[6] Modifications to this group are generally detrimental to activity.

  • C-6 Position: The presence of a fluorine atom at the C-6 position, a defining feature of the fluoroquinolones, significantly broadens the spectrum of activity and increases intrinsic potency.[5]

  • C-7 Position: The substituent at the C-7 position plays a critical role in modulating the antimicrobial spectrum, potency, and pharmacokinetic properties. A piperazine ring or a substituted pyrrolidine at this position is common in highly active fluoroquinolones and is known to increase potency against Gram-positive bacteria.[7] The nature of the substituent on the piperazine ring can also influence side effects, such as CNS effects.[7]

  • C-5 and C-8 Positions: Substitution at these positions can further enhance antimicrobial effectiveness. An amino group at C-5 can improve overall potency, while a halogen (fluorine or chlorine) at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[7]

The following table provides illustrative examples of how substitutions impact the antimicrobial activity of ciprofloxacin analogs against Staphylococcus aureus.

Compound R1 (N-1) R7 (C-7) MIC (μg/mL) vs. S. aureus Reference
CiprofloxacinCyclopropylPiperazinyl0.25 - 1.0[8]
Analog 1EthylPiperazinyl1.0 - 4.0[8]
Analog 2Cyclopropyl3-Methylpiperazinyl0.125 - 0.5[8]
Analog 3Cyclopropyl4-(3-aminopyrrolidinyl)0.06 - 0.25[8]

This table is a representative example based on general SAR principles and published data. Actual MIC values can vary depending on the specific strain and testing conditions.

Synthetic Strategies for Substituted Quinolines

The synthesis of the quinoline scaffold can be achieved through several classic named reactions, with the choice of method often depending on the desired substitution pattern.

Classic Synthetic Routes:
  • Skraup Synthesis: This reaction involves the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene to produce quinoline.[9]

  • Combes Synthesis: This method involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to form a 2,4-disubstituted quinoline.[9]

  • Pfitzinger Reaction: This reaction utilizes an isatin and a carbonyl compound to synthesize quinoline-4-carboxylic acids.[9]

While these methods are foundational, modern organic synthesis offers a plethora of more versatile and efficient strategies for constructing substituted quinolines.

Example Protocol: Synthesis of a 4-Amino-7-Chloroquinoline Derivative

This protocol outlines a general procedure for the synthesis of 4-aminoquinoline derivatives via nucleophilic aromatic substitution, a common strategy in quinoline chemistry.[10]

Step 1: Synthesis of 7-chloro-4-quinolinyloxy acetic acid [11]

  • In a suitable reaction vessel, combine 4-hydroxy-7-chloroquinoline (1.8 g, 0.01 mol), chloroacetic acid (1 g, 0.01 mol), and a solution of sodium hydroxide (4.5 g in 25 mL of water).

  • Heat the mixture gently until most of the water has evaporated.

  • Collect the solid that separates out and recrystallize it from an ethanol:DMSO (1:1) mixture to yield 7-chloro-4-quinolinyloxy acetic acid.

Step 2: Esterification [11]

  • Reflux a mixture of the 7-chloro-4-quinolinyloxy acetic acid (1 g) from the previous step with methanol (10 mL) and concentrated sulfuric acid (1 mL) for 4 hours.

  • Cool the reaction mixture and collect the separated solid, which is the methyl ester derivative. Recrystallize from methanol.

Step 3: Hydrazide Formation [11]

  • Reflux the methyl ester (2.5 g, 0.01 mol) with hydrazine hydrate (98%, 1.5 mL, 0.03 mol) in ethanol (25 mL) for 4 hours.

  • The resulting solid, 7-chloro-4-hydrazocarbonyl quinolinyloxymethane, is collected and recrystallized from ethanol.

Step 4: Synthesis of 4-aminoquinoline derivatives [10]

  • The desired 4-aminoquinoline compounds can be prepared by reacting a 7-substituted-4-chloroquinoline with an excess of the appropriate monoaminoalkane or diaminoalkane under neat conditions.

  • The reaction mixture is typically refluxed, and the product is isolated using a simple work-up procedure.

A Step-by-Step Guide to Antimicrobial Evaluation

A systematic and rigorous evaluation of the biological activity of newly synthesized substituted quinolines is paramount. The following workflow outlines the key experimental stages, from initial screening to preliminary safety assessment.

Antimicrobial_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_secondary Secondary & Mechanistic Assays cluster_safety Preliminary Safety & Efficacy Synthesis Synthesis of Substituted Quinolines Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization MIC Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Characterization->MIC Proceed with pure, characterized compounds Biofilm Biofilm Inhibition/Eradication Assay (Crystal Violet) MIC->Biofilm If active (low MIC) Gyrase DNA Gyrase Inhibition Assay MIC->Gyrase To confirm mechanism of action Cytotoxicity Cytotoxicity Assay (MTT Assay on Mammalian Cells) MIC->Cytotoxicity Assess selectivity InVivo In Vivo Efficacy Model (e.g., Murine Sepsis Model) Cytotoxicity->InVivo If low cytotoxicity

Caption: A typical workflow for the antimicrobial evaluation of novel substituted quinolines.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a quantitative and widely used technique for determining the MIC.[6][7]

Protocol: Broth Microdilution Assay [12][13]

  • Preparation of Antimicrobial Stock Solution: Dissolve the synthesized quinoline derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column. This creates a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

    • Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) from an 18-24 hour agar plate in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the standardized inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).

Assessing Anti-Biofilm Potential with the Crystal Violet Assay

Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. The crystal violet assay is a simple and effective method for quantifying biofilm formation.[3][14]

Protocol: Crystal Violet Biofilm Assay [3][15]

  • Biofilm Formation:

    • In a flat-bottom 96-well plate, add 100 µL of a 1:100 dilution of an overnight bacterial culture in a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose).

    • Add 100 µL of the test quinoline compound at various concentrations to the wells. Include a no-drug control.

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing: Gently aspirate the planktonic cells from each well and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

  • Fixation: Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Staining:

    • Remove the methanol and allow the plate to air dry.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.

  • Solubilization and Quantification:

    • Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Preliminary Cytotoxicity Assessment using the MTT Assay

A crucial aspect of drug development is ensuring that the antimicrobial compound is not toxic to host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18]

Protocol: MTT Cytotoxicity Assay [5][16]

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test quinoline compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Advanced Mechanistic and In Vivo Studies

For lead compounds that demonstrate high potency and low cytotoxicity, further investigation into their precise mechanism of action and in vivo efficacy is warranted.

DNA Gyrase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[19]

DNA_Gyrase_Assay sub_relaxed Relaxed Plasmid DNA reaction Incubation at 37°C sub_relaxed->reaction sub_gyrase DNA Gyrase + ATP sub_gyrase->reaction sub_inhibitor Test Quinoline sub_inhibitor->reaction analysis Agarose Gel Electrophoresis reaction->analysis result_supercoiled Supercoiled DNA (No Inhibition) analysis->result_supercoiled Control result_relaxed Relaxed DNA (Inhibition) analysis->result_relaxed Effective Inhibitor

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Protocol Overview: DNA Gyrase Supercoiling Assay [20]

  • Reaction Setup: In a reaction tube, combine a reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the test quinoline compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band.

In Vivo Efficacy: The Murine Sepsis Model

Animal models are essential for evaluating the in vivo efficacy of antimicrobial agents before they can be considered for clinical trials. The murine peritonitis-sepsis model is a standard method for this purpose.[21][22]

Protocol Overview: Murine Sepsis Model [21][23]

  • Induction of Infection: Mice are infected intraperitoneally with a standardized inoculum of a pathogenic bacterium (e.g., MRSA, P. aeruginosa).

  • Treatment: At a specified time post-infection, cohorts of mice are treated with the test quinoline compound, a vehicle control, or a standard-of-care antibiotic (e.g., vancomycin). The route of administration (e.g., intravenous, oral) and dosing regimen are determined based on the compound's pharmacokinetic properties.

  • Monitoring: The animals are monitored for survival over a period of several days.

  • Endpoint Analysis: The primary endpoint is typically the survival rate. Secondary endpoints can include the bacterial burden in key organs (e.g., spleen, liver, blood), which is determined by homogenizing the tissues and plating serial dilutions to enumerate colony-forming units (CFUs).

Conclusion and Future Directions

The substituted quinoline scaffold remains a highly promising platform for the discovery of new antimicrobial agents. A systematic and integrated approach, combining rational design based on SAR principles, efficient synthesis, and a hierarchical series of in vitro and in vivo biological evaluations, is essential for success in this field. As antimicrobial resistance continues to evolve, the exploration of novel substitutions on the quinoline ring that can confer activity against resistant strains or act via novel mechanisms will be of paramount importance. The methodologies and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to contribute to this critical area of drug discovery.

References

  • Crumplin, G. C., & Smith, J. T. (1985). Mechanism of action of quinolones. PubMed. [Link]
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  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. [Link]
  • Jacoby, G. A. (2005). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases. [Link]
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  • ImQuest BioSciences. (n.d.). Sepsis Murine Model. ImQuest BioSciences. [Link]
  • Zhang, L., et al. (2017).
  • ResearchGate. (n.d.). MTT Assay Protocol.
  • Andriole, V. T. (1989). Structure--activity relationship of quinolones. Clinical Infectious Diseases. [Link]
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  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. [Link]
  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
  • Microbe Online. (2013).
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • Al-Trawneh, S. A., et al. (2023).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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  • Kundu, A., et al. (2025). Structure-Activity Relationship of Ciprofloxacin towards S-Spike Protein of SARS-CoV-2: Synthesis and In-Silico Evaluation.
  • Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. [Link]
  • ResearchGate. (n.d.). Structure–activity relationship of synthesized ciprofloxacin hybrids.
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  • Maxwell, A., et al. (2006). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine. [Link]
  • Google Patents. (n.d.). Process for preparing 4-amino-7-chloro-quinoline.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases. [Link]
  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Hiasa, H., et al. (2004). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]
  • ResearchGate. (n.d.). Synthesis of 4‐((7‐chloroquinolin‐4‐yl)amino)phenol.
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Methodological & Application

The Doebner-von Miller Quinoline Synthesis: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Doebner-von Miller reaction, a cornerstone in heterocyclic chemistry since its discovery in 1881, provides a robust pathway for the synthesis of quinoline derivatives.[1][2] This acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds offers a versatile method for accessing a wide range of substituted quinolines, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials.[3][4][5] This guide provides a comprehensive, step-by-step protocol for performing the Doebner-von Miller synthesis, with a focus on the underlying mechanistic principles, practical experimental details, and troubleshooting strategies to empower researchers in drug development and chemical synthesis.

I. Mechanistic Insights: Understanding the "Why" Behind the "How"

The precise mechanism of the Doebner-von Miller reaction has been a subject of scientific discussion.[6][7] While several pathways have been proposed, a widely accepted mechanism involves a fragmentation-recombination pathway, particularly when using α,β-unsaturated ketones.[7][8][9] This nuanced understanding is critical for optimizing reaction conditions and predicting potential side products.

The key stages of the proposed mechanism are as follows:

  • Initial Conjugate Addition: The reaction commences with a reversible Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[7][8]

  • Fragmentation: The resulting amino ketone intermediate can then undergo fragmentation into an imine and a saturated ketone.[7][8][9]

  • Recombination and Cyclization: These fragments can then recombine to form a new conjugated imine, which subsequently undergoes electrophilic cyclization onto the aniline ring.[6][8]

  • Dehydration and Oxidation: The cyclized intermediate then undergoes dehydration and oxidation to yield the final aromatic quinoline product.[10][11] The oxidation step is crucial and can be facilitated by various oxidizing agents or even atmospheric oxygen.[2][12]

It is this complex interplay of equilibria and irreversible steps that dictates the reaction's outcome. For instance, the propensity of the α,β-unsaturated carbonyl compound to undergo acid-catalyzed polymerization is a major competing pathway that can lead to tar formation and reduced yields.[6][12][13]

Diagram of the Doebner-von Miller Reaction Workflow

Doebner_von_Miller_Workflow Start Start: Prepare Reactants (Aniline, α,β-Unsaturated Carbonyl, Acid Catalyst, Oxidizing Agent) ReactionSetup Reaction Setup: Combine aniline and acid. Heat the mixture. Start->ReactionSetup 1. Preparation SlowAddition Slow Addition of α,β-Unsaturated Carbonyl ReactionSetup->SlowAddition 2. Controlled Addition Reflux Reflux for several hours. Monitor reaction progress (TLC/GC-MS). SlowAddition->Reflux 3. Reaction Workup Work-up: Cool, neutralize with base, and perform extraction. Reflux->Workup 4. Isolation Purification Purification: Dry organic layers, remove solvent, and purify (distillation/chromatography). Workup->Purification 5. Purification Characterization Characterization: Obtain final quinoline product. Analyze (NMR, MS, etc.). Purification->Characterization 6. Analysis

Caption: A logical workflow for the Doebner-von Miller synthesis of quinolines.

II. Experimental Protocol: Synthesis of 2-Methylquinoline

This protocol details the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde, a classic example of the Doebner-von Miller reaction. The in situ generation of the α,β-unsaturated carbonyl from an aldol condensation of acetaldehyde is also a common variation.[10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Aniline93.1330.0 g (29.1 mL)0.322Freshly distilled for best results.
Concentrated HCl36.46100 mL~1.2Corrosive. Handle in a fume hood.
Crotonaldehyde70.0927.1 g (32.0 mL)0.386Lachrymatory. Handle with care.
Toluene92.1450 mL-Used as a solvent to minimize polymerization.
Sodium Hydroxide40.00As needed-For neutralization.
Dichloromethane84.93As needed-For extraction.
Anhydrous Na₂SO₄142.04As needed-For drying.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux with vigorous stirring.[12]

  • Gradual Addition of Crotonaldehyde: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[6][12] This slow addition is crucial to maintain a low concentration of the aldehyde, thereby minimizing polymerization.[12][13]

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Work-up and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is basic.[12][13] This step should be performed in an ice bath to control the exothermic neutralization.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.[12]

  • Drying and Solvent Removal: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 2-methylquinoline as a pale yellow liquid.[6]

III. Troubleshooting and Optimization

The Doebner-von Miller synthesis is known for certain challenges, primarily related to yield and purity.[12]

Problem Potential Cause Troubleshooting Steps
Low Yield & Significant Tar/Polymer Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6][12]- Employ a biphasic solvent system (e.g., toluene/water) to sequester the carbonyl compound.[12]- Optimize the acid catalyst and its concentration; consider milder Lewis acids (e.g., ZnCl₂, SnCl₄).[6][8][12]- Control the reaction temperature; avoid excessive heat.[12]- Add the carbonyl compound slowly to the reaction mixture.[6][12][13]
Presence of Dihydroquinoline or Tetrahydroquinoline Impurities Incomplete oxidation of the dihydroquinoline intermediate.[12]- Ensure a sufficient amount of oxidizing agent is used. Common oxidants include nitrobenzene or arsenic acid, but cleaner alternatives like air or hydrogen peroxide can be considered.[11][12]- Optimize reaction time and temperature for the oxidation step.[12]- A post-reaction oxidation step can be performed on the isolated product if necessary.[12]
Low Yield with Substituted Anilines Electronic effects of substituents on the aniline ring. Electron-withdrawing groups can deactivate the ring towards cyclization.[12]- For anilines with electron-withdrawing groups, consider alternative synthetic routes or modified Doebner conditions.[12]
Complex Product Mixtures with Sterically Hindered Substrates Steric hindrance can disfavor the desired cyclization pathway.[12]- If possible, choose a less sterically hindered α,β-unsaturated carbonyl compound.[12]- Systematically vary the reaction conditions (catalyst, solvent, temperature).[12]- Consider alternative quinoline syntheses like the Friedländer, Combes, or Gould-Jacobs for highly substituted targets.[12]

IV. Concluding Remarks

The Doebner-von Miller synthesis remains a powerful tool for the construction of the quinoline scaffold. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and strategic troubleshooting are paramount to achieving high yields and purity. By following the detailed protocol and considering the insights provided, researchers can effectively leverage this classic reaction in the development of novel molecules with significant potential in medicine and materials science.

V. References

  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Retrieved from

  • Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction. Retrieved from

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-76. Retrieved from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. Retrieved from [Link]

  • Yalgin, H., et al. (2016). First Examples of Doebner-Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. Journal of Flow Chemistry. Retrieved from [Link]

  • chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]

  • PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline. Retrieved from

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Synthesis of Quinolines, Chemistry tutorial. Retrieved from [Link]

  • ResearchGate. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Retrieved from [Link]

  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

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Applications of 2,4-Dimethylquinoline-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among its myriad derivatives, 2,4-dimethylquinoline-3-carboxylic acid presents a particularly interesting and versatile platform for the development of novel drug candidates. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed insights into its synthesis, biological evaluation, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical protocols to facilitate the exploration of this compound and its analogs in contemporary drug discovery programs.

Introduction: The Quinoline Moiety as a Privileged Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in the field of medicinal chemistry due to their presence in a wide array of natural products and synthetic drugs. The inherent biological activity of the quinoline nucleus has been leveraged to develop agents with anticancer, antimicrobial, anti-inflammatory, and a host of other pharmacological properties[1]. The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and biological properties to achieve desired therapeutic effects.

This compound, a specific derivative of this privileged scaffold, serves as a valuable pharmaceutical intermediate for the synthesis of more complex and potent bioactive molecules[2]. The presence of the carboxylic acid moiety is of particular importance, as it can participate in crucial interactions with biological targets and influence the pharmacokinetic profile of a compound[3]. This guide will delve into the practical applications of this molecule, providing a comprehensive resource for its utilization in medicinal chemistry research.

Synthetic Pathways to this compound

The synthesis of the quinoline core can be achieved through several classic named reactions. For the specific substitution pattern of this compound, the Doebner-von Miller and Pfitzinger reactions offer plausible and adaptable synthetic routes.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, typically in the presence of an acid catalyst[4][5][6]. To achieve the 2,4-dimethyl substitution, a suitable α,β-unsaturated ketone is required.

Diagram: Doebner-von Miller Reaction Workflow

G Aniline Aniline Intermediate1 1,4-Adduct Aniline->Intermediate1 UnsatKetone α,β-Unsaturated Ketone (e.g., 3-Penten-2-one) UnsatKetone->Intermediate1 Acid Acid Catalyst (e.g., HCl, H2SO4) Acid->Intermediate1 Catalyzes Intermediate2 Dihydroquinoline Intermediate1->Intermediate2 Cyclization Quinoline 2,4-Dimethylquinoline Intermediate2->Quinoline Oxidation CarboxylicAcid This compound Quinoline->CarboxylicAcid Side-chain oxidation Oxidation Oxidation

Caption: General workflow of the Doebner-von Miller reaction.

The Pfitzinger Reaction: A Versatile Approach

A highly effective method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction. This reaction utilizes isatin or its derivatives and a carbonyl compound containing an α-methylene group in the presence of a strong base[7][8][9]. To obtain the desired this compound, an appropriate β-dicarbonyl compound can be employed.

Protocol 1: Synthesis of this compound via a Pfitzinger-type Reaction

This protocol outlines a plausible synthetic route adapted from the principles of the Pfitzinger reaction.

Materials:

  • Isatin

  • Pentane-2,4-dione

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve KOH (3 equivalents) in ethanol.

  • To this basic solution, add isatin (1 equivalent).

  • Slowly add pentane-2,4-dione (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture with stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

  • Carefully acidify the aqueous layer with HCl or acetic acid until a precipitate is formed.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Applications in Anticancer Drug Discovery

Derivatives of quinoline-3-carboxylic acid have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, targeting various key pathways involved in cancer cell proliferation and survival[10].

Potential Mechanisms of Anticancer Activity
  • DNA Intercalation and Minor Groove Binding: Some quinoline derivatives have been shown to exert their cytotoxic effects by intercalating into the DNA double helix or binding to the minor groove, thereby disrupting DNA replication and transcription processes[11].

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of this compound may act as inhibitors of various protein kinases, such as Protein Kinase CK2, which are often dysregulated in cancer[12][13][14].

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of DHODH can lead to the depletion of pyrimidines and subsequent cell cycle arrest and apoptosis[3].

Diagram: Potential Anticancer Mechanisms

G Compound 2,4-Dimethylquinoline- 3-carboxylic Acid Derivative DNA DNA Compound->DNA Binds to Minor Groove Kinase Protein Kinase (e.g., CK2) Compound->Kinase Inhibits DHODH DHODH Compound->DHODH Inhibits Replication DNA Replication & Transcription Inhibition DNA->Replication Signaling Disrupted Cell Signaling Kinase->Signaling Pyrimidine Pyrimidine Depletion DHODH->Pyrimidine Apoptosis Apoptosis Replication->Apoptosis Signaling->Apoptosis Pyrimidine->Apoptosis

Caption: Potential anticancer mechanisms of action.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is limited in the public domain, general trends for related quinoline carboxylic acids can provide valuable guidance for analog design.

Position Modification Impact on Anticancer Activity Reference
C2 Bulky, hydrophobic groupsGenerally increases activity, particularly for DHODH inhibition.[3]
C4 Carboxylic acidOften crucial for activity, involved in key interactions with targets.[3]
C6, C7 Halogen or alkoxy groupsCan modulate activity and pharmacokinetic properties.[15]

Applications in Anti-inflammatory Research

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Quinoline derivatives have shown promise in this area, often by modulating key inflammatory signaling pathways.

Targeting Inflammatory Pathways
  • NF-κB Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some quinoline derivatives have been found to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-6[16][17][18][19].

  • Kinase Inhibition in Inflammatory Signaling: Kinases such as Tpl2 are involved in the signaling cascades that lead to the production of inflammatory mediators. Inhibition of these kinases by quinoline derivatives can be an effective anti-inflammatory strategy[20].

Diagram: Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Tpl2 Tpl2 Kinase TLR4->Tpl2 IKK IKK Complex Tpl2->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Compound Quinoline Derivative Compound->Tpl2 Inhibits Compound->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB pathway by quinoline derivatives.

Protocol 3: In Vitro Anti-inflammatory Assay - Inhibition of TNF-α and IL-6 Production

This protocol describes a method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions[11][21].

  • Calculate the percentage inhibition of cytokine production for each compound concentration.

Applications in Antimicrobial Drug Discovery

The quinoline scaffold is well-established in the field of antimicrobial agents, with fluoroquinolone antibiotics being a prime example. Novel quinoline derivatives continue to be explored for their potential to combat drug-resistant pathogens.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Perspectives

This compound represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its amenability to chemical modification allows for the exploration of a vast chemical space, leading to the identification of compounds with potent and selective biological activities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors. Future research in this area will likely focus on the development of highly specific inhibitors for validated biological targets, the optimization of pharmacokinetic properties, and the exploration of novel therapeutic applications for this promising class of compounds.

References

  • Doebner–Miller reaction. In Wikipedia; 2023. [Link]
  • Doebner-Miller Reaction. Merck Index. [Link]
  • Doebner-Miller Reaction. SynArchive. [Link]
  • Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1157. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition. Pharmaceuticals, 15(10), 1229. [Link]
  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]
  • Doebner-Miller reaction and applic
  • Compound 1 inhibited TNF-α-induced IL-6 and IL-8 production.
  • Orzeszko, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
  • Pfitzinger reaction. In Wikipedia; 2023. [Link]
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
  • Lv, K., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-465. [Link]
  • Gkaitatzi, A., et al. (2024).
  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. The Royal Society of Chemistry. [Link]
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
  • Inhibition of Tpl2 kinase and TNFalpha production with quinoline-3-carbonitriles for the treatment of rheum
  • TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflamm
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. PubMed. [Link]
  • Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research. [Link]
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
  • This compound, 97%. J&K Scientific. [Link]
  • Al-Warhi, T., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3326. [Link]
  • This compound. PubChem. [Link]
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
  • This compound. ChemBK. [Link]
  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. [Link]
  • Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activ
  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry. [Link]

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The Versatile Scaffold: 2,4-Dimethylquinoline-3-carboxylic Acid as a Cornerstone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of modern organic synthesis and medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Among the diverse array of quinoline-based building blocks, 2,4-dimethylquinoline-3-carboxylic acid emerges as a particularly versatile and valuable precursor. Its strategic placement of a carboxylic acid handle on a decorated quinoline core provides a reactive anchor for a wide range of chemical transformations. This allows for the systematic elaboration of the molecule, paving the way for the synthesis of novel chemical entities with potential applications in drug discovery, materials science, and as functional dyes.[1]

This comprehensive guide delves into the practical applications of this compound as a foundational building block. We will explore its synthesis and detail field-proven protocols for its derivatization through amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices will be elucidated, providing researchers, scientists, and drug development professionals with a robust framework for leveraging this powerful synthetic intermediate.

Physicochemical Properties and Handling

Before embarking on synthetic transformations, a clear understanding of the physical properties of this compound is essential for safe and effective handling.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂PubChem
Molecular Weight 201.22 g/mol PubChem
Appearance Colorless to slightly yellow crystalline solid[2]
Melting Point 126-129 °C[2]
Solubility Soluble in methanol, chloroform, and dichloromethane; sparingly soluble in water.[2]

Safety and Handling: this compound is generally stable under standard laboratory conditions. However, as with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block: A Practical Approach

The most common and straightforward method for the preparation of this compound involves the oxidation of its precursor, 2,4-dimethylquinoline. This transformation can be efficiently achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄).

Protocol 1: Oxidation of 2,4-Dimethylquinoline

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • 2,4-dimethylquinoline

  • Potassium permanganate (KMnO₄)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylquinoline (1 equivalent) in a suitable solvent such as a mixture of pyridine and water.

  • Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (approximately 3-4 equivalents) in water to the reaction mixture. The addition should be exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.

  • Reaction Monitoring: After the addition is complete, heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the pyridine.

    • Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound.

    • If the solution is still purple due to residual permanganate, add a small amount of sodium bisulfite until the color disappears.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic impurities.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.[2]

Application in Amide Synthesis: Forging Bioactive Linkages

The carboxylic acid functionality of this compound is a prime site for the formation of amide bonds, a critical linkage in a vast array of pharmaceuticals and biologically active molecules.[1][3] The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.

AmideCoupling

Figure 1: General workflow for amide coupling.

Protocol 2: HATU-Mediated Amide Coupling

This protocol details a reliable method for the synthesis of 2,4-dimethylquinoline-3-carboxamides using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% Lithium chloride (LiCl) aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Activation: Dissolve the carboxylic acid in anhydrous DMF. To this solution, add HATU (1.1 equivalents) followed by DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure amide derivative.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid group is a fundamental transformation that allows for the modulation of the molecule's physicochemical properties, such as lipophilicity and cell permeability, which is a crucial aspect in drug design. Two common and effective methods for esterification are the Fischer esterification and the Steglich esterification.

Protocol 3: Fischer Esterification for Methyl Ester Synthesis

This protocol describes the acid-catalyzed esterification of this compound with methanol to produce the corresponding methyl ester. This method is particularly suitable for simple, unhindered alcohols.[4]

Materials:

  • This compound

  • Methanol (reagent grade, in large excess)

  • Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) as a catalyst

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in a large excess of methanol, which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the suspension. Alternatively, thionyl chloride can be used to generate anhydrous HCl in situ, which catalyzes the reaction.[5]

  • Reaction: Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude methyl ester can be purified by column chromatography or recrystallization to yield the final product.

Protocol 4: Steglich Esterification for Sterically Hindered Alcohols

For more sterically demanding or acid-sensitive alcohols, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a milder and highly effective alternative.[5][6]

Materials:

  • This compound

  • Desired alcohol (e.g., tert-butanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), the alcohol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as indicated by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of DCM.

    • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: Expanding Molecular Complexity

To further enhance the structural diversity of derivatives, the quinoline core can be functionalized via palladium-catalyzed cross-coupling reactions. A common strategy involves the initial conversion of a precursor to a halogenated quinoline, which can then participate in reactions like the Suzuki-Miyaura coupling.

SuzukiCoupling

Figure 2: Generalized Suzuki-Miyaura cross-coupling.

Representative Protocol 5: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of a hypothetical bromo-substituted methyl 2,4-dimethylquinoline-3-carboxylate with an arylboronic acid. The synthesis of the bromo-substituted precursor would be a necessary preceding step.

Materials:

  • Bromo-substituted methyl 2,4-dimethylquinoline-3-carboxylate (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and Water (e.g., 4:1 mixture)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add the bromo-substituted quinoline ester, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent mixture (toluene/water).

  • Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Conclusion and Future Outlook

This compound stands as a testament to the power of well-designed building blocks in accelerating chemical synthesis and drug discovery. The protocols detailed herein for amide coupling, esterification, and as a basis for cross-coupling reactions provide a robust toolkit for researchers to explore the vast chemical space accessible from this versatile intermediate. The continued exploration of new reactions and applications for this scaffold will undoubtedly lead to the discovery of novel molecules with significant biological and material properties, further cementing the importance of the quinoline core in modern chemistry.

References

  • Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry.
  • Koorbanally, N. A., et al. (2019). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
  • ChemBK. (2024). This compound.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Chavan, N. D., et al. (n.d.). Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. ResearchGate.
  • MDPI. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
  • Ahmed, S., et al. (2017). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Chemistry.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • PubMed Central (PMC). (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Organic Syntheses. (n.d.). 2-Methyl-4-hydroxyquinoline.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • PubMed Central (PMC). (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.

Sources

Synthesis of 2,4-Dimethylquinoline-3-Carboxylic Acid Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic bioactive molecules. Its derivatives are of significant interest to the pharmaceutical and materials science industries due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive experimental procedure for the synthesis of 2,4-dimethylquinoline-3-carboxylic acid derivatives, a class of compounds with potential applications in drug discovery and development.

The synthetic strategy detailed herein is centered around the robust and versatile Friedländer annulation, a classic condensation reaction that provides efficient access to polysubstituted quinolines.[2][3][4][5] This method involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, in this case, an acetoacetic ester. The resulting quinoline ester is then hydrolyzed to afford the target carboxylic acid. This two-step approach offers a reliable and scalable route to the desired products.

Reaction Mechanism and Rationale

The synthesis of this compound derivatives via the Friedländer annulation followed by hydrolysis proceeds through two key mechanistic stages. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: The Friedländer Annulation

The Friedländer synthesis can be catalyzed by either acids or bases, and the predominant mechanistic pathway is influenced by the chosen catalyst.[2][4]

  • Acid-Catalyzed Pathway: Under acidic conditions, the reaction is believed to initiate with the formation of a Schiff base (imine) between the 2-amino group of the aromatic ketone and the carbonyl group of the β-ketoester. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline ring.

  • Base-Catalyzed Pathway: In the presence of a base, the reaction likely proceeds via an initial aldol condensation between the enolate of the β-ketoester and the carbonyl group of the 2-aminoaryl ketone. The resulting aldol adduct then undergoes an intramolecular cyclization and dehydration to form the final quinoline product.

The choice of a microwave-assisted protocol for this step is driven by the significant rate enhancements and often improved yields observed with this technology, attributed to efficient and uniform heating.

Step 2: Saponification (Ester Hydrolysis)

The conversion of the ethyl ester to the carboxylic acid is achieved through saponification, a base-catalyzed hydrolysis.[6] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. A final acidification step protonates the carboxylate to furnish the desired carboxylic acid.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

experimental_workflow reagents Starting Materials: - 2-Aminoacetophenone - Ethyl Acetoacetate ester_synthesis Step 1: Friedländer Annulation (Microwave-Assisted) reagents->ester_synthesis ester_product Intermediate: Ethyl 2,4-dimethylquinoline-3-carboxylate ester_synthesis->ester_product hydrolysis Step 2: Saponification (Basic Hydrolysis) ester_product->hydrolysis acidification Acidification hydrolysis->acidification final_product Final Product: This compound acidification->final_product purification Purification & Characterization final_product->purification

Sources

Application Notes and Protocols: Comprehensive Characterization of 2,4-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline class. The quinoline scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] This compound serves as a vital intermediate in the synthesis of more complex, biologically active molecules and dyes.

Accurate and comprehensive characterization of this compound is paramount for ensuring its identity, purity, and stability, which are critical parameters in drug discovery, quality control, and process development. Inconsistent purity or incorrect structural assignment can lead to unreliable biological data and compromise the safety and efficacy of final products.

This guide provides a multi-technique approach to the definitive characterization of this compound. It details a suite of analytical protocols, explains the rationale behind experimental choices, and offers guidance on data interpretation, empowering researchers to achieve robust and reliable results.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before commencing detailed analytical characterization. These properties influence choices regarding solvents for spectroscopy, mobile phases for chromatography, and sample preparation procedures.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁NO₂PubChem
Molecular Weight 201.22 g/mol ChemScene[3]
Appearance Colorless or slightly yellow crystalline solidChemBK[4]
Melting Point 126-129 °CChemBK[4]
Solubility Soluble in methanol, chloroform, dichloromethane; poor in waterChemBK[4]

Comprehensive Analytical Workflow

A combination of analytical techniques is required for unambiguous characterization. Spectroscopic methods elucidate the molecular structure, chromatographic techniques determine purity, thermal analysis assesses stability and melting behavior, and elemental analysis confirms the empirical formula.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_results Data Interpretation & Confirmation Synthesis Synthesized Product (2,4-dimethylquinoline- 3-carboxylic acid) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS FTIR FT-IR Spectroscopy Synthesis->FTIR HPLC HPLC-UV Synthesis->HPLC Thermal Thermal Analysis (DSC/TGA) Synthesis->Thermal EA Elemental Analysis Synthesis->EA Structure Structural Elucidation NMR->Structure MS->Structure FTIR->Structure Purity Purity Assessment HPLC->Purity ThermalProfile Thermal Profile Thermal->ThermalProfile Identity Identity Confirmation EA->Identity Final Comprehensive Characterization Report Structure->Final Purity->Final Identity->Final ThermalProfile->Final

Caption: Overall workflow for the analytical characterization of this compound.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structures in solution.[5] It provides detailed information about the carbon-hydrogen framework.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent. Given its solubility, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the proton-decoupled carbon spectrum. This experiment requires more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Interpretation (Expected Chemical Shifts):

    • ¹H NMR Spectrum:

      • Aromatic Protons (4H): Signals will appear in the downfield region, typically between δ 7.0-9.0 ppm, characteristic of the quinoline ring system.[5]

      • Methyl Protons (6H): Two distinct singlets for the two methyl groups (at C2 and C4) will likely appear in the δ 2.0-3.0 ppm range.

      • Carboxylic Acid Proton (1H): A very broad singlet will appear far downfield, typically δ 10-13 ppm. Its position is highly dependent on concentration and solvent.[6]

    • ¹³C NMR Spectrum:

      • Carboxyl Carbon: The C=O carbon will appear in the downfield region, around δ 165-185 ppm.[6]

      • Quinoline Carbons: Aromatic and heterocyclic carbons will appear between δ 110-150 ppm.

      • Methyl Carbons: The two methyl carbons will be observed in the upfield region, typically δ 15-30 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with HPLC, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole or Time-of-Flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire data in both positive and negative ion modes to determine the most sensitive mode of ionization.

  • Data Interpretation:

    • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 202.22.

    • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 200.22.

    • Fragmentation: Tandem MS (MS/MS) of the parent ion can provide further structural confirmation. A characteristic fragmentation pathway for quinoline carboxylic acids is the loss of the carboxyl group (as CO₂ or COOH).[4][7] For the [M+H]⁺ ion, a primary fragment would be expected from the loss of CO₂ (44 Da), resulting in an ion at m/z 158.18.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol: FT-IR (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation (Expected Characteristic Absorptions):

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~3300 cm⁻¹ to 2500 cm⁻¹, resulting from strong hydrogen bonding.[6][8]

    • C-H Stretch (Aromatic & Methyl): Absorptions just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (methyl C-H).

    • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption between 1730-1700 cm⁻¹. Conjugation with the quinoline ring may shift this to the lower end of the range (~1710-1680 cm⁻¹).[8]

    • C=C and C=N Stretches (Quinoline Ring): Multiple sharp absorptions in the 1650-1450 cm⁻¹ region.

    • C-O Stretch (Carboxylic Acid): A strong absorption in the 1320-1210 cm⁻¹ range.[8]

Chromatographic Technique for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase method with UV detection is appropriate for this analyte.

Protocol: Reversed-Phase HPLC-UV
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[9]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidifier improves peak shape for the carboxylic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (like methanol or acetonitrile) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.

    • Column Temperature: 30-40 °C.

    • Detection Wavelength: Monitor at a wavelength of high absorbance for the quinoline chromophore, likely between 220-250 nm.[9] A photodiode array (PDA) detector is ideal for confirming peak identity and purity.

    • Gradient Elution (Example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • For pharmaceutical applications, purity should typically be >98%.

Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and assess purity.

Protocol: DSC
  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and crimp-seal it.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature well above the expected melting point (e.g., 160 °C) at a constant rate, typically 10 °C/min.[10]

    • Atmosphere: Purge with an inert gas like nitrogen (flow rate ~50 mL/min).

  • Data Interpretation:

    • The melting point is determined from the onset or peak of the endothermic event on the thermogram. The result should align with the literature value (126-129 °C).

    • A sharp, single endotherm is indicative of a pure crystalline substance. Broad peaks or multiple transitions may suggest impurities or the presence of different polymorphic forms.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Protocol: TGA
  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 or 20 °C/min).

    • Atmosphere: Purge with an inert gas like nitrogen.

  • Data Interpretation:

    • The TGA curve will show the temperature at which the compound begins to decompose (indicated by mass loss).

    • For an anhydrous, pure compound, no significant mass loss should occur before the decomposition temperature. Mass loss at lower temperatures (<120 °C) would suggest the presence of residual solvent or water.

Elemental Analysis

Elemental analysis determines the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. It is a fundamental technique for confirming the empirical and molecular formula.

Protocol: CHN Analysis
  • Principle: The method relies on the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector (typically a thermal conductivity detector).[11][12][13]

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: Provide a pure, homogenous, and completely dry sample (typically 1-3 mg).

  • Data Interpretation:

    • The instrument reports the weight percentages of C, H, and N.

    • These experimental values are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₁NO₂).

    • Theoretical Values: C = 71.63%, H = 5.51%, N = 6.96%.

    • An acceptable result for a pure compound is typically within ±0.4% of the theoretical value.[14]

Summary of Expected Results

The table below summarizes the expected data from a comprehensive analysis of a pure sample of this compound.

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Aromatic H's (7.0-9.0 ppm), Methyl H's (~2.0-3.0 ppm), COOH H (10-13 ppm)
¹³C NMR Chemical Shifts (δ)C=O (~165-185 ppm), Aromatic C's (110-150 ppm), Methyl C's (15-30 ppm)
ESI-MS m/z[M+H]⁺ at 202.22; [M-H]⁻ at 200.22
FT-IR Wavenumbers (cm⁻¹)Broad O-H (3300-2500), Strong C=O (~1700), Aromatic C=C/C=N (1650-1450)
HPLC-UV Purity>98% area under the curve
DSC Melting PointSharp endotherm with onset ~126-129 °C
TGA DecompositionStable with no mass loss until >150-200 °C
Elemental Analysis % CompositionC: 71.63±0.4; H: 5.51±0.4; N: 6.96±0.4

References

  • Płotka-Wasylka, J., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
  • Płotka-Wasylka, J., et al. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
  • Universal Lab. (2024). Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
  • Dolejš, L., & Hrnčiar, P. (1981). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
  • TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
  • Wikipedia. Elemental analysis. [Link]
  • ResearchGate. (2018).
  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
  • ResearchGate. (2014).
  • UNCW Institutional Repository. (2017).
  • ResearchGate. (2014). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]
  • ResearchGate. (2025). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]
  • Ng, K. C., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PubMed Central. [Link]
  • IOSR Journal. (2015). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. [Link]
  • Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]
  • Der Pharma Chemica. (2015).
  • ResearchGate. (2022).
  • Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Baghdad Science Journal. (2014). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4 -. [Link]
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
  • NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]
  • UI Scholars Hub. (2023).
  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
  • Ladds, M. J., et al. (2017).
  • PLOS One. (2019). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. [Link]

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High-Yield Synthesis of 2,4-Dimethylquinoline-3-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline-3-carboxylic acids are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. Their derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Specifically, the 2,4-dimethylquinoline-3-carboxylic acid moiety is a valuable building block in medicinal chemistry and drug development. This application note provides a comprehensive guide to a high-yield, efficient, and scalable synthesis of this compound. The described methodology leverages a microwave-assisted Friedländer annulation for the synthesis of the precursor ester, followed by a straightforward hydrolysis to obtain the final product. This protocol is designed for researchers and scientists in both academic and industrial settings, offering a reliable and reproducible procedure.

Underlying Scientific Principles: The Friedländer Annulation

The cornerstone of this synthetic approach is the Friedländer annulation, a classic and versatile method for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (a carbonyl compound with an α-methylene group).

In the context of this protocol, 2-aminoacetophenone serves as the 2-aminoaryl ketone, and ethyl acetoacetate provides the active methylene component. The reaction proceeds through a cascade of steps, initiated by the formation of an enamine or an aldol-type adduct, followed by cyclization and subsequent dehydration to yield the aromatic quinoline ring. The use of microwave irradiation dramatically accelerates the reaction rate, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. The selection of an appropriate catalyst is crucial for the efficiency of the Friedländer synthesis, with various solid-acid catalysts demonstrating excellent performance in promoting the condensation and cyclization steps.

Visualizing the Synthetic Workflow

Synthesis of this compound cluster_0 Part 1: Ester Synthesis (Friedländer Annulation) cluster_1 Part 2: Hydrolysis 2-Aminoacetophenone 2-Aminoacetophenone Microwave_Reaction Microwave Irradiation (560 W) + Catalyst (e.g., Montmorillonite K-10) 2-Aminoacetophenone->Microwave_Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Microwave_Reaction Ethyl_Ester Ethyl 2,4-dimethylquinoline-3-carboxylate Microwave_Reaction->Ethyl_Ester Hydrolysis Alkaline Hydrolysis (e.g., NaOH or KOH) Ethyl_Ester->Hydrolysis Purified Ester Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of this compound.

Part 1: Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate

This protocol utilizes a microwave-assisted Friedländer annulation.

Materials:

  • 2-Aminoacetophenone

  • Ethyl acetoacetate

  • Montmorillonite K-10 (or other suitable solid acid catalyst)

  • Ethanol (for recrystallization)

  • Unmodified domestic microwave oven (2450 MHz)

  • Erlenmeyer flask (100 ml)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Visualizing agent for TLC (e.g., iodine chamber)

Procedure:

  • Reactant Mixture Preparation: In a 100 ml Erlenmeyer flask, combine 2-aminoacetophenone (1 mmol) and ethyl acetoacetate (1 mmol).

  • Catalyst Addition: Add the solid acid catalyst (e.g., Montmorillonite K-10, 1g).

  • Microwave Irradiation: Place the flask in an unmodified domestic microwave oven and irradiate the mixture for 5 minutes at a power level of 560 W.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., acetone-benzene, 1:3).

  • Work-up and Purification:

    • Upon completion of the reaction, allow the mixture to cool to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to obtain pure ethyl 2,4-dimethylquinoline-3-carboxylate.

Catalyst Screening Data:

CatalystPower Level (W)Time (min)Yield (%)
Montmorillonite K-10 560 5 High
Montmorillonite KSF5605Varies
Silica gel5605Varies
Anhydrous MgSO₄5605Varies
Anhydrous Na₂SO₄5605Varies

Note: The original study highlights Montmorillonite K-10 as an effective catalyst, leading to high yields in a short reaction time.[1] Researchers may screen other catalysts to optimize the reaction based on available resources.

Part 2: Hydrolysis of Ethyl 2,4-dimethylquinoline-3-carboxylate

This protocol describes the conversion of the synthesized ester to the final carboxylic acid.

Materials:

  • Ethyl 2,4-dimethylquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware

Procedure:

  • Saponification: Dissolve the ethyl 2,4-dimethylquinoline-3-carboxylate in ethanol or methanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of NaOH or KOH (typically 10-20% concentration) to the flask.

  • Heating: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with dilute HCl until the pH is acidic. This will precipitate the carboxylic acid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Colorless or slightly yellow crystalline solid.[2]

  • Melting Point: Approximately 126-129 °C.[2]

  • Solubility: Soluble in organic solvents such as methanol, chloroform, and dichloromethane; poorly soluble in water.[2]

  • Spectroscopic Analysis: The structure should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Information

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

  • The synthesis should be performed in a well-ventilated fume hood.

  • Microwave-assisted reactions should be conducted with caution, using appropriate microwave-safe vessels.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

Conclusion

This application note details a high-yield and efficient two-step synthesis of this compound. The use of a microwave-assisted Friedländer annulation for the ester precursor synthesis offers significant advantages in terms of reaction time and yield. The subsequent hydrolysis is a robust and straightforward procedure. This protocol provides a reliable method for the preparation of this valuable building block for applications in drug discovery and materials science.

References

  • ChemBK. This compound. [Link]
  • Organic & Biomolecular Chemistry. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino reaction. [Link]
  • JETIR. Synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate using different heterogeneous catalysts in dry media under microwave ir-. [Link]

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Application Notes and Protocols for the Functionalization of 2,4-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2,4-Dimethylquinoline-3-carboxylic Acid

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Specifically, derivatives of quinoline-3-carboxylic acid have garnered significant interest as they have shown potential as inhibitors of protein kinase CK2 and IGF receptors for cancer therapy.[1][2] The carboxylic acid group at the 3-position is a critical handle for chemical modification, allowing for the synthesis of a diverse library of esters, amides, and other derivatives to explore structure-activity relationships (SAR).[1]

This compound is a valuable intermediate for the synthesis of such compounds.[3] This guide provides detailed application notes and protocols for the functionalization of the carboxylic acid group of this compound, focusing on the synthesis of esters, amides, and the formation of the reactive acyl chloride intermediate. The protocols are designed to be robust and adaptable, with a focus on explaining the rationale behind the chosen methodologies.

I. Esterification of this compound

The conversion of the carboxylic acid to an ester is a fundamental transformation in drug discovery, often employed to enhance a compound's lipophilicity, improve its pharmacokinetic profile, or to serve as a protecting group. Two primary methods for the esterification of this compound are presented below: a classical Fischer-Speier esterification and a milder Steglich esterification for more sensitive substrates.

Protocol 1: Fischer-Speier Esterification

This method is a traditional acid-catalyzed esterification suitable for simple, unhindered alcohols. The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Reaction Scheme:

Fischer_Esterification 2,4-Dimethylquinoline-3-carboxylic_acid 2,4-Dimethylquinoline- 3-carboxylic Acid Ester 2,4-Dimethylquinoline- 3-carboxylate Ester 2,4-Dimethylquinoline-3-carboxylic_acid->Ester + R-OH, H⁺ (cat.) Alcohol R-OH H2O H₂O Ester->H2O + H₂O

Fischer-Speier Esterification of this compound.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Protocol:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq), which will also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid or HCl (e.g., 0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Steglich Esterification

For more complex or acid-sensitive alcohols, the Steglich esterification offers a milder alternative, proceeding at room temperature without the need for strong acids.[4][5] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[4][5]

Workflow for Steglich Esterification:

Steglich_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid & Alcohol in Anhydrous DCM B Add DMAP (cat.) A->B C Cool to 0°C B->C D Add DCC C->D E Warm to RT D->E F Stir for 12-24h E->F G Filter DCU F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Purify I->J

A typical workflow for a Steglich esterification reaction.

Materials:

  • This compound

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add DCC (1.1 eq) portion-wise to the cooled solution.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, the byproduct dicyclohexylurea (DCU) will precipitate as a white solid.

  • Filter the reaction mixture to remove the DCU, washing the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings, and sequentially wash with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier H₂SO₄ or HCl (cat.), excess alcoholRefluxInexpensive reagents, simple procedure.Harsh conditions, not suitable for sensitive substrates.
Steglich DCC, DMAPRoom TemperatureMild conditions, high yields, broad substrate scope.More expensive reagents, DCU byproduct can be difficult to remove.

II. Amidation of this compound

The formation of an amide bond is one of the most important reactions in medicinal chemistry. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.

Protocol 3: Amide Coupling using HATU

Modern peptide coupling reagents provide a highly efficient and mild method for amide bond formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common choice that minimizes racemization for chiral amines.

Reaction Scheme:

Amidation Carboxylic_Acid 2,4-Dimethylquinoline- 3-carboxylic Acid Amide 2,4-Dimethylquinoline- 3-carboxamide Carboxylic_Acid->Amide + R₁R₂NH, HATU, DIPEA Amine R₁R₂NH Base DIPEA Coupling_Reagent HATU

Amide formation from this compound.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Lithium chloride (LiCl) solution (if necessary for workup)

  • Ethyl acetate or other suitable extraction solvent

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • If the product or byproducts are soluble in the aqueous layer, washing with a LiCl solution can improve extraction.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

III. Formation of 2,4-Dimethylquinoline-3-carbonyl chloride

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and other functional groups.[6] Their high reactivity allows for reactions with poorly nucleophilic substrates.

Protocol 4: Acyl Chloride Formation using Thionyl Chloride

Thionyl chloride (SOCl₂) is a common and effective reagent for the preparation of acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.

Reaction Scheme:

Acyl_Chloride_Formation Carboxylic_Acid 2,4-Dimethylquinoline- 3-carboxylic Acid Acyl_Chloride 2,4-Dimethylquinoline- 3-carbonyl chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ Thionyl_Chloride SOCl₂ Byproducts SO₂ + HCl Acyl_Chloride->Byproducts + SO₂ + HCl

Synthesis of 2,4-Dimethylquinoline-3-carbonyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (optional)

Protocol:

  • In a fume hood, suspend this compound (1.0 eq) in anhydrous toluene or DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2-5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (typically 1-4 hours), as indicated by the cessation of gas evolution and dissolution of the starting material.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 2,4-dimethylquinoline-3-carbonyl chloride is often used immediately in the next step without further purification due to its moisture sensitivity.

Safety Note: Thionyl chloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

IV. Characterization of Functionalized Derivatives

The successful synthesis of the desired derivatives should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., ester C=O stretch, amide C=O stretch).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

V. Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the functionalization of the carboxylic acid group of this compound. By selecting the appropriate method based on the desired derivative and the nature of the coupling partner, researchers can efficiently synthesize a wide array of novel compounds for further investigation in drug discovery and development.

References

  • Ghorab, M. M., et al. (2010). 9H-pyrimido[4,5-b]quinoline derivatives with a sulfonamide group as potential anticancer agents. Oriental Journal of Chemistry.
  • Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 10). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (n.d.). Journal of Medicinal Chemistry.
  • This compound. (2024, April 9). ChemBK.
  • Esterification of Carboxylic Acids with. (n.d.). Organic Syntheses Procedure.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Acyl chloride. (n.d.). Wikipedia.
  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal.
  • Methyltrimethoxysilane (MTM)
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure.
  • PREPARATION OF ACYL CHLORIDES. (n.d.).
  • Making Acyl Chlorides (Acid Chlorides). (2023, January 22). Chemistry LibreTexts.
  • Amide formation from carboxylic acid deriv
  • preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide.
  • Amide formation from carboxylic acid derivatives. (2023, March 10). Khan Academy - YouTube.
  • Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube.
  • 2,4-Dimethylquinoline. (n.d.).
  • Application Notes and Protocols for the Esterification of 2,5-Dimethyl-2-hexanol with Carboxylic Acids. (n.d.). Benchchem.
  • Process for making carboxylic amides. (n.d.).
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.
  • Ester synthesis by esterific
  • This compound | 104785-55-9. (n.d.). ChemicalBook.

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developing novel assays to test the biological activity of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic heterocycle, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, finding application as anticancer, antimalarial, anti-inflammatory, and antibacterial agents.[1][2] This versatility stems from the scaffold's amenability to diverse chemical modifications, allowing for the fine-tuning of its pharmacological properties. The development of novel quinoline-based therapeutics, however, hinges on the availability of robust and insightful biological assays. This guide provides researchers, scientists, and drug development professionals with a detailed overview of both foundational and innovative assays to comprehensively characterize the biological activity of quinoline derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and visualize complex workflows to empower your research.

Section 1: Foundational Assays for Initial Screening and Cytotoxicity Profiling

A critical first step in evaluating any new chemical entity is to assess its general cytotoxic effect. This initial screening provides a broad understanding of the compound's potency and therapeutic window.

The MTT Assay: A Workhorse for Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a widely used method for assessing cell viability.[3] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[4] The intensity of the purple color is directly proportional to the number of viable cells.

The MTT assay is an excellent first-pass screen due to its simplicity, cost-effectiveness, and high-throughput compatibility. It provides a rapid assessment of a quinoline derivative's general effect on cell proliferation and viability. A significant reduction in formazan production suggests that the compound may be inducing cell death or inhibiting metabolic activity, warranting further investigation into its mechanism of action.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the overnight medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Section 2: Probing Specific Mechanisms of Action

Once initial cytotoxicity is established, the next logical step is to investigate the underlying mechanism of action. Quinolines are known to exert their effects through various pathways, and selecting the appropriate assay is crucial for elucidating these mechanisms.

Kinase Inhibition Assays: Targeting the Kinome

Many quinoline derivatives function as kinase inhibitors, targeting the ATP-binding site of these crucial signaling enzymes.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

If a quinoline derivative shows potent cytotoxicity, particularly in cancer cell lines, investigating its effect on kinase activity is a logical next step. A variety of assay formats are available, each with its own advantages.

Traditional kinase assays often rely on radioactivity or labeled antibodies. Label-free biosensor technologies, such as those based on electrochemical impedance, offer a real-time and sensitive alternative.[2][7] These assays measure changes in the electrical properties of an electrode surface as a kinase phosphorylates a substrate peptide, providing a direct readout of enzyme activity without the need for labels.[2]

  • Electrode Preparation: Immobilize a specific kinase substrate peptide onto the surface of a gold electrode.

  • Kinase Reaction: In the presence of ATP, introduce the kinase and the quinoline derivative to the electrode surface.

  • Impedance Measurement: Monitor the change in electrochemical impedance in real-time. Phosphorylation of the peptide alters the surface charge, leading to a measurable change in impedance.

  • Data Analysis: The rate of impedance change is proportional to kinase activity. Inhibition by the quinoline derivative will result in a decreased rate of change, allowing for the determination of IC50 values.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Immobilize Substrate Peptide on Electrode B Introduce Kinase, ATP, and Quinoline Derivative A->B C Phosphorylation of Substrate B->C D Measure Change in Electrochemical Impedance C->D Alters Surface Charge E Determine IC50 D->E

Caption: Workflow of a label-free kinase inhibition assay.

DNA Binding and Intercalation Assays

Another well-established mechanism of action for quinoline derivatives is their interaction with DNA.[8] Some quinolines can intercalate between DNA base pairs, leading to disruption of DNA replication and transcription, ultimately triggering cell death.

For quinoline derivatives with planar aromatic structures, investigating DNA binding is a high-priority avenue of investigation. Fluorescence-based assays are particularly well-suited for this purpose.

While traditional fluorescence displacement assays can confirm DNA binding, they lack the resolution to identify specific binding sites within the genome. A novel and powerful approach is to use next-generation sequencing (NGS) to map drug-DNA interactions across the entire genome.[9][10] This technique, sometimes referred to as Chem-map, can provide unprecedented insights into the compound's mechanism of action and potential off-target effects.[9]

  • Cell Treatment: Treat cells with the quinoline derivative.

  • Crosslinking: Covalently crosslink the drug to the DNA.

  • DNA Fragmentation: Isolate and fragment the genomic DNA.

  • Immunoprecipitation: Use an antibody specific to the quinoline derivative (or a tag incorporated into it) to enrich for DNA fragments bound by the compound.

  • Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA fragments and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome to identify the specific genomic regions where the quinoline derivative binds.

DNA_Binding_NGS_Workflow A Treat Cells with Quinoline Derivative B Crosslink Drug to DNA A->B C Isolate and Fragment Genomic DNA B->C D Immunoprecipitate Drug-Bound DNA C->D E Prepare Sequencing Library D->E F High-Throughput Sequencing E->F G Map Reads to Genome F->G H Identify Binding Sites G->H

Caption: Workflow for NGS-based DNA binding site mapping.

Section 3: Advanced Cellular Models for Enhanced Physiological Relevance

Traditional 2D cell culture, while useful for initial screening, often fails to recapitulate the complex microenvironment of tissues in vivo. Advanced 3D cell culture models, such as organoids, are emerging as powerful tools for more predictive drug screening.[8][11]

Organoid-Based Drug Screening

Organoids are self-organizing 3D structures grown from stem cells that mimic the architecture and function of native organs.[11] Patient-derived organoids (PDOs) are particularly valuable as they can capture the genetic diversity of human diseases, paving the way for personalized medicine.[12]

For quinoline derivatives intended for cancer therapy, testing their efficacy in patient-derived tumor organoids provides a more clinically relevant assessment of their potential.[12] This approach can help to identify patient populations that are most likely to respond to a particular drug.

  • Organoid Culture: Establish and expand patient-derived tumor organoids in a 3D matrix such as Matrigel.[2]

  • Plating: Dissociate the organoids into small fragments and plate them in 384-well plates.[2]

  • Compound Treatment: Add serial dilutions of the quinoline derivative to the organoid cultures.

  • High-Content Imaging: After a defined incubation period, stain the organoids with fluorescent dyes to assess viability (e.g., live/dead stains) and apoptosis (e.g., caspase-3/7 activity).[2][13]

  • Image Analysis: Use an automated high-content imaging system to acquire and analyze images of the organoids. Quantify parameters such as organoid size, number, and the percentage of live and apoptotic cells.

  • Data Analysis: Generate dose-response curves and determine the IC50 for each quinoline derivative.

Organoid_Screening_Workflow cluster_culture Organoid Culture cluster_screening Drug Screening cluster_analysis Analysis A Establish & Expand Patient-Derived Organoids B Plate Organoid Fragments in 384-well Plates A->B C Treat with Quinoline Derivatives B->C D Incubate C->D E High-Content Fluorescent Imaging D->E F Quantify Viability & Apoptosis E->F G Determine IC50 F->G

Caption: Workflow for patient-derived organoid drug screening.

Section 4: Target Engagement and Deconvolution

Confirming that a compound binds to its intended target in a cellular context is a critical step in drug development. Furthermore, identifying potential off-target interactions is essential for understanding a compound's safety profile.

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement

CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[7][14] The principle is that ligand binding stabilizes a protein against thermal denaturation.[14]

CETSA is an invaluable tool for validating that a quinoline derivative directly interacts with its putative target within the complex cellular environment. It provides direct evidence of target engagement, which is often difficult to obtain from downstream functional assays alone.

  • Cell Treatment: Treat intact cells with the quinoline derivative or a vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[7][14]

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.[7]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the quinoline derivative indicates target stabilization and engagement.

CETSA_Workflow A Treat Cells with Quinoline Derivative B Apply Heat Challenge A->B C Lyse Cells & Separate Soluble Proteins B->C D Quantify Target Protein C->D E Generate Melting Curve D->E F Assess Thermal Shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Proteomic Approaches for Target Deconvolution

For quinoline derivatives identified through phenotypic screening, their molecular target(s) may be unknown. Mass spectrometry-based proteomics offers a powerful suite of tools for target deconvolution.[15]

When the mechanism of action of a bioactive quinoline is unclear, proteomics can be employed to identify its binding partners in an unbiased manner.

Recent advances have enabled high-throughput drug target discovery by integrating single-temperature TPP with fully automated proteomics sample preparation platforms.[16] This approach allows for the rapid screening of multiple compounds against the entire proteome to identify both on-target and off-target interactions.[16]

  • Cell Treatment and Lysis: Treat cells with the quinoline derivative and prepare cell lysates.

  • Single-Temperature TPP: Subject the lysates to a single, optimized temperature to induce partial denaturation of proteins.

  • Automated Sample Preparation: Utilize an automated platform for protein digestion, desalting, and labeling (e.g., with tandem mass tags).[16]

  • Mass Spectrometry: Analyze the samples using data-independent acquisition (DIA) mass spectrometry.

  • Data Analysis: Identify proteins that show a change in thermal stability in the presence of the quinoline derivative, indicating a direct binding interaction.

Section 5: Assays for Anti-parasitic Activity

Quinoline derivatives have a long and successful history as anti-parasitic agents, most notably in the treatment of malaria.

Novel Chemiluminescence-Based Assays for Antimalarial Screening

Traditional antimalarial assays often rely on radioactive isotopes, which pose safety and disposal challenges.[1] Novel chemiluminescence-based assays offer a highly sensitive, robust, and cost-effective alternative.[1][3]

For screening libraries of quinoline derivatives for antimalarial activity, a high-throughput, non-radioactive assay is highly desirable.

  • Parasite Culture: Culture Plasmodium falciparum expressing a reporter enzyme such as β-galactosidase.[1]

  • Compound Treatment: Add serial dilutions of the quinoline derivatives to the parasite culture in a 384-well plate.[3]

  • Incubation: Incubate the plates for 72 hours.

  • Lysis and Substrate Addition: Lyse the parasites and add a dioxetane-based chemiluminescent substrate that is activated by the reporter enzyme.[1]

  • Luminescence Measurement: Measure the light output using a luminometer. The signal intensity is proportional to the number of viable parasites.

  • Data Analysis: Calculate the IC50 values for each compound.

Conclusion

The diverse biological activities of quinoline derivatives necessitate a multifaceted approach to assay development. This guide has provided a framework for moving from broad, foundational screens to highly specific and novel assays that can elucidate mechanisms of action, confirm target engagement, and assess therapeutic potential in physiologically relevant models. By carefully selecting and implementing these advanced methodologies, researchers can accelerate the discovery and development of the next generation of quinoline-based therapeutics.

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Application Notes and Protocols: 2,4-Dimethylquinoline-3-carboxylic Acid as a Versatile Fluorescent Probe Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Foundation for Advanced Fluorescence Sensing

Quinoline, a heterocyclic aromatic compound, and its derivatives are foundational scaffolds in the development of fluorescent probes for biological and analytical applications.[1] Their rigid, planar structure and inherent fluorescence provide a robust platform for designing sensors that exhibit changes in their photophysical properties in response to specific environmental cues or analytes.[2][3] The quinoline core can be systematically functionalized to modulate its fluorescence, offering a "tunable" system where properties like excitation and emission wavelengths, quantum yield, and sensitivity can be rationally engineered.[4] This modularity allows for the creation of probes tailored for diverse applications, from cellular imaging to the detection of metal ions.[1][3]

This guide focuses on the potential utility of 2,4-dimethylquinoline-3-carboxylic acid as a fluorescent probe. While direct and extensive research on the specific fluorescent applications of this particular derivative is emerging, its structural features—a quinoline core with methyl and carboxylic acid substitutions—suggest a strong potential for use in various sensing applications. This document will, therefore, present a comprehensive overview of the principles of quinoline-based fluorescence and provide detailed protocols for the application of probes based on the quinoline-3-carboxylic acid scaffold, using this compound as a representative, albeit lesser-studied, example. The methodologies described herein are based on established principles for similar quinoline derivatives and are intended to serve as a robust starting point for researchers and drug development professionals.

Core Principles: Understanding the Fluorescence of Quinoline Derivatives

The fluorescence of quinoline-based probes is governed by several key photophysical principles. The quinoline ring system itself is the primary fluorophore. The electronic properties of this core can be significantly influenced by the addition of substituent groups. For instance, electron-donating groups can increase the electron density of the aromatic system, often leading to a red-shift in the emission spectrum, while electron-withdrawing groups can have the opposite effect.[2]

The carboxylic acid moiety at the 3-position of this compound is particularly significant. It can act as a recognition site for analytes, particularly metal ions, and its protonation state can be sensitive to pH, making the molecule a potential pH sensor.[4] The methyl groups at the 2- and 4-positions can influence the molecule's solubility and steric interactions, which can also subtly modulate its photophysical properties.

A common sensing mechanism for quinoline-based probes is Chelation-Enhanced Fluorescence (CHEF) . In the unbound state, the probe may exhibit low fluorescence due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon binding to a metal ion, these quenching pathways can be inhibited, leading to a significant increase in fluorescence intensity.[5] Conversely, some quinoline probes operate on a fluorescence quenching mechanism, where binding to an analyte, such as certain transition metals, leads to a decrease in fluorescence.[6]

Anticipated Photophysical Properties

While specific experimental data for this compound is not extensively published, we can infer its likely photophysical characteristics based on structurally related quinoline derivatives. The data presented below is a composite estimation to guide initial experimental design.

PropertyEstimated Value/RangeRationale/Notes
Excitation Wavelength (λex) 320 - 370 nmBased on the UV absorption of the quinoline scaffold. The exact maximum will be solvent and pH-dependent.
Emission Wavelength (λem) 400 - 500 nmA significant Stokes shift is typical for quinoline derivatives. The emission is likely to be in the blue to cyan region.
Quantum Yield (ΦF) Variable (Low to Moderate)The quantum yield will be highly dependent on the solvent environment and the presence of binding partners. In its free form, it may be low, with the potential for significant enhancement upon chelation.
Solvatochromism ExpectedThe fluorescence of quinoline probes often exhibits sensitivity to solvent polarity.[2]
pH Sensitivity ExpectedThe carboxylic acid and the quinoline nitrogen are both ionizable, suggesting that the fluorescence properties will be pH-dependent.[4]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the potential applications of this compound as a fluorescent probe. These are generalized protocols that should be optimized for specific experimental systems.

Protocol 1: General Procedure for Metal Ion Sensing

This protocol outlines the steps to evaluate the performance of a quinoline-3-carboxylic acid-based probe for detecting metal ions.[7]

1. Materials and Equipment:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).[7]

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water).[7]

  • Buffer solution at the desired pH (e.g., HEPES, Tris-HCl).[7]

  • Fluorometer.

  • Quartz cuvettes.[7]

2. Workflow Diagram:

Metal_Ion_Sensing_Workflow A Prepare Probe Working Solution B Record Blank Fluorescence Spectrum A->B Establish Baseline C Titrate with Metal Ion Solution B->C Introduce Analyte G Assess Selectivity with Other Ions B->G Control Experiments D Equilibrate and Record Spectrum C->D Measure Response D->C Incremental Additions E Plot Fluorescence vs. Concentration D->E Data Analysis F Determine Detection Limit E->F Quantification

Caption: Workflow for metal ion sensing using a fluorescent probe.

3. Step-by-Step Procedure:

  • Preparation of Working Solutions: Prepare a working solution of the fluorescent probe by diluting the stock solution in the chosen buffer. A typical starting concentration is 1-10 µM.

  • Blank Measurement: Transfer the probe's working solution to a quartz cuvette and record its fluorescence spectrum. This will serve as the baseline (blank).[7]

  • Titration: Incrementally add small aliquots of the target metal ion stock solution to the cuvette containing the probe.[7]

  • Equilibration and Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes. Record the fluorescence spectrum.[7]

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This will generate a binding curve.

  • Determination of Detection Limit: From the titration data, the limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the binding curve.

  • Selectivity Assessment: To evaluate the probe's selectivity, repeat the experiment with a range of other metal ions at the same concentration as the target analyte and compare the fluorescence response.[7]

Protocol 2: Cellular Imaging of Intracellular Analytes

This protocol provides a general workflow for using a quinoline-3-carboxylic acid-based probe for live-cell imaging.[8]

1. Materials and Equipment:

  • Cell culture medium (e.g., DMEM).[8]

  • Phosphate-buffered saline (PBS).[8]

  • Cells cultured on glass-bottom dishes or coverslips.

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).[8]

  • Confocal laser scanning microscope.[8]

2. Workflow Diagram:

Cellular_Imaging_Workflow A Cell Culture and Seeding B Prepare Staining Solution A->B Prepare for Staining C Wash Cells with PBS B->C Prepare Cells D Incubate Cells with Probe C->D Probe Loading E Wash Cells to Remove Excess Probe D->E Remove Background F Image with Confocal Microscope E->F Data Acquisition G Image Analysis F->G Quantify Fluorescence

Caption: General workflow for live-cell imaging with a fluorescent probe.

3. Step-by-Step Procedure:

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

  • Preparation of Staining Solution: Prepare a working solution of the fluorescent probe by diluting the stock solution in a serum-free cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.[8]

  • Cell Washing: Before staining, remove the culture medium and gently wash the cells twice with warm PBS.[8]

  • Probe Loading: Add the staining solution to the cells and incubate at 37°C for a duration determined by the probe's uptake kinetics (typically 15-60 minutes).[8]

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe.[8]

  • Imaging: Add fresh culture medium or PBS to the cells and image them using a confocal microscope.[8] The excitation wavelength should be set according to the probe's excitation maximum (estimated to be in the 320-370 nm range), and the emission should be collected over the expected emission range (estimated to be 400-500 nm).

  • Image Analysis: Analyze the acquired images to quantify changes in fluorescence intensity or localization in response to experimental treatments.

Data Interpretation and Troubleshooting

  • Changes in Fluorescence Intensity: A significant increase or decrease in fluorescence upon addition of an analyte is the primary indicator of probe activity. The magnitude of this change is a measure of the probe's sensitivity.

  • Spectral Shifts: In some cases, binding of an analyte may cause a shift in the excitation or emission spectra. This can provide additional information about the binding event.

  • Troubleshooting - Low Signal: If the fluorescence signal is weak, consider increasing the probe concentration or the incubation time. Ensure that the excitation and emission wavelengths are set optimally for the probe.

  • Troubleshooting - High Background: High background fluorescence can be due to incomplete removal of the unbound probe. Increase the number and duration of the washing steps.

  • Phototoxicity and Photobleaching: High-intensity laser light can damage cells and bleach the fluorophore. Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.

Conclusion and Future Directions

The quinoline-3-carboxylic acid scaffold represents a versatile and tunable platform for the development of novel fluorescent probes. While this compound itself requires further characterization, the principles and protocols outlined in this guide provide a solid foundation for its exploration as a fluorescent sensor for metal ions, pH, and other analytes in both chemical and biological systems. Future work should focus on the detailed photophysical characterization of this and other substituted quinoline-3-carboxylic acids to expand the toolkit of available fluorescent probes for research and drug development.

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Catalyst Selection for Efficient Quinoline Synthesis: A Guide to Modern Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3] The efficiency of quinoline synthesis is critically dependent on the choice of catalyst, which governs reaction rates, yields, and environmental footprint. This guide provides a comprehensive overview of modern catalytic systems, offering field-proven insights into catalyst selection. We delve into the mechanistic rationale behind various catalytic approaches—including transition-metal, metal-free, and nanocatalyst systems—and provide detailed, step-by-step protocols for high-efficacy reactions. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of quinoline derivatives.

Introduction: The Enduring Importance of the Quinoline Nucleus

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that are widely distributed in nature and are central to the development of therapeutic agents.[4] A vast number of quinoline-based drugs are currently on the market, exhibiting a broad spectrum of biological activities, including antimalarial (e.g., Chloroquine), anticancer (e.g., Camptothecin), and antimicrobial (e.g., Ciprofloxacin) properties.[3]

The development of efficient synthetic routes to access structurally diverse quinoline derivatives is therefore a paramount objective in organic synthesis. Classical methods such as the Skraup, Doebner-von Miller, and Combes syntheses have been foundational.[5][6] However, these often require harsh conditions, stoichiometric reagents, and can generate significant waste.[2][3] Modern synthetic chemistry has pivoted towards catalyst-driven processes that offer milder conditions, higher atom economy, and greater functional group tolerance. The judicious selection of a catalyst is the single most critical parameter in achieving an efficient and sustainable synthesis.

Navigating the Catalytic Landscape for Quinoline Synthesis

The choice of catalyst is intrinsically linked to the specific synthetic strategy employed. The most prominent strategies involve the condensation and cyclization of anilines with carbonyl compounds or other suitable precursors. This section provides an overview of the primary catalytic families and their mechanistic underpinnings.

Transition-Metal Catalysis: Precision and Power

Transition-metal catalysts, featuring elements like palladium, copper, ruthenium, cobalt, and iron, are renowned for their high activity and selectivity, often enabling reactions that are otherwise unfeasible.[7][8] These catalysts are instrumental in modern oxidative annulation and C-H activation strategies.[9]

  • Copper (Cu) Catalysis: Copper catalysts are versatile and cost-effective. They facilitate key C-C and C-N bond formations under mild conditions.[8] For instance, copper acetate has been used to catalyze the one-pot reaction of saturated ketones and anthranils to generate 3-substituted quinolines.[9] Copper nanoparticles supported on nitrogen-doped silica-carbon have also been employed to synthesize 3-acylquinolines from 2-aminoaryl alcohols and α,β-unsaturated ketones.[2]

  • Palladium (Pd) & Ruthenium (Ru) Catalysis: Often employed in oxidative annulation and dehydrogenative coupling reactions, these catalysts exhibit excellent yields and functional group tolerance.[7][10] Ruthenium catalysts, for example, can facilitate aza-Michael addition and intramolecular annulation of enaminones with anthranils.[9]

  • Cobalt (Co) & Iron (Fe) Catalysis: As earth-abundant metals, cobalt and iron catalysts are attractive for sustainable synthesis. Cobalt complexes have been used for the ligand-free cyclization of 2-aminoaryl alcohols with ketones.[7][9] Iron catalysts, including single-atom iron systems, have shown superior performance in acceptorless dehydrogenative coupling for quinoline synthesis.[11]

Metal-Free Catalysis: The Green Chemistry Frontier

The drive for sustainability has spurred significant interest in metal-free catalytic systems, which reduce cost and eliminate concerns of heavy metal contamination in the final products.[7][12]

  • Brønsted & Lewis Acid Catalysis: Strong acids are the classical catalysts for many named quinoline syntheses. The Combes synthesis , for example, involves the acid-catalyzed condensation of an aniline with a β-diketone, typically using concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[13][14][15] The mechanism proceeds through the formation of an enamine intermediate, followed by acid-catalyzed cyclization and dehydration.[14] Similarly, the Doebner-von Miller reaction uses Lewis or Brønsted acids to catalyze the reaction of anilines with α,β-unsaturated carbonyl compounds.[6]

  • Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can serve as both the solvent and catalyst.[7] Their use promotes green chemistry by replacing volatile organic solvents. For instance, α-chymotrypsin has shown enhanced catalytic activity for the Friedländer reaction in an ionic liquid aqueous solution, leading to excellent yields at lower temperatures.[1] Butylpyridinium tetrachloroindate ([bpy][InCl4]) has been used as a recyclable green catalyst and solvent for the one-pot, three-component synthesis of 2,3-disubstituted quinolines.[16]

Heterogeneous & Nanocatalysis: The Reusability Advantage

Heterogeneous catalysts, particularly nanocatalysts, offer solutions to the recovery and reuse limitations of homogeneous systems.[2][3] Their high surface-area-to-volume ratio often translates to enhanced catalytic activity and milder reaction conditions.

  • Magnetic Nanoparticles: Iron oxide nanoparticles (e.g., Fe₃O₄) are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet.[2][7] This simplifies product purification and allows for multiple catalyst reuse cycles without significant loss of activity.

  • Supported Gold Nanoparticles: Gold nanoparticles supported on metal oxides like TiO₂ have emerged as highly efficient catalysts for various transformations.[17] They can catalyze the chemoselective hydrogenation of functionalized quinolines with H₂ under very mild conditions (as low as 25 °C), a process where traditional noble metals often act as poisons.[17][18]

  • Solid Acids: Reusable solid acid catalysts like Nafion NR50 have been successfully used for the Friedländer synthesis under microwave conditions, providing an environmentally friendly alternative to corrosive liquid acids.[9]

Visualization of Key Concepts

To better illustrate the relationships and workflows in catalyst selection, the following diagrams are provided.

Catalyst_Selection_Workflow cluster_start Define Synthetic Target cluster_precursors Identify Starting Materials cluster_reactions Select Synthetic Route cluster_catalysts Choose Catalyst Class cluster_end Synthesize & Optimize Start Desired Quinoline Scaffold (e.g., substitution pattern) Precursors Available Precursors? (e.g., 2-aminoaryl ketone, aniline, β-diketone) Start->Precursors R1 Friedländer Annulation Precursors->R1 2-aminoaryl ketone + α-methylene carbonyl R2 Combes / Doebner-von Miller Precursors->R2 Aniline + β-diketone / α,β-unsaturated carbonyl R3 Oxidative Annulation Precursors->R3 Anilines, Alcohols, Ketones, etc. C1 Nanocatalyst (Fe3O4, Au/TiO2) - High reusability - Mild conditions R1->C1 C2 Acid Catalyst (H2SO4, PPA) - Classic, robust - Harsh conditions R2->C2 C3 Transition Metal (Cu, Pd, Ru) - High selectivity - C-H activation R3->C3 End Execute Protocol & Purify Product C1->End C2->End C3->End

Caption: Decision workflow for selecting a synthetic route and catalyst class.

Heterogeneous_Catalysis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_catalyst_recycling Catalyst Recycling A 1. Combine reactants, solvent, and heterogeneous catalyst in flask. B 2. Heat and stir for specified time. A->B C 3. Monitor reaction progress by TLC. B->C D 4. Cool reaction mixture. C->D E 5. Separate catalyst (filtration or magnetic decantation). D->E F 6. Remove solvent under reduced pressure. E->F Filtrate H 8. Wash recovered catalyst with appropriate solvent. E->H Solid Catalyst G 7. Purify crude product (column chromatography or recrystallization). F->G I 9. Dry catalyst. H->I J 10. Reuse in subsequent reactions. I->J

Caption: Experimental workflow for synthesis using a recoverable heterogeneous catalyst.

Comparative Data on Catalytic Systems

The efficacy of a catalyst is best understood through comparative data. The following table summarizes the performance of various catalytic systems for quinoline synthesis under different conditions.

Catalyst SystemSynthetic MethodSubstratesConditionsTimeYield (%)ReusabilityReference
Fe₃O₄ NPs-cell Three-componentAromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedoneWater, reflux2 h88–96Yes (5 times)[2]
Nafion NR50 Friedländer2-aminoaryl ketones, α-methylene carbonylsEthanol, MicrowaveNot specifiedHighYes[9]
α-chymotrypsin Friedländer2-aminoaryl ketone, α-methylene ketone[EMIM][BF₄]/H₂ONot specifiedExcellentNot specified[1]
Cu/N-SiO₂–C One-pot2-aminoaryl alcohols, α,β-unsaturated ketonesNot specifiedNot specifiedHigh (up to 95)Not specified[2]
[bpy][InCl₄] Three-componentArylamines, arylaldehydes, aliphatic aldehydesSolvent-freeNot specifiedExcellentYes[16]
Ag(I)-Mont. K10 Doebner-von MillerSubstituted anilines, α,β-unsaturated aldehydesSolvent-free, 120°C3 h42–89Yes (5 times)[19]
p-TSA Three-component6-amino-1,3-dimethyluracil, aromatic aldehydes, dimedoneWater, Microwave, 90°C2.5–3.5 hHighNot specified[20]

Detailed Application Protocols

The following protocols are designed to be self-validating, incorporating monitoring steps to ensure reaction completion and providing clear instructions for product isolation and catalyst recovery where applicable.

Protocol 1: Nanocatalyst-Mediated Friedländer Synthesis Using Magnetic Fe₃O₄

This protocol leverages a magnetically separable nanocatalyst for a green and efficient synthesis, adapted from established procedures.[2][7] The magnetic properties of the iron oxide core allow for trivial separation of the catalyst, a key principle of sustainable chemistry.

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Magnetic Nanocatalyst (e.g., Fe₃O₄ NPs, ~20 mg)

  • Ethanol (5 mL, if not solvent-free)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Condenser and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Strong neodymium magnet

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the magnetic nanocatalyst (~20 mg). If the reaction is not performed solvent-free, add ethanol (5 mL).

  • Reaction Execution: Attach a condenser and place the flask in a preheated oil bath at 60-100°C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a hexane/ethyl acetate eluent system). Spot the initial reaction mixture and then take aliquots from the flask every 30 minutes until the starting 2-aminoaryl ketone spot is consumed (typically 1-3 hours).

  • Catalyst Separation: Upon completion, cool the flask to room temperature. Place a strong magnet against the side of the flask. The dark magnetic catalyst will be drawn to the magnet, allowing the clear supernatant solution to be carefully decanted or pipetted off.

  • Catalyst Recycling: Wash the retained catalyst with ethanol (2 x 5 mL), using the magnet to hold the catalyst during washes. The washed catalyst can be dried under vacuum and reused for subsequent reactions.

  • Product Isolation: Combine the decanted solution and the washes. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure quinoline derivative.

Protocol 2: Classic Acid-Catalyzed Combes Synthesis

This protocol describes the synthesis of a 2,4-disubstituted quinoline using a strong Brønsted acid catalyst, a robust and well-established method.[13][14][21] The causality for using a strong acid lies in its dual role: it catalyzes both the initial condensation to form an enamine and the subsequent rate-determining electrophilic annulation step.[14]

Materials:

  • Aniline (10 mmol)

  • Acetylacetone (1,3-diketone) (10 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) (approx. 5-10 mL)

  • Round-bottom flask (50 mL) with magnetic stir bar

  • Heating mantle/oil bath

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup (Caution: Strong Acid): In a 50 mL round-bottom flask, carefully add the aniline (10 mmol) to the acetylacetone (10 mmol). Stir the mixture.

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully, add the concentrated sulfuric acid (or PPA) to the stirred mixture. The addition is exothermic.

  • Reaction Execution: After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110°C for 1-2 hours.

  • Monitoring: The reaction progress can be monitored by taking a small aliquot, carefully quenching it in water, neutralizing with NaHCO₃, extracting with DCM, and analyzing by TLC.

  • Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and then carefully pour it over a beaker of crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is basic (~8-9). This will precipitate the crude product.

  • Product Isolation: Extract the product from the aqueous mixture with dichloromethane or ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude quinoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Conclusion and Future Outlook

The synthesis of quinolines has been revolutionized by the advent of modern catalytic systems. Transition metals offer unparalleled precision for complex transformations, while metal-free and nanocatalyst-based approaches provide sustainable and reusable alternatives that align with the principles of green chemistry. The choice of catalyst is no longer just about yield; it is a strategic decision that impacts reaction efficiency, cost, scalability, and environmental impact. Future research will likely focus on the development of even more active and selective catalysts, particularly those based on earth-abundant elements and biocatalytic systems, further expanding the synthetic chemist's toolkit for accessing this vital heterocyclic scaffold.

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Application Note: High-Purity 2,4-Dimethylquinoline-3-carboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 2,4-dimethylquinoline-3-carboxylic acid by recrystallization. The procedure is designed for researchers, scientists, and professionals in drug development who require a high-purity crystalline product. This guide elucidates the scientific principles behind solvent selection, impurity removal, and crystallization kinetics, offering a robust and reproducible methodology. A comprehensive troubleshooting guide is also included to address common challenges encountered during the process.

Introduction: The Rationale for Recrystallization

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.

The primary synthesis route to this compound typically involves the oxidation of 2,4-dimethylquinoline. This process can introduce several impurities, including unreacted starting material, partially oxidized intermediates, and over-oxidized byproducts. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂[2]
Molecular Weight201.22 g/mol [2]
AppearanceColorless to slightly yellow crystalline solid
Melting Point126-129 °C
SolubilitySoluble in methanol, chloroform, dichloromethane; poor in water

Impurity Profile and Purification Strategy

The most common impurities in crude this compound originate from its synthesis:

  • Unreacted 2,4-Dimethylquinoline: This starting material is less polar than the carboxylic acid product.

  • Oxidation Byproducts: These can include aldehydes or other partially oxidized species which may be colored.

Our purification strategy is to select a solvent system that maximizes the solubility of this compound at high temperatures while minimizing its solubility at low temperatures. This differential solubility will allow for the selective crystallization of the pure product upon cooling, leaving the more soluble impurities in the solution.

Recommended Recrystallization Protocol

Based on the polarity of the target molecule and successful examples of recrystallizing similar quinoline carboxylic acids, a mixed solvent system of glacial acetic acid and water is recommended. Glacial acetic acid is a good solvent for carboxylic acids, and the addition of water as an anti-solvent will decrease the solubility of the product upon cooling, promoting crystallization. An alternative single-solvent system using ethanol is also presented.

Materials and Equipment
  • Crude this compound

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for alternative protocol)

  • Erlenmeyer flasks

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or desiccator

Step-by-Step Procedure (Acetic Acid/Water System)
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Add glacial acetic acid (e.g., 20 mL) and begin stirring.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add glacial acetic acid portion-wise until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve a clear solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into a pre-warmed receiving flask. Quickly pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Once the flask is cool to the touch, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid.

  • Cooling: Cover the flask with a watch glass and allow it to stand undisturbed at room temperature for 1-2 hours to allow for slow crystal growth. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid and soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-70 °C) or in a desiccator until a constant weight is achieved.

Alternative Protocol (Ethanol)
  • Dissolution: In a 100 mL Erlenmeyer flask with a magnetic stir bar, add the crude this compound (e.g., 5.0 g). Add ethanol (e.g., 30 mL) and heat the mixture to boiling while stirring.

  • Solvent Addition: Add hot ethanol in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration as described in the previous protocol.

  • Crystallization: Remove the solution from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the crystals as described previously.

Visualizing the Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product add_solvent Add Minimum Hot Solvent (e.g., Acetic Acid or Ethanol) start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional, removes insoluble impurities) dissolve->hot_filtration slow_cool Slow Cooling to Room Temperature hot_filtration->slow_cool ice_bath Ice Bath Cooling slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry end Pure Crystalline Product dry->end

Caption: A flowchart of the major steps in the recrystallization process.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Product does not dissolve Insufficient solvent; incorrect solvent choice.Add more hot solvent in small increments. If a large volume is needed, the solvent may be unsuitable.
Oiling out The solution is supersaturated above the melting point of the solute; the rate of cooling is too fast.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly.
No crystals form upon cooling Too much solvent was used; the solution is not sufficiently supersaturated.Evaporate some of the solvent and allow it to cool again. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Low recovery yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of solvent for dissolution. Ensure the funnel and receiving flask are pre-warmed for hot filtration. Use a minimal amount of ice-cold solvent for washing.
Colored crystals Colored impurities are co-precipitating with the product.If the impurities are polar, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound to a high degree of purity. By carefully selecting the solvent system and controlling the heating and cooling rates, researchers can effectively remove common impurities associated with its synthesis. The provided troubleshooting guide serves as a practical resource for overcoming potential challenges during the recrystallization process.

References

  • ChemBK. (2024, April 9). This compound.
  • European Patent Office. (1990). Process for the preparation of a quinoline carboxylic acid (EP 0351889 A1).
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.
  • PubChem. (n.d.). This compound.

Sources

Application Note & Protocol: Synthesis and Radiolabeling of 2,4-Dimethylquinoline-3-carboxylic Acid for Molecular Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoline Scaffolds in Molecular Imaging

The quinoline motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This inherent bioactivity makes radiolabeled quinoline derivatives highly attractive candidates for the development of novel molecular imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging modalities allow for the non-invasive visualization, characterization, and quantification of biological processes at the molecular level, offering profound insights into disease mechanisms and aiding in drug development.[3][4][5]

This application note details the synthesis of a specific quinoline derivative, 2,4-dimethylquinoline-3-carboxylic acid, and outlines protocols for its radiolabeling with isotopes suitable for nuclear imaging. The rationale for selecting this particular molecule lies in the established role of quinoline-3-carboxylic acids as potential antiproliferative agents, suggesting that a radiolabeled version could serve as a probe for imaging cancer cell proliferation.[6][7]

Part 1: Synthesis of the Precursor Molecule: this compound

The successful synthesis of a high-purity precursor is a critical first step in the development of a radiotracer. For this compound, two viable synthetic routes are presented: the Combes synthesis for building the quinoline core, followed by functionalization, and a direct oxidation of a commercially available starting material.

Method 1: Combes Quinoline Synthesis

The Combes synthesis provides a robust method for the preparation of 2,4-disubstituted quinolines from anilines and β-diketones.[8][9][10][11] This approach offers flexibility in introducing various substituents onto the quinoline ring.

Reaction Scheme:

Combes Synthesis Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate + Acetylacetone (Acid Catalyst) Acetylacetone Acetylacetone Quinoline 2,4-Dimethylquinoline Intermediate->Quinoline Cyclization (H₂SO₄)

Caption: General workflow of the Combes synthesis.

Protocol: Synthesis of 2,4-Dimethylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and acetylacetone (1.1 eq).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture with constant stirring and cooling in an ice bath.

  • Reaction: Heat the mixture to 110°C and maintain for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,4-dimethylquinoline.

Method 2: Oxidation of 2,4-Dimethylquinoline

A more direct approach involves the oxidation of the methyl group at the 3-position of a pre-formed 2,4-dimethylquinoline. This method is contingent on the availability of the starting quinoline.

Reaction Scheme:

Oxidation Reaction Start 2,4-Dimethylquinoline Product 2,4-Dimethylquinoline- 3-carboxylic Acid Start->Product + KMnO₄ (Methanol)

Caption: Oxidation of 2,4-dimethylquinoline.

Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2,4-dimethylquinoline (1.0 eq) in methanol in a round-bottom flask.[12]

  • Oxidant Addition: Slowly add potassium permanganate (KMnO₄) (3.0 eq) portion-wise to the stirred solution. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.[12]

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Quenching: Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears.

  • Filtration: Filter the mixture through a pad of Celite to remove manganese dioxide.

  • Acidification: Acidify the filtrate to pH 2-3 with 2M hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.[12]

  • Purification: The product can be further purified by recrystallization from ethanol/water.[12]

Parameter Value
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Off-white to pale yellow solid
Melting Point 245-248 °C

Part 2: Radiolabeling of this compound

The choice of radionuclide depends on the imaging modality (PET or SPECT) and the desired imaging timeframe. Here, we present protocols for labeling with Carbon-11 ([¹¹C]) for PET and Iodine-123 ([¹²³I]) for SPECT.

Method 1: [¹¹C]Carbon Dioxide Labeling for PET Imaging

Direct carboxylation using [¹¹C]CO₂ is an attractive method for labeling carboxylic acids.[13][14] This approach introduces the positron-emitting ¹¹C isotope directly into the functional group of interest.

Reaction Scheme:

C11_Labeling Precursor 2,4-Dimethyl-3-lithioquinoline Product [¹¹C]2,4-Dimethylquinoline- 3-carboxylic Acid Precursor->Product + [¹¹C]CO₂ CO2 [¹¹C]CO₂

Caption: Synthesis of [¹¹C]this compound.

Protocol: [¹¹C]Carboxylation

  • Precursor Preparation: Prepare the 3-lithio derivative of 2,4-dimethylquinoline in situ by reacting 3-bromo-2,4-dimethylquinoline with n-butyllithium in anhydrous THF at -78°C under an inert atmosphere.

  • [¹¹C]CO₂ Trapping: Bubble cyclotron-produced [¹¹C]CO₂ through the solution of the lithiated precursor at -78°C.

  • Quenching: After trapping is complete (monitored by a radiation detector), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Purify the radiolabeled product using semi-preparative HPLC.

  • Formulation: The collected radioactive fraction is reformulated in a physiologically compatible solution for injection.

Parameter Typical Value
Radiochemical Yield (RCY) 20-40% (decay-corrected)
Radiochemical Purity >95%
Specific Activity >37 GBq/µmol
Synthesis Time 30-40 minutes
Method 2: [¹²³I]Iodination for SPECT Imaging

Radioiodination is a well-established method for preparing SPECT tracers.[4][15] Electrophilic iodination of an activated aromatic precursor is a common strategy.

Protocol: [¹²³I]Iodination via Electrophilic Substitution

  • Precursor Synthesis: Synthesize an activated precursor, such as 2,4-dimethyl-3-(tributylstannyl)quinoline, via lithiation of 3-bromo-2,4-dimethylquinoline followed by reaction with tributyltin chloride.

  • Radioiodination: To a solution of the stannyl precursor in a suitable solvent (e.g., chloroform), add [¹²³I]NaI and an oxidizing agent (e.g., chloramine-T or Iodogen®).

  • Reaction: Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Quenching: Quench the reaction with sodium metabisulfite.

  • Purification: Purify the [¹²³I]iodo-2,4-dimethylquinoline-3-carboxylic acid derivative by semi-preparative HPLC.

  • Formulation: Reformulate the purified product in a suitable vehicle for injection.

Quality Control

For all radiolabeled compounds, rigorous quality control is essential to ensure safety and efficacy.

  • Identity and Purity: Analytical HPLC with both UV and radiation detectors is used to determine the radiochemical purity and confirm the identity of the product by co-elution with a non-radiolabeled standard.

  • Specific Activity: The specific activity (radioactivity per mole of compound) is determined to ensure that the injected mass is low enough to avoid pharmacological effects.

  • Sterility and Apyrogenicity: The final product must be tested for sterility and pyrogens before administration.

Conclusion

This application note provides a comprehensive guide for the synthesis and radiolabeling of this compound. The described protocols offer researchers a solid foundation for producing this novel radiotracer for preclinical imaging studies. The potential of this compound to visualize processes such as cell proliferation warrants further investigation and could lead to the development of a valuable tool in oncology research and drug development.

References

  • ChemBK. This compound.
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  • Scribd. Combes Quinoline Synthesis PDF.
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Sangshetti, J. N., Shinde, D. B., & Shingate, B. P. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 213-222.
  • Pfitzinger reaction. (n.d.). In Wikipedia.
  • Royal Society of Chemistry. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino.
  • Yadav, T., Yadav, M., & Kishore, D. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Asian Journal of Chemistry, 28(5), 1177-1180.
  • Sloop, J. C. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21862-21886.
  • Andrew, R., Betts, H. M., Tite, T., Wilson, J. I., Nguyen, Q. D., Hudson, A. L., & Kassiou, M. (2010). New iodinated quinoline-2-carboxamides for SPECT imaging of the translocator protein. Bioorganic & Medicinal Chemistry Letters, 20(4), 1254-1257.
  • Packer, S., Redvanly, C., Lambrecht, R. M., Wolf, A. P., & Atkins, H. L. (1975). Quinoline analog labeled with iodine 123 in melanoma detection. Archives of Ophthalmology, 93(7), 504-508.
  • Zolfigol, M. A., Salehi, P., Ghaderi, A., & Shiri, M. (2006). Iodine-Catalyzed Friedlander Quinoline Synthesis under Solvent-Free Conditions.
  • Yadav, V., Kumar, R., & Singh, R. M. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • Andrew, R., Tite, T., Wilson, J. I., Nguyen, Q. D., Hudson, A. L., & Kassiou, M. (2010). New iodinated quinoline-2-carboxamides for SPECT imaging of the translocator protein. Bioorganic & Medicinal Chemistry Letters, 20(4), 1254-1257.
  • Shields, A. F. (2006). PET imaging of proliferation with pyrimidines. Journal of Nuclear Medicine, 47(Suppl 1), 10S-16S.
  • Gao, M., Wang, M., Chen, K., & Conti, P. S. (2010). Synthesis and in vitro biological evaluation of carbon-11-labeled quinoline derivatives as new candidate PET radioligands for cannabinoid CB2 receptor imaging. Bioorganic & Medicinal Chemistry Letters, 20(6), 1974-1978.
  • Mach, R. H. (2012). Development of 18F-Labeled PET Probes for Imaging Cell Proliferation. Current Radiopharmaceuticals, 5(2), 104-114.
  • Verbruggen, A. M. (1990). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: a natural liaison. European Journal of Nuclear Medicine, 17(6-7), 346-359.
  • Mankoff, D. A., Shields, A. F., & Krohn, K. A. (2005). PET imaging of cellular proliferation. Radiologic Clinics of North America, 43(1), 153-167.
  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • Vasdev, N., Garcia, A., Stableford, W. T., Young, A. B., Meyer, J. H., Houle, S., & Wilson, A. A. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 33-44.
  • Coenen, H. H. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Coenen, H. H. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Keliher, E. J., Yoo, J., & Weissleder, R. (2020). Fluorine-18-Labeled Fluorescent Dyes for Dual-Mode Molecular Imaging. Molecules, 25(24), 6016.
  • Iodine-123. (n.d.). In Wikipedia.
  • Quigley, S., & Aboagye, E. O. (2016). 18F-FLT PET imaging of cellular proliferation in pancreatic cancer. European Journal of Nuclear Medicine and Molecular Imaging, 43(4), 787-798.
  • Coenen, H. H. (2007). Fluorine-18 labeling methods: Features and possibilities of basic reactions.
  • Liang, S. H., & Vasdev, N. (2017). Development of new chemistry for fluorine-18 radiolabeling.
  • Quigley, S., & Aboagye, E. O. (2016). 18F-FLT PET imaging of cellular proliferation in pancreatic cancer. European Journal of Nuclear Medicine and Molecular Imaging, 43(4), 787-798.
  • Rotstein, B. H., Liang, S. H., Placzek, M. S., Hooker, J. M., Gee, A. D., Dolle, F., ... & Vasdev, N. (2016). Core-Labeling (Radio) Synthesis of Phenols. Journal of the American Chemical Society, 138(19), 6324-6327.
  • Scott, P. J. (2019). Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules.
  • Love, J. A., & Guy, R. K. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(15), 6746-6761.
  • Scott, P. J. (2019). Carbon-11 Chemistry part 2. a Synthesis of [11C]carboxylic acid...
  • Słoczyńska, K., Pękala, E., Waszkielewicz, A. M., & Marona, H. (2017). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 27(15), 3547-3551.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”.
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Application Notes & Protocols: 2,4-Dimethylquinoline-3-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Modern Researcher

The quest for novel materials with tailored photophysical and structural properties is a cornerstone of modern materials science. In this landscape, quinoline derivatives have emerged as a versatile class of heterocyclic compounds, prized for their rigid structure, electron-deficient nature, and potent coordinating capabilities. This document provides an in-depth technical guide on the application of 2,4-dimethylquinoline-3-carboxylic acid , a promising but underexplored building block, in the burgeoning field of functional materials.

While traditionally noted as a pharmaceutical and dye intermediate[1], the intrinsic electronic properties and structural motifs of this molecule suggest significant potential in more advanced applications. The presence of a carboxylic acid group for metal coordination or surface anchoring, combined with the photophysically active quinoline core, positions it as a compelling candidate for the development of luminescent metal complexes and as a linker in metal-organic frameworks (MOFs).

This guide moves beyond catalog data to provide field-proven insights and robust, causality-driven protocols. We will explore the synthesis of a novel europium(III) complex to unlock the molecule's latent luminescent properties, offering a self-validating experimental framework for researchers to adopt and adapt.

Physicochemical Profile of this compound

A comprehensive understanding of the foundational molecule is critical before its deployment in material synthesis. The key attributes of this compound (DMQC) are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[2]
Molecular Weight 201.22 g/mol [2]
Appearance Colorless to slightly yellow crystalline solid[1]
Melting Point ~126-129 °C[1]
Solubility Soluble in methanol, chloroform, dichloromethane; Poor in water[1]
CAS Number 104785-55-9[3]

The molecule's structure, featuring a planar quinoline ring system, a carboxylic acid group at the 3-position, and two methyl groups at the 2- and 4-positions, dictates its utility. The carboxylic acid provides a primary coordination site for metal ions, while the nitrogen atom in the quinoline ring offers a secondary binding site, enabling bidentate chelation. This chelation is crucial for forming stable metal complexes and rigidifying the resulting material's structure, a desirable trait for enhancing luminescence.

Application Focus: A Ligand for Luminescent Metal-Organic Complexes

Causality Behind Experimental Choice:

The development of efficient light-emitting materials is a primary objective in fields ranging from organic light-emitting diodes (OLEDs) to biomedical imaging. Lanthanide ions, such as Europium(III), are renowned for their sharp, line-like emission spectra and long luminescence lifetimes. However, their f-f electronic transitions are parity-forbidden, leading to very low absorption coefficients.

To overcome this, a chelating organic ligand is employed in a process known as the "antenna effect." The organic ligand (the "antenna") possesses a π-conjugated system that can efficiently absorb UV light (a spin-allowed π-π* transition). Through intersystem crossing (ISC) to a triplet state, the ligand can then transfer this absorbed energy non-radiatively to the central lanthanide ion, which subsequently de-excites via its characteristic f-f emission.

This compound is an excellent candidate for an antenna ligand due to:

  • Efficient UV Absorption: The quinoline core is a robust chromophore.

  • Energy Transfer Pathway: The triplet state energy of the quinoline system can be well-matched with the accepting energy levels of Eu(III), facilitating efficient energy transfer.

  • Bidentate Coordination: The carboxylic acid and quinoline nitrogen can form a stable chelate with the metal ion, protecting it from non-radiative deactivation by solvent molecules and creating a rigid coordination environment that enhances emission intensity.

The following protocol details the synthesis and characterization of a potential red-emitting europium(III) complex using DMQC as the primary ligand.

Experimental Workflow Diagram

G cluster_0 PART 1: Ligand & Precursor Preparation cluster_1 PART 2: Complexation Reaction cluster_2 PART 3: Isolation & Purification cluster_3 PART 4: Characterization prep_ligand Dissolve DMQC in Ethanol mix Mix Ligand and Base (Deprotonation) prep_ligand->mix prep_metal Dissolve EuCl₃·6H₂O in Ethanol add_metal Add Eu(III) Solution Dropwise prep_metal->add_metal prep_base Prepare NaOH Solution (Aqueous) prep_base->mix mix->add_metal reflux Reflux Mixture (e.g., 4-6 hours at 80°C) add_metal->reflux cool Cool to Room Temp. (Precipitation) reflux->cool filter Vacuum Filtration cool->filter wash Wash with Ethanol & Water filter->wash dry Dry in Vacuo wash->dry ftir FT-IR Spectroscopy dry->ftir uvvis UV-Vis Spectroscopy dry->uvvis pl Photoluminescence Spectroscopy dry->pl

Caption: Workflow for the synthesis and characterization of a Eu(III)-DMQC complex.

Protocol 2.1: Synthesis of Tris(2,4-dimethylquinoline-3-carboxylato)europium(III)

Trustworthiness through Self-Validation: This protocol incorporates characterization steps (FT-IR, UV-Vis, Photoluminescence) that validate the successful synthesis. For instance, a shift in the carboxylate C=O stretching frequency in the IR spectrum confirms coordination to the metal ion.

Materials:

  • This compound (DMQC) (MW: 201.22 g/mol )

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O) (MW: 366.41 g/mol )

  • Sodium hydroxide (NaOH)

  • Ethanol (Absolute)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Ligand Preparation: In a 100 mL round-bottom flask, dissolve 3.0 mmol (603.7 mg) of this compound in 30 mL of absolute ethanol. Stir until a clear solution is formed. Gentle warming may be required.

    • Expertise & Experience: Using a slight excess of the ligand ensures complete coordination to the metal center, driving the reaction to completion.

  • Deprotonation: In a separate beaker, prepare a 1 M solution of NaOH. Add 3.0 mL of this solution (3.0 mmol NaOH) dropwise to the stirring ligand solution. This deprotonates the carboxylic acid to form the carboxylate anion, which is a more effective coordinating agent. The solution should remain clear.

  • Metal Precursor Preparation: Dissolve 1.0 mmol (366.4 mg) of EuCl₃·6H₂O in 15 mL of absolute ethanol.

  • Complexation: While stirring the ligand solution vigorously, add the Eu(III) solution dropwise over 15 minutes at room temperature. A white precipitate should begin to form immediately.

    • Causality: Dropwise addition prevents the formation of localized high concentrations of the metal salt, promoting the growth of more uniform complex particles.

  • Reaction Completion: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 4 hours. This provides the necessary activation energy to ensure complete and stable complex formation.

  • Isolation: After 4 hours, remove the heat source and allow the mixture to cool to room temperature. A voluminous white precipitate, the desired Eu(III) complex, will settle.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with 20 mL of deionized water (to remove NaCl byproduct) and then with 20 mL of cold ethanol (to remove any unreacted starting materials).

  • Drying: Dry the resulting white powder in a vacuum oven at 60°C for 12 hours.

Expected Characterization and Performance Data

Successful synthesis of the Eu(III)-DMQC complex should be validated through spectroscopic analysis. The expected results are summarized below.

Analysis TechniqueExpected ObservationRationale for Validation
FT-IR Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Shift of the C=O stretch from ~1700 cm⁻¹ (in free acid) to a lower frequency (~1550-1620 cm⁻¹) as two asymmetric and symmetric COO⁻ stretches.Confirms deprotonation and coordination of the carboxylate group to the Eu(III) ion.
UV-Vis Absorption Strong absorption band in the UV region (typically 250-350 nm) corresponding to the π-π* transitions of the DMQC ligand.Confirms the presence of the "antenna" chromophore necessary for sensitizing the Eu(III) ion.
Photoluminescence Upon excitation into the ligand's absorption band (~330 nm), sharp, characteristic red emission peaks for Eu(III) should be observed, primarily the ⁵D₀ → ⁷F₂ transition around 612-615 nm.This is the definitive proof of the antenna effect and successful formation of a luminescent complex. The intensity of this peak is a primary measure of the material's performance.

Broader Applications & Future Directions

While this guide focuses on a luminescent lanthanide complex, the structure of this compound lends itself to other materials science applications.

Potential as a Linker in Metal-Organic Frameworks (MOFs)

The combination of a carboxylic acid and a nitrogen-containing heterocyclic ring makes DMQC a suitable candidate for a MOF linker or modulator. MOFs are crystalline porous materials constructed from metal nodes and organic linkers.

  • Rationale: The rigidity of the quinoline unit can help form stable, porous frameworks. The carboxylic acid can coordinate with metal clusters (e.g., zinc or copper paddlewheels) to build the framework, while the quinoline nitrogen could either coordinate to another metal or be available for post-synthetic modification.[4][5]

  • Protocol Suggestion: A solvothermal reaction could be employed, mixing DMQC with a metal salt (e.g., Zinc Nitrate) in a solvent like DMF and heating in a sealed vessel. The resulting crystalline product would then be analyzed for porosity and gas sorption properties.

Diagram of MOF Assembly Principle

Caption: DMQC as a linker coordinating to a central metal cluster to form a MOF.

References

  • This compound - ChemBK.
  • This compound, 97% | 104785-55-9 - J&K Scientific.
  • MOF Linkers with Carboxylic Acid Donor Ligands - Strem Catalog Blogs.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Doebner-Miller Reaction for 2,4-Dimethylquinoline-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dimethylquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this important quinoline derivative. While the classical Doebner-Miller reaction typically involves an aniline and α,β-unsaturated carbonyl compounds, the synthesis of this specific, highly substituted target requires a nuanced approach, often involving a three-component reaction. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles to navigate the complexities of this transformation.

Frequently Asked Questions (FAQs)
Q1: What is the most plausible Doebner-Miller variant for synthesizing this compound?

The synthesis of this compound is a variation of the Doebner reaction.[1][2] The most direct approach involves a three-component condensation of an aniline , ethyl acetoacetate (to provide the C2-methyl and C3-carboxylate precursor), and acetaldehyde (to provide the C4-methyl). The reaction proceeds under acidic catalysis, followed by cyclization, oxidation, and final saponification of the ester to yield the desired carboxylic acid.

Q2: Can you illustrate the proposed reaction mechanism?

The mechanism is complex and can proceed through several pathways. A widely accepted sequence involves the initial formation of an α,β-unsaturated ketone in situ followed by a series of additions, cyclization, and oxidation steps.[3][4]

First, acetaldehyde undergoes an acid-catalyzed self-condensation (aldol condensation) to form crotonaldehyde. This then reacts with ethyl acetoacetate in a Michael addition. The resulting intermediate then reacts with aniline.

A plausible mechanistic pathway is outlined below:

Doebner_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aniline Aniline Schiff_Base Schiff Base (Aniline + Acetaldehyde) Aniline->Schiff_Base EAA Ethyl Acetoacetate Michael_Adduct Michael Adduct EAA->Michael_Adduct Aldehyde Acetaldehyde Aldehyde->Schiff_Base Schiff_Base->Michael_Adduct + Ethyl Acetoacetate (Michael Addition) Cyclized_Intermediate Dihydroquinoline Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product_Ester Quinoline Ester Cyclized_Intermediate->Product_Ester Oxidation/ Aromatization Final_Product 2,4-Dimethylquinoline- 3-carboxylic Acid Product_Ester->Final_Product Saponification

Caption: Plausible reaction pathway for the target synthesis.

Q3: What are the primary causes of low yield in this reaction?

Low yields in Doebner-Miller type reactions are common and typically stem from a few key issues:

  • Polymerization of Carbonyls: The acidic conditions required for the reaction can cause the α,β-unsaturated carbonyl compounds (formed in situ from acetaldehyde) to self-condense into undesirable tars and polymers.[5][6][7] This is often the most significant factor reducing yield.

  • Harsh Reaction Conditions: High temperatures and highly concentrated acids can lead to the degradation of both starting materials and the final product.[5]

  • Incomplete Oxidation: The final step requires the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[7] If this step is inefficient, a mixture of partially hydrogenated byproducts will be isolated.

  • Substrate Reactivity: Anilines bearing strong electron-withdrawing groups can be poor nucleophiles, leading to sluggish or incomplete reactions.[8]

Q4: Is an external oxidizing agent necessary?

Not always. In many Doebner-Miller reactions, an intermediate such as a Schiff base can act as an internal hydrogen acceptor (oxidant), facilitating the final aromatization step.[5] However, yields can often be improved and made more consistent by the addition of a mild external oxidant like nitrobenzene or arsenic acid to ensure complete conversion to the quinoline.[5][9]

Troubleshooting Guide
Problem 1: My reaction mixture is turning into a thick, dark tar, and the yield is extremely low.
  • Symptoms: The reaction mixture becomes a dark, intractable material, making product isolation nearly impossible.

  • Root Cause: This is a classic sign of acid-catalyzed polymerization of the aldehyde and/or the in situ formed α,β-unsaturated carbonyl species.[6][7] This side reaction is often rapid and exothermic.

  • Solutions:

    • Slow, Controlled Addition: Instead of adding all reactants at once, add the acetaldehyde dropwise to the heated acidic solution of aniline and ethyl acetoacetate. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction over polymerization.[6]

    • Employ a Biphasic System: Sequestering the carbonyl compounds in a non-polar organic phase (like toluene) while the aniline salt remains in an aqueous acidic phase can dramatically reduce polymerization. The reaction occurs at the interface.[1][7]

    • Use an Acetal Precursor: Using a more stable precursor that generates the α,β-unsaturated carbonyl in situ, such as acrolein diethyl acetal, can be a highly effective strategy to avoid polymerization and improve yields.[10]

Troubleshooting_Tar Start Low Yield & Significant Tar Formation Cause Primary Cause: Acid-Catalyzed Polymerization of Carbonyls Start->Cause Solution1 Solution 1: Implement Slow, Dropwise Addition of Acetaldehyde Cause->Solution1 Solution2 Solution 2: Use a Biphasic Solvent System (e.g., Toluene/Aqueous Acid) Cause->Solution2 Solution3 Solution 3: Switch to a Stable Precursor (e.g., Acrolein Diethyl Acetal) Cause->Solution3 Outcome Improved Yield & Cleaner Reaction Profile Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for tar formation.

Problem 2: The reaction is clean but the conversion is poor, with starting material remaining.
  • Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted aniline even after prolonged reaction times.

  • Root Cause: The reaction conditions may not be sufficiently activating for your specific substrate. This can be due to an inappropriate choice of acid catalyst or suboptimal temperature.

  • Solutions:

    • Catalyst Optimization: The choice of acid is critical. While strong Brønsted acids like HCl and H₂SO₄ are common, Lewis acids can offer milder conditions and different reactivity profiles. A screening of catalysts is recommended.[3][11]

    • Temperature Adjustment: The Doebner-Miller reaction often requires significant heat (100–150 °C) to proceed efficiently.[12] If you are running the reaction at a lower temperature, a gradual increase may be necessary. Monitor for decomposition.

    • Microwave Irradiation: The use of microwave irradiation has been shown to accelerate the reaction, often leading to higher yields and shorter reaction times.[11]

Data Presentation: Catalyst and Condition Screening

The following table summarizes the impact of different acid catalysts on Doebner-Miller type reactions, providing a starting point for optimization.

Catalyst TypeExamplesTypical ConcentrationKey Considerations
Brønsted Acids HCl, H₂SO₄, p-TsOHCatalytic to StoichiometricHighly effective but can promote tarring.[5] Optimization of concentration is crucial.
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃Catalytic (5-20 mol%)Generally milder than Brønsted acids, can reduce polymerization.[3][7][11] May require anhydrous conditions.
Solid Acids Amberlite-Can simplify workup through simple filtration.[3]
Optimized Experimental Protocol

This protocol is a generalized procedure designed to minimize common side reactions and improve the yield of ethyl 2,4-dimethylquinoline-3-carboxylate, the precursor to the target acid.

Materials:

  • Aniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Acetaldehyde (1.5 eq)

  • Toluene

  • 6 M Hydrochloric Acid

  • Sodium Hydroxide (for workup)

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux (approx. 100 °C).

  • Reagent Addition: In the addition funnel, prepare a solution of ethyl acetoacetate (1.1 eq) and acetaldehyde (1.5 eq) in toluene.

  • Controlled Reaction: Add the toluene solution dropwise to the refluxing aniline hydrochloride solution over a period of 2-3 hours. This slow addition is critical to prevent polymerization.[6]

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-8 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC-MS.

  • Workup - Ester Isolation:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the aqueous layer with a concentrated solution of sodium hydroxide until the pH is >10.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ethyl 2,4-dimethylquinoline-3-carboxylate via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

  • Saponification: Dissolve the purified ester in ethanol and add an aqueous solution of NaOH (2.0 eq). Heat to reflux for 2-4 hours until TLC indicates complete consumption of the ester. Cool the reaction, acidify with HCl to precipitate the carboxylic acid, filter, and wash with cold water to obtain the final product.

References
  • Wikipedia. Doebner–Miller reaction. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
  • PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
  • Slideshare.
  • Slideshare. Advance organic chemistry 1 ; Doebner Miller reaction. [Link]
  • ACS Publications. An improvement in the Doebner-Miller synthesis of quinaldines. [Link]
  • Wiley Online Library. Doebner-Miller Reaction. [Link]
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  • ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. [Link]
  • ResearchGate. Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. [Link]
  • ResearchGate.
  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

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Technical Support Center: Troubleshooting Common Side Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during the synthesis of quinoline and its derivatives. Quinolines are a vital class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] However, their synthesis is often plagued by side reactions that can lead to low yields, complex purification challenges, and inconsistent results.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific experimental issues with a focus on the underlying chemical principles.

Part 1: The Skraup Synthesis

The Skraup synthesis is a classic and powerful method for preparing quinolines from anilines and glycerol.[3][4] However, its notoriously exothermic nature and harsh reaction conditions often lead to significant challenges.[5][6]

Frequently Asked Questions (FAQs): Skraup Synthesis

Q1: My Skraup synthesis is extremely vigorous and difficult to control, sometimes leading to a runaway reaction. How can I moderate it?

A1: The highly exothermic nature of the Skraup synthesis is a well-documented hazard.[5] The primary cause is the rapid, uncontrolled dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by its reaction with the aniline.[4] To mitigate this, you must control the reaction rate.

  • Use a Moderator: The addition of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is the most common choice as it is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period.[7][8] Boric acid can also be used.[5]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., using an ice bath).

  • Ensure Efficient Stirring: Vigorous mechanical stirring is essential to dissipate heat and prevent the formation of localized hotspots.

Q2: I am observing significant tar formation, resulting in a black, intractable crude product and a very low yield. What is the cause and how can I minimize it?

A2: Tar formation is arguably the most common side reaction in the Skraup synthesis.[9] It arises from the polymerization of the acrolein intermediate under the harsh acidic and high-temperature conditions.[7][9]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently only to initiate it; the main exothermic phase should sustain the reaction.[5] Once the initial vigorous reaction subsides, you can continue heating to ensure completion.[5]

  • Moderator Usage: As mentioned above, ferrous sulfate not only controls the reaction's vigor but also helps to reduce charring and tar formation.[5]

  • Purification Strategy: Expect a tarry crude product. The most effective method for isolating the quinoline product from the non-volatile tar is steam distillation from an alkaline solution.[9][10] The volatile quinoline will co-distill with the steam, leaving the tar behind.

Troubleshooting Workflow: Tar Formation in Skraup Synthesis

start High Tar Formation Observed check_moderator Is a moderator (e.g., FeSO₄) being used? start->check_moderator add_moderator Action: Add FeSO₄ (typically ~10-20 mol% relative to aniline). check_moderator->add_moderator No check_temp Is the reaction temperature excessively high? check_moderator->check_temp Yes add_moderator->check_temp control_temp Action: Heat gently to initiate, then remove external heat. Use cooling if necessary. check_temp->control_temp Yes check_stirring Is stirring efficient? check_temp->check_stirring No control_temp->check_stirring improve_stirring Action: Use overhead mechanical stirring for better heat dissipation. check_stirring->improve_stirring No purify Post-Reaction: Purify crude product using steam distillation from an alkaline solution. check_stirring->purify Yes improve_stirring->purify end_node Reduced Tar, Improved Yield purify->end_node regio Regioselectivity Outcome (Ratio of Isomer A to Isomer B) sterics Steric Effects (Bulk of β-diketone R groups) sterics->regio Favors cyclization at less hindered side electronics Electronic Effects (Substituents on Aniline) electronics->regio Directs cyclization based on ortho-position nucleophilicity catalyst Acid Catalyst Choice (H₂SO₄ vs. PPA) catalyst->regio Can alter the transition state energy of cyclization

Caption: Key factors governing regioselectivity.

Part 4: The Friedländer Synthesis

The Friedländer synthesis is a straightforward and widely used method for producing polysubstituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. [1][11]

Frequently Asked Questions (FAQs): Friedländer Synthesis

Q1: My Friedländer synthesis is giving a very low yield. What are the most common causes?

A1: Low yields are a frequent issue and can stem from several factors, including side reactions and inappropriate conditions. [12]

  • Self-Condensation: A major side reaction is the aldol self-condensation of the α-methylene ketone or aldehyde, especially under strong base catalysis. [12][13]To mitigate this, consider using milder catalysts or a two-phase system.

  • Inappropriate Catalyst: The choice of catalyst is critical. The reaction can be catalyzed by acids (Brønsted or Lewis) or bases. [1]If one is not working, the other might be more effective. Modern methods often use solid-supported catalysts like Amberlyst-15 or metal-organic frameworks (MOFs) which can improve yields and simplify work-up. [11][14]* Poor Solubility: If reactants are not fully dissolved, the reaction rate will be slow. Choose a solvent in which all starting materials are soluble at the reaction temperature. For microwave-assisted reactions, polar solvents like DMF or ethanol are often effective. [12]* Incomplete Reaction: The reaction may simply require more time or a higher temperature. Monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time. [12] Q2: I'm getting a mixture of regioisomers when using an unsymmetrical ketone. How can this be controlled?

A2: Similar to the Combes synthesis, regioselectivity is a challenge when an unsymmetrical ketone provides two different α-methylene groups for the initial condensation. [15][16]

  • Use of Directing Groups: A reliable strategy is to install a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone. This ensures the condensation occurs at a specific position. [13]* Catalyst Selection: The choice of catalyst can influence which regioisomer is formed. Specific amine catalysts or ionic liquids have been shown to favor the formation of a single product. [12][13]

Experimental Protocol: Lewis Acid-Catalyzed Friedländer Synthesis

This protocol describes a general procedure for the synthesis of a polysubstituted quinoline using a Lewis acid catalyst, which can often minimize base-catalyzed side reactions. [14]

  • Reaction Setup: To a solution of the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (e.g., ethyl acetoacetate, 1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the Lewis acid catalyst (e.g., ZrCl₄, 10 mol%).

  • Reaction Execution: Stir the reaction mixture at an optimized temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References
  • ResearchGate. (2025). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]
  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
  • National Institutes of Health (NIH). (n.d.). Advances in polymer based Friedlander quinoline synthesis. [Link]
  • LookChem. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. [Link]
  • Organic Chemistry Portal. (2010).
  • Semantic Scholar. (2011). Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. [Link]
  • National Institutes of Health (NIH). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
  • MDPI. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
  • Unknown Source. (n.d.). Combes Quinoline Synthesis. [Link]
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]
  • WordPress.com. (2012). Skraup's Synthesis. [Link]
  • Wikipedia. (n.d.). Skraup reaction. [Link]
  • ResearchGate. (2025).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Slideshare. (n.d.).
  • ACS Publications. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]
  • MDPI. (n.d.).
  • Organic Syntheses. (n.d.). QUINOLINE. [Link]
  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

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optimization of reaction conditions for quinoline synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals dedicated to the art and science of synthesizing quinoline scaffolds. As a cornerstone in countless pharmaceuticals and functional materials, the efficient construction of the quinoline ring is paramount.[1][2][3]

This document moves beyond simple protocols. It is structured to provide deep, mechanistic insights and field-proven troubleshooting strategies to address the common, yet complex, challenges encountered during reaction optimization. We will explore the critical interplay of temperature, solvent, and catalyst selection to empower you to rationalize your experimental design and overcome synthetic hurdles with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful quinoline synthesis campaign.

Q1: What are the primary factors to consider when selecting a classical quinoline synthesis method (e.g., Skraup, Friedländer, Doebner-von Miller)?

A1: The choice is a strategic trade-off between substrate availability, desired substitution pattern, and reaction robustness.

  • Skraup Synthesis: Best for preparing unsubstituted or simply substituted quinolines from readily available anilines and glycerol.[4][5] Its primary drawbacks are the notoriously harsh, exothermic conditions (strong acid, high heat) and the frequent formation of tarry byproducts, which necessitates extensive purification.[5][6][7]

  • Doebner-von Miller Reaction: Offers more versatility by using α,β-unsaturated aldehydes or ketones, allowing for a wider range of substitution patterns.[4][8] However, it shares the Skraup synthesis's propensity for acid-catalyzed polymerization of the carbonyl component, leading to low yields and tar formation if not properly controlled.[9][10]

  • Friedländer Synthesis: A powerful method involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12] It is often cleaner and higher-yielding than the Skraup or Doebner-von Miller methods, but the required o-aminoaryl carbonyl starting materials can be less accessible.[13][14]

  • Combes Synthesis: Employs the reaction of an aniline with a β-diketone.[2][15] A key challenge with unsymmetrical diketones is controlling regioselectivity during the acid-catalyzed cyclization step.[2][16]

Q2: How does reaction temperature fundamentally impact quinoline synthesis?

A2: Temperature is a critical parameter that governs not only the reaction rate but also the selectivity and stability of intermediates and products. Many classical methods require high temperatures (>100-250°C) for the crucial cyclization and dehydration steps.[17]

  • Insufficient Temperature: Leads to low conversion rates and an incomplete reaction.[7] The activation energy for the key C-C bond-forming (cyclization) step is often high and will not be overcome.

  • Excessive Temperature: While it can accelerate the reaction, it often promotes undesirable side reactions. This includes polymerization (especially in Doebner-von Miller), decomposition of starting materials or the final product, and tar formation, which significantly complicates purification and reduces yield.[6][7][17] The key is to find the "sweet spot"—the lowest effective temperature that provides a reasonable reaction rate without significant byproduct formation.

Q3: What role does the solvent play, and are there "greener" alternatives to traditional solvents?

A3: The solvent's role extends beyond simply dissolving reactants. It influences reaction rates, selectivity, and even the reaction mechanism.

  • Polarity: Solvent polarity can stabilize charged intermediates formed during the reaction, affecting the rate of cyclization.

  • Boiling Point: For high-temperature reactions, a high-boiling, inert solvent (e.g., mineral oil, Dowtherm A) is essential to maintain the required temperature safely and consistently.[17]

  • Green Alternatives: There is a strong push towards more environmentally benign conditions.[18] Water has been successfully used as a solvent for the Friedländer synthesis, often eliminating the need for a catalyst entirely.[19][20] Solvent-free (neat) reactions, particularly when combined with microwave irradiation, can dramatically reduce reaction times and waste.[14][21] Ionic liquids have also been explored as reusable media that can enhance regioselectivity.[6]

Q4: How do I choose between a Brønsted acid and a Lewis acid catalyst?

A4: The choice depends on the specific synthesis and substrates. Both catalyze the key condensation and cyclization steps, but through different mechanisms.

  • Brønsted Acids (e.g., H₂SO₄, HCl, p-TsOH): These are proton donors. They are the traditional choice for reactions like the Skraup, Doebner-von Miller, and Combes syntheses.[2][8] They excel at protonating carbonyl groups, activating them for nucleophilic attack. However, their high acidity can also promote unwanted polymerization and charring.[9]

  • Lewis Acids (e.g., ZnCl₂, SnCl₄, In(OTf)₃): These are electron-pair acceptors. They coordinate to carbonyl oxygens, activating the substrate. Lewis acids are often considered milder and can sometimes provide better yields and selectivity, with less tar formation, in reactions like the Doebner-von Miller and Friedländer syntheses.[8][9][21] Nanocatalysts, such as those based on iron, copper, or zinc, are also gaining prominence due to their high efficiency, recoverability, and environmentally friendly nature.[1]

Part 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Issue 1: Low Yield and Tar Formation in Skraup & Doebner-von Miller Syntheses

Q: My Skraup/Doebner-von Miller reaction is producing a thick, dark, intractable tar with very low yields of the desired quinoline. What is causing this, and how can I prevent it?

A: This is the most common failure mode for these reactions. The root cause is the harsh acidic conditions and high temperatures, which catalyze the polymerization of key reactive intermediates.[6][9] In the Skraup synthesis, the acrolein formed from glycerol dehydration is highly prone to polymerization. In the Doebner-von Miller reaction, the α,β-unsaturated carbonyl substrate readily self-condenses.[10]

Solutions & Scientific Rationale:

  • Use a Moderator (Skraup Synthesis): The addition of ferrous sulfate (FeSO₄) is a classic and effective technique.[6][7] The Skraup reaction is notoriously exothermic.[6][22] FeSO₄ is believed to act as an oxygen carrier, moderating the oxidation step and making the overall reaction less violent and more controlled, thus reducing charring.[7][22] Boric acid can also be used for this purpose.[6]

  • Control Reagent Addition: Slowly add the concentrated sulfuric acid (Skraup) or the α,β-unsaturated carbonyl (Doebner-von Miller) to the reaction mixture with efficient cooling and stirring.[6][10] This maintains a low instantaneous concentration of the polymerizable species and helps dissipate heat, preventing localized hotspots where polymerization is initiated.

  • Employ a Biphasic Solvent System (Doebner-von Miller): This is a highly effective strategy to physically separate the reactants. By using a system like aqueous HCl with an immiscible organic solvent (e.g., toluene), the aniline remains protonated in the aqueous phase while the α,β-unsaturated carbonyl is sequestered in the organic phase.[9] This drastically reduces the self-polymerization of the carbonyl compound in the acidic medium, favoring the desired reaction pathway at the interface.[9][16]

  • Optimize Temperature: Avoid excessively high temperatures. Heat the reaction gently to initiate it, and if it becomes highly exothermic, be prepared to cool the flask immediately.[7] The goal is to maintain the minimum temperature required for cyclization without promoting degradation pathways.

Issue 2: Poor Regioselectivity in Friedländer & Combes Syntheses

Q: I am using an unsymmetrical ketone in my Friedländer/Combes synthesis and obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

A: This is a classic challenge where cyclization can occur on either side of the ketone. Regioselectivity is determined by a delicate balance of steric and electronic factors in the rate-determining electrophilic aromatic annulation step.[2][16]

Solutions & Scientific Rationale:

  • Steric Hindrance: You can leverage sterics to your advantage. The cyclization will preferentially occur at the less sterically hindered α-carbon of the ketone. If possible, choose a ketone where one side is significantly more bulky than the other to favor the formation of a single isomer.[16]

  • Electronic Effects: The electronic nature of the aniline substituent plays a crucial role. Electron-donating groups on the aniline ring will activate the para position for cyclization, while electron-withdrawing groups will deactivate the ring, potentially influencing the preferred site of attack.

  • Directed Synthesis (Friedländer): To force selectivity, you can introduce a directing group. For example, installing a phosphoryl group on one α-carbon of the ketone can direct the condensation to that specific site.[6]

  • Catalyst and Solvent Choice (Combes): The choice of acid catalyst can influence the outcome. Polyphosphoric acid (PPA) is often used and can favor one regioisomer over another compared to sulfuric acid.[2] Experimenting with different acid catalysts (e.g., p-TsOH, ZnCl₂) is a valid optimization strategy.

Issue 3: Incomplete Reaction or Low Conversion Rate

Q: My reaction has stalled, and TLC analysis shows a significant amount of unreacted starting material even after prolonged heating. What steps should I take?

A: Stalled reactions are often due to insufficient activation of the substrates or inhibition of the catalyst.

Solutions & Scientific Rationale:

  • Assess Catalyst Activity: Ensure your catalyst is active and used in the correct loading. Lewis acids can be deactivated by trace amounts of water. Brønsted acids can be too dilute. Consider using freshly opened or purified catalysts.

  • Increase Temperature: If no degradation is observed, a modest increase in temperature may be sufficient to overcome the activation energy barrier.[7] Monitor by TLC to ensure you are not simply creating byproducts.

  • Remove Water: Many of these reactions are condensations that produce water. In acid-catalyzed reactions, the generated water can inhibit the catalyst and shift the equilibrium back towards the starting materials.[7] Using anhydrous reagents and solvents, or employing a Dean-Stark apparatus to physically remove water as it forms, can drive the reaction to completion.

  • Evaluate Substrate Reactivity: The electronic properties of your starting materials are critical. For example, anilines bearing strong electron-withdrawing groups (like a nitro group) are significantly less nucleophilic.[23] These deactivated substrates may require harsher conditions (higher temperature, stronger acid, longer reaction times) to achieve full conversion.[7][23]

Part 3: Data Tables & Experimental Protocols

Table 1: Comparative Overview of Common Quinoline Synthesis Methods
Synthesis MethodStarting MaterialsTypical CatalystTemperature Range (°C)Key AdvantagesCommon Issues
Skraup Aniline, Glycerol, Oxidizing AgentH₂SO₄100 - 150 (exothermic)Inexpensive, readily available materials.[5]Highly exothermic, harsh conditions, low yield, significant tar formation.[5][6][7]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylBrønsted or Lewis Acids (HCl, ZnCl₂)80 - 120More versatile than Skraup, wider product scope.[8]Polymerization of carbonyl component, tar formation, moderate yields.[9][10]
Friedländer o-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base (p-TsOH, KOH, I₂)80 - 120 (can be lower)Generally cleaner, higher yields, good functional group tolerance.[11][12][13]Starting materials can be less accessible; potential regioselectivity issues.[6]
Combes Aniline, β-DiketoneStrong Acid (H₂SO₄, PPA)100 - 160Good for 2,4-disubstituted quinolines.[2][15]Regioselectivity issues with unsymmetrical diketones.[2][16]
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderating agent to control the highly exothermic reaction.[7]

  • Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer inside a fume hood, carefully add concentrated sulfuric acid (60 mL) to water (20 mL).

  • Reagent Addition: To the warm acid solution, add aniline (25 g), followed by anhydrous glycerol (75 g) and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (5 g). Finally, add nitrobenzene (20 g), which acts as both an oxidizing agent and a solvent.

  • Reaction: Heat the mixture gently with a heating mantle. The reaction is exothermic and will begin to boil. Immediately remove the heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a damp cloth or a water bath.

  • Completion & Work-up: Once the initial vigorous reaction subsides (approx. 30-60 minutes), heat the mixture at reflux for 3 hours to ensure completion. Allow the mixture to cool.

  • Neutralization: Carefully dilute the mixture with 500 mL of water. In a large beaker with efficient cooling (ice bath), make the solution strongly basic by slowly adding a concentrated solution of sodium hydroxide to neutralize the acid and liberate the quinoline base.

  • Purification: The crude quinoline can be purified from the tarry mixture by steam distillation.[6] Collect the distillate, separate the organic layer, dry over anhydrous sodium sulfate, and purify further by vacuum distillation.

Protocol 2: Green Friedländer Synthesis in Water (Catalyst-Free)

This protocol provides an environmentally friendly approach to synthesizing substituted quinolines.[19][20]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol) in deionized water (5 mL).

  • Reagent Addition: Add the ketone containing an α-methylene group (e.g., acetone, cyclohexanone) (1.2 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 70°C and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates as a solid, it can be collected by simple filtration and washed with cold water.

  • Purification: If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Part 4: Visualization & Workflows

Diagram 1: General Workflow for Quinoline Synthesis Optimization

G cluster_start Phase 1: Planning & Scoping cluster_exec Phase 2: Execution & Analysis cluster_opt Phase 3: Troubleshooting & Optimization Start Define Target Quinoline (Substitution Pattern) Method Select Synthesis Method (Skraup, Friedländer, etc.) Start->Method Initial Initial Reaction Scoping (Literature Precedent) Method->Initial Run Run Experiment Initial->Run Analyze Analyze Results (TLC, NMR, LCMS) Yield & Purity Run->Analyze Decision Satisfactory Outcome? Analyze->Decision Troubleshoot Identify Problem Area Decision->Troubleshoot No End Optimized Protocol Decision->End Yes LowYield Low Yield/ Conversion Troubleshoot->LowYield e.g. Byproducts Byproducts/ Tar Troubleshoot->Byproducts e.g. Regio Poor Regioselectivity Troubleshoot->Regio e.g. LowYield->Run Adjust Temp/ Catalyst Byproducts->Run Add Moderator/ Change Solvent Regio->Run Change Catalyst/ Substrate

Caption: A logical workflow for the systematic optimization of a quinoline synthesis reaction.

Diagram 2: Decision Tree for Catalyst Selection

G Start Select Synthesis Method Skraup Skraup/ Combes Start->Skraup Skraup Doebner Doebner-von Miller Start->Doebner Doebner-von Miller Friedlander Friedländer Start->Friedlander Friedländer Skraup_Cat Strong Brønsted Acid (H₂SO₄, PPA) Skraup->Skraup_Cat Doebner_Issue High Tar Formation with Strong Acid? Doebner->Doebner_Issue Friedlander_Sub Substrate Type? Friedlander->Friedlander_Sub Doebner_Lewis Switch to Milder Lewis Acid (ZnCl₂, SnCl₄) Doebner_Issue->Doebner_Lewis Yes Doebner_Bronsted Use Brønsted Acid (HCl, p-TsOH) Doebner_Issue->Doebner_Bronsted No Friedlander_Acid Acid-Catalyzed (p-TsOH, I₂, Nd(NO₃)₃) Friedlander_Sub->Friedlander_Acid Standard Friedlander_Base Base-Catalyzed (KOH, DBU) Friedlander_Sub->Friedlander_Base Base-Sensitive Substrates Friedlander_Green Green/Catalyst-Free (Neat, in Water) Friedlander_Sub->Friedlander_Green Green Protocol

Caption: A decision tree to guide catalyst selection for common quinoline syntheses.

References

  • Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Mazumder, A., Kukreti, N., Kumar, A., & Singh, S. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
  • Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Mazumder, A., Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
  • (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem.
  • Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Mazumder, A., Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
  • (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. BenchChem.
  • (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • (n.d.). Friedländer Synthesis. J&K Scientific LLC.
  • (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
  • (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
  • (n.d.). byproduct formation in the Doebner-von Miller reaction. BenchChem.
  • (n.d.). Quinoline Synthesis Optimization: A Technical Support Center. BenchChem.
  • (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis... ResearchGate.
  • (n.d.). optimizing reaction conditions for quinolinone synthesis. BenchChem.
  • (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH.
  • (n.d.). Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T. ResearchGate.
  • (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • (n.d.). Combes quinoline synthesis. Wikipedia.
  • (n.d.). side reactions in the synthesis of quinoline derivatives. BenchChem.
  • (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
  • (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate.
  • (n.d.). Combes Quinoline Synthesis. SlideShare.
  • (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
  • Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal.
  • (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.
  • (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate.
  • (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
  • (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.
  • (2009). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Taylor & Francis Online.
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how to minimize tar formation in the Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Tar Formation and Optimizing Yields

The Skraup synthesis, a venerable and powerful method for constructing the quinoline scaffold, is a cornerstone in heterocyclic chemistry.[1] Developed by Czech chemist Zdenko Hans Skraup in 1880, this reaction remains a vital tool for accessing quinoline and its derivatives, which are core structures in numerous pharmaceuticals and functional materials.[2][3] However, the classical Skraup reaction is notoriously exothermic and prone to the formation of significant amounts of tar, which can drastically reduce yields and complicate purification.[1][4]

This technical support guide, designed for laboratory professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of the Skraup synthesis. Our focus is to empower you to control the reaction, minimize tar formation, and achieve high, reproducible yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup synthesis?

Tar formation is the most common side reaction and is primarily caused by the polymerization of acrolein under the harsh, high-temperature, and strongly acidic conditions of the reaction.[5] Acrolein is a key intermediate, generated in situ from the dehydration of glycerol by concentrated sulfuric acid.[6] At elevated temperatures, this highly reactive α,β-unsaturated aldehyde readily polymerizes, leading to the formation of intractable, tarry residues that entrap the desired quinoline product.[7]

Q2: How do moderators like ferrous sulfate (FeSO₄) work to control the reaction and reduce tarring?

The Skraup synthesis is a highly exothermic process that can become dangerously violent if not controlled.[1][7] Moderators are crucial for taming this exotherm. Ferrous sulfate (FeSO₄) is the most commonly used moderator.[7] It is believed to function as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer period.[8] This prevents sudden, intense temperature spikes that accelerate acrolein polymerization and subsequent tar formation.[7] Boric acid is another effective moderator that can be used to achieve a less violent reaction.[6]

Q3: Can the choice of oxidizing agent impact tar formation and overall yield?

Absolutely. While nitrobenzene is the traditional oxidizing agent and can also serve as a high-boiling solvent, other oxidants can offer a less vigorous reaction.[9][10] Arsenic acid, for instance, is known to result in a less violent reaction compared to nitrobenzene, though its high toxicity is a significant drawback.[3] Milder oxidizing agents are continuously being explored to improve the safety and efficiency of the Skraup synthesis. Iodine, for example, has been reported to give good yields and can be used in catalytic amounts.[5]

Q4: Are there modern, "greener" alternatives to the classical Skraup conditions that can minimize tar formation?

Yes, several modern modifications aim to address the harsh conditions of the traditional Skraup synthesis. Microwave-assisted Skraup synthesis has emerged as a powerful technique to dramatically reduce reaction times and, in some cases, improve yields.[11] The use of ionic liquids as both solvent and catalyst is another promising approach, often leading to cleaner reactions and simpler product isolation.[2][12] These methods can offer better temperature control and more efficient energy transfer, thereby minimizing the side reactions that lead to tar formation.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Excessive Tar Formation / Low Yield 1. Runaway Reaction/Overheating: Uncontrolled exotherm leading to polymerization of acrolein.[7] 2. Incorrect Reagent Addition: Rapid addition of sulfuric acid can cause localized hotspots. 3. High Reaction Temperature: Sustained high temperatures favor polymerization over the desired cyclization.[5]1. Use a Moderator: Incorporate ferrous sulfate (FeSO₄) or boric acid into the reaction mixture to temper the exotherm.[1][6] 2. Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient stirring and external cooling (e.g., an ice bath).[13] 3. Gradual Heating: Begin by gently heating the mixture. Once the exothermic reaction initiates, remove the external heat source and allow the reaction's own heat to sustain it. Reapply heat only after the initial vigor has subsided.[5] 4. Optimize Temperature: Maintain a reaction temperature in the range of 130-150°C after the initial exotherm.[13]
Reaction Fails to Initiate or is Incomplete 1. Insufficient Heating: The initial dehydration of glycerol to acrolein requires a specific activation temperature. 2. Deactivated Aromatic Amine: Strong electron-withdrawing groups on the aniline ring can hinder the reaction.[5] 3. Insufficient Reaction Time: The reaction may require a prolonged reflux period for completion after the initial exotherm.[5]1. Ensure Adequate Initial Heating: Gently heat the reaction mixture to initiate the dehydration of glycerol. 2. Adjust Reaction Conditions for Deactivated Substrates: For anilines with strong electron-withdrawing groups, consider harsher conditions (e.g., higher temperatures, longer reaction times) or alternative synthetic routes. 3. Increase Reflux Time: After the initial exothermic phase, ensure a sufficient reflux period (e.g., 2-4 hours) to drive the reaction to completion.[9]
Difficult Product Isolation from Tar Inadequate Work-up Procedure: The quinoline product is often trapped within the tarry residue.Employ Steam Distillation: This is the most effective method for separating the volatile quinoline from the non-volatile tar.[5] The crude reaction mixture should be made strongly alkaline with sodium hydroxide before steam distillation.[5]
Product Contamination with Unreacted Aniline Co-distillation of Aniline: Unreacted aniline can co-distill with the quinoline product during work-up.Diazotization of Aniline: After steam distillation, acidify the distillate and treat it with a solution of sodium nitrite. This converts the residual aniline into a non-volatile diazonium salt, which can then be removed. The quinoline can be recovered by making the solution alkaline and performing a second steam distillation or extraction.[5]

Experimental Protocols

Protocol 1: Classical Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from a reliable procedure in Organic Syntheses.[14]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (2.6 moles)

  • Nitrobenzene (0.5 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (10 g)

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask fitted with a reflux condenser, cautiously combine the aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

  • Acid Addition: In a well-ventilated fume hood, slowly and with external cooling and vigorous stirring, add the concentrated sulfuric acid in small portions.

  • Initiation and Reflux: Gently heat the mixture. The reaction is highly exothermic and will begin to boil. Remove the external heat source. Once the initial vigorous reaction subsides, reapply heat and maintain a gentle reflux for 3-4 hours.[9]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully dilute the mixture with water and then make it strongly alkaline by slowly adding a concentrated sodium hydroxide solution.

    • Perform steam distillation to isolate the crude quinoline. The unchanged nitrobenzene will distill first.

  • Purification:

    • Separate the quinoline layer from the aqueous distillate.

    • Dry the crude quinoline over anhydrous potassium carbonate.

    • Purify by distillation, collecting the fraction boiling at 235-237°C.[9]

Protocol 2: Microwave-Assisted Skraup Synthesis in Water

This "green" protocol utilizes microwave irradiation and water as a solvent to synthesize quinoline.

Materials:

  • Aniline (0.5 equiv)

  • Glycerol (4 equiv)

  • Nitrobenzene (0.5 equiv)

  • Concentrated Sulfuric Acid (3 equiv)

  • Water

Procedure:

  • Reaction Setup: In a 30 mL sealed microwave vessel, charge nitrobenzene, glycerol, sulfuric acid, and water.

  • Microwave Irradiation: Irradiate the mixture with a power sufficient to reach 220°C with a heating ramp of 7°C/min, and then hold at 220°C for 10 minutes.

  • Work-up:

    • After cooling to room temperature, adjust the pH to 8-9 by adding a sodium hydroxide solution.

    • Extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers can be dried and the solvent evaporated to yield the crude product, which can be further purified by chromatography or distillation.

Visualizations

Logical Workflow for Troubleshooting Tar Formation

Tar_Troubleshooting start High Tar Formation Observed check_moderator Was a moderator (e.g., FeSO₄) used? start->check_moderator add_moderator Action: Add Ferrous Sulfate or Boric Acid check_moderator->add_moderator No check_acid_addition Was H₂SO₄ added slowly with cooling? check_moderator->check_acid_addition Yes add_moderator->check_acid_addition control_addition Action: Ensure slow, controlled addition with external cooling check_acid_addition->control_addition No check_heating Was heating gradual? Was exotherm controlled? check_acid_addition->check_heating Yes control_addition->check_heating control_heating Action: Gentle initial heating, remove heat during exotherm check_heating->control_heating No check_temp Was reaction temperature maintained at 130-150°C? check_heating->check_temp Yes control_heating->check_temp optimize_temp Action: Use a controlled heating mantle/oil bath to maintain optimal temperature check_temp->optimize_temp No end Tar Minimized check_temp->end Yes optimize_temp->end

Caption: A decision-making diagram for troubleshooting tar formation.

Key Factors Influencing Tar Formation in Skraup Synthesis

Tar_Factors tar Tar Formation acrolein Acrolein Polymerization acrolein->tar:f0 factors Controlling Factors temp High Temperature temp->acrolein acid High Acid Concentration acid->acrolein exotherm Uncontrolled Exotherm mitigation Mitigating Strategies moderator Use of Moderators (FeSO₄, Boric Acid) moderator->exotherm Controls controlled_addition Controlled Reagent Addition controlled_addition->exotherm Controls gradual_heating Gradual & Controlled Heating gradual_heating->exotherm Controls

Caption: Factors promoting and mitigating tar formation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. BenchChem.
  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines. BenchChem.
  • S. Saggadi, et al. (2013). Toward the synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent advances in metal-free quinoline synthesis. Molecules, 21(8), 986.
  • ideXlab. (n.d.). Skraup Synthesis.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
  • BenchChem. (2025).
  • Almarzoqi, M. H., & Elnagdi, M. H. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806.
  • S. Saggadi, et al. (2014). Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Advances.
  • Unknown. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (1955). 6-methoxy-8-nitroquinoline. Organic Syntheses, Coll. Vol. 3, p.601.
  • BenchChem. (2025).
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478.
  • Wikipedia. (n.d.). Skraup reaction.
  • BenchChem. (2025). Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). BenchChem.
  • chemeurope.com. (n.d.). Skraup reaction.
  • MDPI. (2023).
  • ResearchGate. (2014). ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction.
  • Sciencemadness.org. (2021).
  • LookChem. (n.d.).
  • Sciencemadness.org. (2009).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
  • MDPI. (2021).
  • ScienceDirect. (2015).
  • ResearchGate. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • IDEAS/RePEc. (2018). Effect of temperature and dolomite on tar formation during gasification of torrefied biomass in a pressurized fluidized bed.
  • Reddit. (2015). Skraup Synthesis of Quinoline - tips/pointers.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • National Laboratory of the Rockies. (n.d.).
  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • Patsnap Synapse. (2024).

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Technical Support Center: Purification of Crude 2,4-Dimethylquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,4-dimethylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable intermediate in high purity. We will explore common issues through a troubleshooting framework, provide detailed protocols, and explain the scientific principles behind each purification strategy.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you might face during the purification process in a question-and-answer format.

Question 1: My crude product is a dark, intractable tar or a discolored powder. How do I begin the purification?

Symptoms: You have a very low-purity starting material that is dark brown or black, possibly sticky or oily, making direct crystallization impossible.

Root Cause: This is a frequent outcome when using synthesis methods like the Doebner-von Miller reaction, which is known for producing significant polymeric/tarry side products under strong acidic conditions.[1][2] The impurities are likely a complex mixture of unreacted starting materials (anilines, aldehydes, pyruvic acid), high-molecular-weight polymers, and partially oxidized or reduced quinoline intermediates.[1]

Troubleshooting Strategy: Acid-Base Extraction

The most effective initial step is an acid-base extraction. This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities. The carboxylic acid group can be deprotonated to form a water-soluble carboxylate salt, while most tarry byproducts and neutral impurities remain in the organic phase.[3][4][5]

Core Principle: The process involves dissolving the crude mixture in an organic solvent and extracting it with an aqueous base (like sodium bicarbonate). The this compound moves into the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure carboxylic acid.[6][7]

Question 2: I've performed an acid-base extraction, but the recovered solid is still off-white or yellowish and has a broad melting point. What's the next step?

Symptoms: The product recovered after acid-base extraction is not a pure white crystalline solid. Purity analysis (TLC, NMR) indicates the presence of persistent impurities.

Root Cause: While acid-base extraction is excellent for removing neutral and basic impurities, it will not separate your product from other acidic compounds that may have been generated as byproducts. Furthermore, some impurities might have been co-precipitated during the re-acidification step. The off-white or yellow color is characteristic of many quinoline compounds and may not indicate significant impurity, but a broad melting point is a clear sign that further purification is needed.[8]

Troubleshooting Strategy: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The key is to find a solvent or solvent system in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities have different solubility characteristics.[9]

Workflow for Selecting a Recrystallization Solvent:

  • Screening: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating.[9] Good candidates for this compound, based on its structure, include alcohols (ethanol, isopropanol) and potentially binary solvent systems like ethanol/water or DMF/methanol.[9][10]

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration.

Question 3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

Symptoms: Upon cooling the hot, saturated solution, a liquid layer (an oil) separates instead of solid crystals.

Root Cause: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that the solute comes out of solution above its melting point. It can also be caused by cooling the solution too rapidly or the presence of impurities that depress the melting point.[9]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add more of the hot solvent (10-20% more volume) to create a less saturated solution.[9]

  • Slow Cooling: This is critical. Allow the flask to cool very slowly on the benchtop. Insulating the flask can help. Do not move it directly to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Try a lower-boiling solvent or a different binary solvent system.[9]

Question 4: My compound streaks severely on silica gel TLC plates, making it impossible to assess purity or develop a column chromatography method. What's happening?

Symptoms: On a silica gel TLC plate, the spot for your compound appears as a long, vertical streak rather than a distinct, circular spot, even at low concentrations.

Root Cause: This is a classic problem when dealing with compounds containing both a basic nitrogen (the quinoline ring) and an acidic carboxylic acid group on an acidic stationary phase like silica gel.[5][11] The basic nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, while the carboxylic acid can also have strong polar interactions, leading to poor elution and significant tailing or streaking.[11]

Troubleshooting Strategy: Mobile Phase Modification

To get well-defined spots, you must suppress the unwanted interactions with the silica gel.

  • For the Carboxylic Acid Group: Add a small amount of a volatile acid, such as acetic acid (0.5-1%) , to your eluent (e.g., ethyl acetate/hexanes).[5] The excess acid in the mobile phase ensures your compound remains fully protonated, minimizing its ionic interaction with the stationary phase.

  • For the Basic Quinoline Nitrogen: In some cases, especially if the carboxylic acid is esterified or amidated, the basic nitrogen is the primary cause of streaking. In such scenarios, adding a small amount of a volatile base like triethylamine (0.5-1%) to the eluent can be effective.[11][12] It works by competing with your compound for the acidic sites on the silica gel.

For this compound, adding acetic acid is the correct approach.

Visualized Workflows and Logic

Decision Workflow for Purification Strategy

The following diagram outlines a logical approach to purifying your crude product.

Purification_Workflow start Crude Product is_tar Is it a dark tar/oil? start->is_tar acid_base Perform Acid-Base Extraction is_tar->acid_base Yes recrystallize_initial Attempt Recrystallization is_tar->recrystallize_initial No recrystallize_secondary Recrystallize the Recovered Solid acid_base->recrystallize_secondary is_pure Is product pure (Melting Point, TLC)? recrystallize_initial->is_pure success Pure Product is_pure->success Yes oils_out Does it 'oil out'? is_pure->oils_out No recrystallize_secondary->is_pure troubleshoot_xtal Troubleshoot Recrystallization (See Protocol 2) oils_out->troubleshoot_xtal Yes impurity_persists Impurity still present? oils_out->impurity_persists No troubleshoot_xtal->recrystallize_secondary impurity_persists->success No chromatography Use Column Chromatography (Acid-modified eluent) impurity_persists->chromatography Yes chromatography->success

Caption: Decision workflow for purifying crude this compound.

Mechanism of Acid-Base Extraction

This diagram illustrates how pH changes manipulate the solubility of the target compound.

Acid_Base_Extraction cluster_organic Organic Layer (e.g., Ethyl Acetate) cluster_aqueous Aqueous Layer crude Crude Mixture: - Target Acid (R-COOH) - Neutral Impurities - Basic Impurities neutral_final Neutral/Basic Impurities Remain bicarb + NaHCO₃ (aq) (Weak Base) crude->bicarb Extract salt Water-Soluble Salt (R-COO⁻Na⁺) bicarb->salt Deprotonation hcl + HCl (aq) (Strong Acid) salt->hcl Separate Layers & Acidify precipitate Precipitated Pure Acid (R-COOH) hcl->precipitate Reprotonation

Caption: The principle of acid-base extraction for carboxylic acid purification.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL). If there are insoluble solids, they can be filtered off at this stage.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).[5]

  • Mixing & Venting: Stopper the funnel, invert it gently, and immediately vent to release the pressure from CO₂ evolution. Shake gently for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.[5]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL) to ensure all the carboxylic acid has been removed. Combine all aqueous extracts. The organic layer, containing neutral and basic impurities, can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~2, check with litmus paper). A precipitate of your product should form.[5][7]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol should be used after initial purification or for crude products that are not excessively tarry.

  • Solvent Selection: Based on small-scale tests, select an appropriate solvent (e.g., ethanol).

  • Dissolution: Place the semi-purified this compound into an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Add more hot solvent in small portions until the solid just dissolves completely.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Avoid disturbing the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound? A1: Pure this compound is typically a colorless to slightly yellow crystalline solid.[8] Its melting point is reported to be around 126-129°C.[8] It has poor solubility in water but is soluble in organic solvents like methanol and chloroform.[8]

Q2: How can I confirm the purity and identity of my final product? A2: A combination of techniques should be used. A sharp melting point that does not depress when mixed with an authentic sample is a strong indicator of purity. Spectroscopic methods like ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[13]

Q3: Can I use a strong base like sodium hydroxide (NaOH) for the acid-base extraction? A3: While NaOH will also deprotonate the carboxylic acid, a weak base like sodium bicarbonate (NaHCO₃) is generally preferred. NaHCO₃ is selective for stronger acids like carboxylic acids and will typically not react with less acidic compounds (like some phenols), potentially offering a better separation from certain impurities.[6] It is also safer to handle, and the CO₂ evolution is a clear indicator that the reaction is proceeding.

Q4: My yield after recrystallization is very low. What can I do? A4: Low yield is often due to using too much solvent during the dissolution step, causing a significant amount of the product to remain in the mother liquor upon cooling. Try to use the absolute minimum amount of hot solvent required for complete dissolution. You can also attempt to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling, although this crop may be of lower purity.

Data Presentation

Table 1: Solvent Properties for Purification This table provides a reference for solvents commonly used in purification, categorized by polarity. "Like dissolves like" is a guiding principle for solubility.

Solvent ClassExample SolventPolarityBoiling Point (°C)Notes for Use
Protic, Polar EthanolHigh78Good for recrystallizing polar compounds. Can be mixed with water.
Protic, Polar MethanolHigh65Similar to ethanol but more volatile.[8]
Aprotic, Polar AcetoneMedium-High56Good for dissolving a wide range of compounds; highly volatile.
Aprotic, Polar Ethyl AcetateMedium77Common solvent for extraction and chromatography.
Aprotic, Polar N,N-Dimethylformamide (DMF)High153High boiling point; used for poorly soluble compounds, difficult to remove.[9][14]
Aprotic, Nonpolar Hexanes / HeptaneLow~69Used as a nonpolar component in chromatography and as an anti-solvent.
Aprotic, Nonpolar TolueneLow111Can be a good recrystallization solvent for rigid aromatic systems.[9]

References

  • This compound - ChemBK. (2024-04-09).
  • Acid–base extraction - Wikipedia.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022-04-07).
  • Acid-Base Extraction - University of Colorado Boulder.
  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines - University of the Sunshine Coast, Queensland.
  • Process for the preparation of a quinoline carboxylic acid - Google Patents.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A.
  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE - RA College.
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.
  • Synthesis method of quinoline compound containing sulfonyl - Google Patents.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016-07-29).
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.
  • This compound (C12H11NO2) - PubChemLite.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH.
  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino - Royal Society of Chemistry.
  • Method for purifying quinolinecarboxylic acid derivative - Google Patents.
  • A kind of synthetic method of quinoline carboxylate - Google Patents.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central.
  • A process for the preparation of quinoline carboxylic acid derivatives - European Patent Office. (1986-09-24).
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives - ResearchGate. (2013-11-01).

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Technical Support Center: Strategies to Control Regioselectivity in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the critical challenge of regioselectivity in the Friedländer synthesis of quinolines. This guide provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to empower you with actionable strategies for your experiments. As Senior Application Scientists, we aim to provide not just protocols, but a deep understanding of the underlying principles to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of poor regioselectivity in the Friedländer synthesis?

A1: The issue of regioselectivity arises when an unsymmetrical ketone, possessing two different enolizable α-methylene groups, is reacted with a 2-aminoaryl aldehyde or ketone.[1] This creates two potential pathways for the initial aldol condensation or Schiff base formation, leading to a mixture of two constitutional isomers of the final quinoline product. The reaction can proceed through condensation at either the α or α' position of the ketone, resulting in, for example, a linear versus an angular fused quinoline.[2]

Q2: What are the two primary mechanistic pathways in the Friedländer synthesis, and how do they influence regioselectivity?

A2: There are two generally accepted mechanisms for the Friedländer synthesis.[3]

  • Aldol-First Pathway: This mechanism begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolate of the ketone. This is followed by cyclization and dehydration to form the quinoline.[4]

  • Schiff Base-First Pathway: In this pathway, the initial step is the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl and the ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration.[3]

The dominant pathway can be influenced by the reaction conditions (acidic vs. basic catalysis) and the nature of the substrates, which in turn affects the regiochemical outcome.[4]

Q3: How do reaction conditions (acidic vs. basic) generally influence regioselectivity?

A3: The choice between acidic and basic catalysis is a critical factor in controlling regioselectivity.

  • Under basic conditions , the reaction tends to proceed through the formation of a kinetically controlled enolate. This typically involves the deprotonation of the less sterically hindered α-proton, leading to the "kinetic" product.[5]

  • Under acidic conditions , the reaction often favors the formation of the more substituted, thermodynamically stable enol or enamine intermediate. This leads to the "thermodynamic" product.[5]

It's important to note that these are general trends, and the actual outcome can be substrate-dependent.

Troubleshooting Guides

Problem 1: My reaction with an unsymmetrical methyl ketone yields a mixture of the 2-substituted and 2,3-disubstituted quinolines. How can I favor the 2-substituted (linear) product?

This is a classic regioselectivity challenge. The formation of the 2-substituted quinoline arises from the reaction at the methyl group, while the 2,3-disubstituted product results from the reaction at the methylene group of the ketone.

The choice of catalyst can significantly direct the reaction towards a specific regioisomer.

  • Amine Catalysts: Certain amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to provide high regioselectivity for the 2-substituted product.[6] A notable example is TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), which has demonstrated excellent regioselectivity.[6]

  • Ionic Liquids: Specific ionic liquids can also be employed to control regioselectivity.[7] Their unique solvent properties can influence the transition states of the competing pathways.

Fine-tuning the reaction parameters is crucial.

  • Slow Addition of the Ketone: A key experimental technique is the slow addition of the unsymmetrical methyl ketone to the reaction mixture containing the 2-aminoaryl aldehyde/ketone and the catalyst. This helps to maintain a low concentration of the ketone, favoring the kinetically controlled reaction at the less hindered methyl group.[6]

  • Temperature Control: Higher temperatures can sometimes improve regioselectivity in favor of the 2-substituted product when using specific amine catalysts.[6]

Modifying the ketone can provide a powerful handle for directing the reaction.

  • Introduction of a Directing Group: The introduction of a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block reaction at that site and force the condensation to occur at the desired position.[7][8]

Problem 2: I am attempting a Friedländer synthesis with a cyclic ketone, and I am getting a mixture of the angular and linear fused quinoline products. How can I selectively synthesize one isomer?

This is a common issue in the synthesis of complex polycyclic systems. The regiochemical outcome depends on which α-carbon of the cyclic ketone participates in the initial condensation.

A systematic screen of catalysts and conditions is often the most effective approach.

  • Acid vs. Base Catalysis: As a starting point, compare the regioselectivity under both acidic (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and basic (e.g., potassium hydroxide, sodium ethoxide) conditions.[2][3] As mentioned, these conditions can favor the thermodynamic versus kinetic products, respectively.

  • Lewis Acid Catalysis: Investigate a range of Lewis acids (e.g., neodymium(III) nitrate hexahydrate, iron(III) chloride).[3][9] Some Lewis acids can chelate to the reactants in a specific manner, influencing the regioselectivity. Metal-organic frameworks (MOFs) like CuBTC have also shown promise as heterogeneous Lewis acid catalysts.[10]

  • Set up parallel reactions in small vials.

  • To each vial, add the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical cyclic ketone (1.2 mmol).

  • Add the chosen solvent (e.g., ethanol, toluene, or solvent-free).

  • To each vial, add a different catalyst (e.g., 10 mol% of p-TsOH, KOtBu, or a Lewis acid).

  • Heat the reactions to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, work up the reactions and analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the regioisomers.

CatalystSolventTemperature (°C)Ratio (Linear:Angular)
KOHEthanol8085:15
p-TsOHToluene11020:80
Nd(NO₃)₃·6H₂OSolvent-free10030:70
CuBTCSolvent-free12040:60

For more directed control, consider a two-step approach where a specific enamine or enolate of the cyclic ketone is pre-formed and then reacted with the 2-aminoaryl carbonyl compound. This can provide a higher degree of regioselectivity.

Visualizing the Mechanistic Pathways

To better understand the competing pathways in the Friedländer synthesis, the following diagrams illustrate the initial steps under both base-catalyzed and acid-catalyzed conditions.

G cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway Ketone_B Unsymmetrical Ketone Base Base (e.g., KOH) Ketone_B->Base Deprotonation Enolate_K Kinetic Enolate (less substituted) Base->Enolate_K Favored Enolate_T Thermodynamic Enolate (more substituted) Base->Enolate_T Disfavored Ketone_A Unsymmetrical Ketone Acid Acid (e.g., p-TsOH) Ketone_A->Acid Protonation Enol_T Thermodynamic Enol (more substituted) Acid->Enol_T Favored Enol_K Kinetic Enol (less substituted) Acid->Enol_K Disfavored

Caption: Initial enolate/enol formation under different catalytic conditions.

References

  • Wikipedia. (2023, December 1). Friedländer synthesis. Wikipedia.
  • Martinez-Grau, A., & Marco-Contelles, J. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 63(13), 4474-4477.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
  • Química Orgánica. (n.d.). Friedlander quinoline synthesis. Química Orgánica.
  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., ... & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.
  • Perez-Mayoral, E., Musilova, Z., Gil, B., Marszalek, B., & Polozij, M. (2012). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions, 41(14), 4036-4044.
  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.
  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. ResearchGate.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • Fehnel, E. A., & Cohn, D. E. (1951). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry, 16(10), 1594-1603.
  • Hsiao, Y., Rivera, N. R., Yasuda, N., Hughes, D. L., & Reider, P. J. (2001). Highly regioselective Friedländer reaction. Organic Letters, 3(8), 1101-1103.
  • Wang, Z., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
  • Sharma, V., Kumar, P., & Kumar, M. (2016). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 6(96), 93499-93510.
  • Chemospecific. (2021, January 2). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis! [Video]. YouTube.
  • Li, A. H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • Wang, Y., et al. (2022). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 24(15), 5896-5901.

Sources

Technical Support Center: Impurity Profiling in 2,4-Dimethylquinoline-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 2,4-dimethylquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with impurity identification and characterization. Here, we provide in-depth, experience-based answers to common questions, detailed troubleshooting guides, and validated analytical protocols to ensure the integrity of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound and the general principles of impurity management.

Q1: What is the most common synthetic route for this compound, and what are its key mechanistic steps?

A1: The most prevalent method is a variation of the Doebner reaction.[1][2] This is a three-component condensation reaction involving an aniline (e.g., aniline itself), pyruvic acid, and an aldehyde (acetaldehyde in this case), often catalyzed by an acid.[2]

The mechanism is generally understood to proceed via several key stages[2][3]:

  • Imine Formation: The aniline and acetaldehyde condense to form an N-arylimine (a Schiff base).

  • Michael-type Addition: Pyruvic acid, likely in its enol form, attacks the imine.

  • Cyclization: An intramolecular electrophilic substitution occurs, where the aniline ring attacks a carbonyl group, leading to the formation of a dihydroquinoline intermediate.

  • Oxidation/Aromatization: The dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. A second molecule of the Schiff base can often act as the oxidizing agent.[2]

Understanding this pathway is crucial because deviations at any step can lead to specific impurities.

Q2: From a process chemistry perspective, what are the primary sources of impurities in this synthesis?

A2: Impurities can arise from several sources throughout the manufacturing process, and it is critical to implement control strategies based on this understanding.[4][5] The main categories are:

  • Starting Material Impurities: Purity of the aniline, pyruvic acid, and acetaldehyde is paramount. Impurities in these reagents can carry through or participate in side reactions.

  • Intermediates: Incomplete reaction or cyclization can leave behind detectable levels of Schiff bases or acyclic adducts.

  • Side-Products: The reaction conditions can promote self-condensation of acetaldehyde (aldol condensation), or alternative cyclization pathways, leading to isomeric quinoline impurities.

  • Degradation Products: The product itself may degrade under harsh acidic or thermal conditions, leading to decarboxylated or oxidized species.

  • Residual Solvents & Reagents: Any solvents, catalysts, or excess reagents not fully removed during workup and purification will present as impurities.[6]

Q3: What are the regulatory expectations for impurity profiling in active pharmaceutical ingredients (APIs) like this one?

A3: Regulatory bodies such as the ICH and FDA have stringent guidelines.[7] For a typical new drug substance, impurities must be reported at levels of 0.05% or higher. Any impurity found at a concentration of 0.10% or higher must be structurally identified, and for levels exceeding 0.15%, the impurity must be qualified through toxicological studies.[7] This underscores the need for highly sensitive and specific analytical methods.[4][6]

Section 2: Troubleshooting Guide: Common Analytical Observations

This section provides a problem-and-solution format for specific issues encountered during the analysis of reaction mixtures and final products.

Q4: My HPLC-UV chromatogram shows an unexpected peak eluting just before my main product peak. What could it be?

A4: A peak eluting earlier than the highly conjugated this compound in a reverse-phase HPLC system is likely more polar. Common culprits include:

  • Unreacted Pyruvic Acid: This is a small, highly polar molecule that will have a very short retention time.

  • Unreacted Aniline: While less polar than pyruvic acid, it is typically more polar than the final quinoline product.

  • Acyclic Intermediates: The intermediate formed after the Michael-type addition but before cyclization is more flexible and often more polar than the rigid, planar quinoline ring system.

Recommended Action:

  • Spiking Study: Sequentially add small amounts of your starting materials (aniline, pyruvic acid) to an aliquot of your sample and re-inject. If the unknown peak area increases upon adding one of the starting materials, you have confirmed its identity.

  • LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the unknown peak. This is the most direct way to gain structural information.[8] For example, the [M+H]⁺ for aniline is 94.1, while for pyruvic acid it is 89.0.

Q5: I have a persistent impurity with the same mass as my product according to LC-MS. How do I identify it?

A5: An impurity with the same mass is an isomer. In quinoline synthesis, isomeric impurities are common and often arise from alternative cyclization pathways, especially if using a substituted aniline. For this compound, potential isomers could involve different substitution patterns on the quinoline core if side reactions occur.

Recommended Action:

  • High-Resolution Mass Spectrometry (HRMS): While standard MS gives you the nominal mass, HRMS provides the exact mass with high precision (e.g., to four decimal places).[9][10] This can help confirm the elemental composition and rule out isobaric interferences (different formulas with the same nominal mass).

  • NMR Spectroscopy: This is the definitive technique for structure elucidation of isomers.[11] Acquire ¹H and ¹³C NMR spectra, along with 2D experiments like COSY, HSQC, and HMBC. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern on the quinoline ring. Compare the spectra of your purified impurity with the spectrum of your main product and with literature data for known quinoline isomers.[12][13]

  • Chromatographic Method Optimization: Isomers often have subtle differences in polarity or shape. Experiment with different HPLC columns (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a standard C18) or mobile phase modifiers to improve separation.[14][15]

Q6: My mass spectrometry data shows a peak with a mass of [M-44]. What is this impurity?

A6: A loss of 44 Da from the parent molecule (this compound, MW = 201.22) strongly suggests decarboxylation, resulting in the formation of 2,4-dimethylquinoline (MW = 157.21).

Causality & Prevention:

  • Cause: This impurity is typically formed under excessive heat or harsh acidic conditions during the reaction or workup. The carboxylic acid group on the electron-rich quinoline ring can be thermally labile.

  • Prevention: Carefully control the reaction temperature and duration. During workup, avoid prolonged exposure to strong acids. If purification requires distillation, use vacuum distillation to lower the boiling point and minimize thermal stress.

Section 3: Key Analytical Workflows & Protocols

To ensure trustworthy and reproducible results, the following validated protocols should be implemented.

Workflow for Impurity Identification

The logical flow for identifying an unknown impurity is a systematic process of gathering increasingly specific data.

G A Crude Reaction Mixture B HPLC-UV / DAD Screening A->B C Impurity Detected (>0.1%) B->C D LC-MS Analysis (Determine m/z) C->D Yes J Validated Quantitative Method C->J No E Propose Putative Structures D->E F Preparative HPLC Isolation E->F G NMR Spectroscopy (¹H, ¹³C, 2D) F->G H Definitive Structure Elucidation G->H I Reference Standard Synthesis & Qualification H->I I->J

Caption: General workflow for impurity identification and characterization.

Protocol 1: Reverse-Phase HPLC-UV Method for Impurity Profiling

This protocol is a self-validating starting point for separating the main product from common process-related impurities.

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.[16]

  • Column: C18 stationary phase, 2.1 x 100 mm, 1.8 µm particle size.

    • Expert Insight: A standard C18 column provides robust separation for quinoline derivatives based on hydrophobicity.[17] For challenging isomer separations, consider a PFP (pentafluorophenyl) phase, which offers alternative selectivity through pi-pi and dipole-dipole interactions.[15]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 17.0 min: 90% B

    • 17.1 min: 10% B

    • 20.0 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: Monitor at 254 nm and 310 nm. Use DAD to collect full UV spectra to aid in peak identification and purity assessment.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

Protocol 2: Structure Elucidation by NMR

This protocol outlines the steps for definitive structural confirmation of an isolated impurity.

  • Sample Preparation: Isolate at least 5 mg of the impurity using preparative HPLC. Ensure the sample is free of residual solvents by drying under high vacuum. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[11]

    • Expert Insight: DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is readily observable and does not exchange as rapidly as in methanol-d₄.[11]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to look for in the parent compound include two methyl singlets, aromatic protons in the 7-9 ppm range, and a carboxylic acid proton (often broad) above 12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will confirm the carbon count and provide information on the chemical environment of each carbon.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, which is essential for assigning protons on the same aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the most powerful experiment for piecing the molecular structure together, for example, by correlating the methyl protons to the quaternary carbons of the quinoline ring.[11]

Potential Impurity Reference Table

The table below summarizes potential impurities, their likely origin, and key identifying analytical data. (Note: RRT is Relative Retention Time, which can vary with the specific chromatographic system).

Impurity NamePotential OriginMolecular Weight ( g/mol )Expected RRT (vs. Product)Key Analytical Feature (LC-MS, [M+H]⁺)
AnilineUnreacted Starting Material93.13< 0.5m/z = 94.1
Pyruvic AcidUnreacted Starting Material88.06< 0.2m/z = 89.0
Schiff Base IntermediateIncomplete Reaction177.24~ 0.8m/z = 178.2
2,4-DimethylquinolineDecarboxylation Product157.21~ 1.1m/z = 158.2
Isomeric ProductSide Reaction / Cyclization201.22~ 0.9 - 1.1m/z = 202.2 (Requires NMR to differentiate)

Section 4: Mechanistic Insights into Impurity Formation

A deeper understanding of reaction mechanisms can proactively mitigate impurity formation.

Formation of an Isomeric Impurity

The regiochemistry of the electrophilic cyclization step is critical. While the desired product forms via cyclization at the ortho-position of the aniline, side reactions can occur if other positions are activated or if the reaction conditions are not well-controlled.

G cluster_0 Reaction Pathway A Aniline + Acetaldehyde + Pyruvic Acid B Acyclic Intermediate A->B C Desired Cyclization (Ortho-attack) B->C Major Pathway E Alternative Cyclization (Para-attack, if possible) B->E Minor Pathway (Side Reaction) D 2,4-Dimethylquinoline- 3-carboxylic Acid C->D G Decarboxylation (Heat / Acid) D->G F Isomeric Impurity E->F H 2,4-Dimethylquinoline G->H

Caption: Simplified reaction map showing primary and side-product pathways.

This diagram illustrates that the same acyclic intermediate can be a branch point for both the desired product and an isomeric impurity. Controlling reaction kinetics and thermodynamics (e.g., through catalyst choice and temperature) is key to maximizing the desired pathway.[18]

References

  • Vertex AI Search. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Wikipedia. Doebner–Miller reaction.
  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • BenchChem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Toref. Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • YouTube. Doebner Quinoline Synthesis Mechanism | Organic Chemistry.
  • Toref. 5 Methods for Impurity Profiling in Pharmaceuticals.
  • ChemBK. This compound.
  • ResearchGate. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • PubMed. Analytical advances in pharmaceutical impurity profiling.
  • BenchChem. Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • International Journal of Pharmaceutical Research and Applications. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPkhiTAFPHtzYHXF1vdWK-fDbAj3VPljR-zKQH-yS9eLiLPBuie3gsNMiUWHee1LclbtUuotVn_KaLeNAiZZi0ul0md1xxPuz9Q51Sl7E1lCFkeTpkcm2pxood1aHMrxx3LQ29KA9ds6SXVJ4rmeQ=
  • ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
  • Mediterranean Journal of Chemistry. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity.

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Technical Support Center: Optimizing Quinoline Synthesis Workup Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical workup and purification stages of quinoline synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions and overcome common challenges in your experiments.

Troubleshooting Guide: Common Workup & Purification Issues

This section addresses specific problems that can arise after the initial quinoline synthesis reaction is complete.

Issue 1: Low Yield or Significant Product Loss During Workup

Question: My initial reaction monitoring (e.g., TLC, LC-MS) indicated a high conversion to my desired quinoline product, but the final isolated yield is disappointingly low. What are the common causes of product loss during the workup?

Answer: This is a frequent and frustrating issue. The discrepancy between apparent reaction yield and isolated yield often points to problems during extraction, neutralization, or purification. Several factors could be at play:

  • Incomplete Extraction: Quinolines, being basic, can exist as either the free base or a salt, depending on the pH of the aqueous phase.

    • Causality: If the aqueous layer is not made sufficiently basic during the workup, a significant portion of your quinoline product will remain protonated (as a quinolinium salt) and stay in the aqueous layer, leading to low recovery in the organic phase.

    • Solution: After quenching the acidic reaction mixture, ensure the pH is robustly basic (pH > 9-10) before and during extraction. Use a strong base like sodium hydroxide to neutralize the acid and liberate the free quinoline base.[1][2] It's good practice to check the pH of the aqueous layer after each extraction.

  • Emulsion Formation: Persistent emulsions at the aqueous-organic interface can trap a significant amount of product, making clean separation impossible. This is common in reactions with tarry byproducts, like the Skraup synthesis.[3]

    • Causality: Emulsions are stabilized by particulate matter and amphiphilic byproducts.

    • Solution: To break emulsions, you can try:

      • Adding a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase.

      • Filtering the entire mixture through a pad of Celite® to remove particulate matter.

      • Allowing the mixture to stand for an extended period or gentle centrifugation if the scale allows.

  • Decomposition on Silica Gel: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4]

    • Causality: This interaction can lead to irreversible adsorption, streaking (tailing) on the column, and in some cases, acid-catalyzed decomposition of sensitive quinoline derivatives.[4]

    • Solution:

      • Deactivate the Silica: Pre-treat the silica gel by preparing the slurry and eluent with a small amount of a basic modifier, such as 0.5-2% triethylamine or pyridine.[4]

      • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or for non-polar compounds, reversed-phase (C18) silica gel.[4]

  • Volatility of the Product: Some simple, low molecular weight quinolines can be volatile.

    • Causality: Product can be lost during solvent removal under high vacuum, especially with prolonged exposure or excessive heating.

    • Solution: Use a rotary evaporator with careful temperature control and avoid leaving the product on high vacuum for extended periods after the solvent appears to be gone. For highly volatile products, techniques like steam distillation can be effective for initial isolation.[2]

Logical Workflow for Troubleshooting Low Yield

Below is a decision-making workflow to diagnose the cause of low isolated yields.

low_yield_troubleshooting start Low Isolated Yield check_tlc TLC of Aqueous Layer (after extraction) start->check_tlc product_in_aq Product is in Aqueous Layer check_tlc->product_in_aq Spot Detected check_emulsion Persistent Emulsion During Extraction? check_tlc->check_emulsion No Spot adjust_ph Increase pH of Aqueous Layer to >10 with NaOH and Re-extract product_in_aq->adjust_ph end Yield Optimized adjust_ph->end emulsion_present Yes check_emulsion->emulsion_present Yes check_column Product Streaking/ Tailing on Column? check_emulsion->check_column No break_emulsion Break Emulsion: - Add Brine - Filter through Celite - Centrifuge emulsion_present->break_emulsion break_emulsion->end streaking_present Yes check_column->streaking_present Yes check_volatility Is Product Volatile? check_column->check_volatility No modify_chrom Modify Chromatography: - Add NEt3 to Eluent - Use Alumina/C18 - Run Column Quickly streaking_present->modify_chrom modify_chrom->end volatile_product Yes check_volatility->volatile_product Yes check_volatility->end No careful_rotovap Use Careful Solvent Removal: - Lower Temperature - Avoid High Vacuum volatile_product->careful_rotovap careful_rotovap->end

Caption: A logical workflow for troubleshooting low quinoline yield.

Issue 2: Product Contamination and Purification Challenges

Question: My crude product from a Skraup/Doebner-von Miller synthesis is a dark, tarry mess. How can I effectively purify my quinoline derivative?

Answer: Tar formation is a very common issue in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions, which use harsh acidic and oxidizing conditions.[3][5] These tars are polymeric byproducts that can make isolation challenging.

  • Initial Cleanup - Steam Distillation: For products that are steam-volatile (many simple quinolines are), steam distillation is an excellent first-pass purification technique.

    • Causality: This method is highly effective at separating volatile organic compounds from non-volatile inorganic salts and polymeric tars.[2] Unreacted nitrobenzene, often used as an oxidant in the Skraup synthesis, can also be removed this way.[2]

    • Procedure: After the reaction, the mixture is diluted and made strongly basic. Steam is then passed through the mixture, and the distillate containing water and your quinoline product is collected.[1][6]

  • Acid-Base Extraction: This is the most fundamental purification technique for basic compounds like quinolines.

    • Causality: It exploits the ability of the quinoline to be protonated and move into the aqueous phase, leaving non-basic organic impurities behind. The quinoline is then liberated by making the aqueous phase basic again and extracting it back into an organic solvent.

    • See Protocol 1 below for a detailed methodology.

  • Purification via Salt Formation: If your quinoline derivative is difficult to crystallize or purify by chromatography, converting it to a salt can be a powerful method.

    • Causality: Salts like picrates, hydrochlorides, or phosphates often have well-defined crystal lattices that exclude impurities during crystallization.[4][7] The pure salt can then be isolated and neutralized to regenerate the pure quinoline free base.[4][7]

    • See Protocol 2 for the picrate salt formation method.

Question: I'm having trouble removing unreacted starting materials, particularly aniline. What is the best approach?

Answer: Residual aniline is a common impurity. While its boiling point is lower than many quinolines, azeotropic behavior can make complete removal by distillation difficult. A chemical approach is often more effective.

  • Causality: Aniline, being a primary amine, can be selectively removed through diazotization.

  • Solution: A classic method involves dissolving the crude product in dilute sulfuric acid to form the sulfate salts of both quinoline and aniline.[2] The solution is cooled, and sodium nitrite is added. This converts the aniline into a diazonium salt, which upon gentle warming decomposes to phenol.[2] The phenol can then be easily separated from the quinoline during the subsequent basic workup and extraction.

Impurity TypeCommon Source ReactionsRecommended Removal Strategy
Polymeric Tars Skraup, Doebner-von Miller[3][8]Steam Distillation, Acid-Base Extraction
Unreacted Aniline All syntheses using anilinesDiazotization with NaNO₂ in acidic solution[2]
Unreacted Nitrobenzene Skraup (as oxidant/solvent)[1]Initial steam distillation of the acidic mixture[6]
Partially Hydrogenated Quinolines Doebner-von Miller[1]Ensure a suitable oxidizing agent is present or introduce an oxidation step
Regioisomers Combes, Friedländer (with unsymmetrical ketones)[3][9]Careful Column Chromatography, Recrystallization

Table 1: Common Impurities in Classical Quinoline Syntheses and Their Removal.

Question: My purified quinoline derivative is yellow or brown. Does this indicate it is impure?

Answer: Not necessarily. Pure quinoline is a colorless liquid, but it and many of its derivatives are known to turn yellow and then brown upon exposure to air and light.[4] This is often due to the formation of trace oxidized impurities. For many applications, this slight discoloration is acceptable. However, if the highest purity is required, re-purification by vacuum distillation or chromatography followed by storage under an inert atmosphere (e.g., argon or nitrogen) in the dark is recommended.[4]

Frequently Asked Questions (FAQs)

Q1: What is a standard acid-base extraction protocol for isolating a basic quinoline product?

A1: A typical procedure involves quenching the reaction mixture (often acidic) by carefully diluting it with water and then neutralizing it. The key is to then make the solution strongly basic (pH > 10) with NaOH or KOH to ensure the quinoline is in its free base form. This aqueous solution is then extracted multiple times with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude quinoline.

Visualizing the Acid-Base Extraction Principle

acid_base_extraction aq_acid Aqueous Layer (pH < 2) Contains: Quinolinium Salt (R3N-H+) Non-Basic Impurities stay in Organic Layer add_base Add Strong Base (e.g., NaOH) aq_acid->add_base aq_base Aqueous Layer (pH > 10) Contains: Quinoline Free Base (R3N) extract Extract aq_base->extract organic_layer_1 Organic Layer (e.g., DCM, EtOAc) organic_layer_2 Fresh Organic Layer add_base->aq_base extract->organic_layer_2

Caption: Principle of acid-base extraction for quinoline purification.

Q2: When should I choose recrystallization over column chromatography for purifying my quinoline derivative?

A2: The choice depends on the nature of the product and impurities.

  • Recrystallization is ideal when your product is a solid with moderate to high purity (>90%) and the impurities have different solubility profiles. It is highly scalable and cost-effective for achieving very high purity.

  • Column Chromatography is the method of choice for purifying oils, separating mixtures with very similar polarities (like regioisomers), or when the crude product is highly impure.[2] While highly effective, it can be less scalable and more resource-intensive than recrystallization.[2]

Q3: Are there "greener" alternatives to traditional workup procedures?

A3: Yes, the field of green chemistry is actively developing more environmentally friendly approaches. Some modern synthesis methods are designed for simpler workups. For instance, some reactions can be performed in water, and if the product precipitates upon completion, the workup can be as simple as filtration.[10] Additionally, using extraction solvents with better environmental profiles and minimizing solvent use overall are key green chemistry principles applicable to any workup.

Experimental Protocols

Protocol 1: General Acid-Base Extraction and Workup

This protocol describes a standard procedure for isolating a quinoline product from a typical acid-catalyzed reaction.

  • Cool and Quench: Allow the reaction mixture to cool to room temperature. In a fume hood, carefully and slowly pour the acidic mixture into a beaker containing ice water. This dilutes the acid and dissipates heat.

  • Basify: Slowly add a concentrated solution of sodium hydroxide (e.g., 40% NaOH) with stirring until the solution is strongly basic.[2] Use pH paper or a pH meter to confirm the pH is > 10. The quinoline free base may separate as an oil or solid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.

  • Wash and Dry: Combine the organic layers. Wash once with a saturated brine solution to help remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

  • Isolate: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude quinoline product.

Protocol 2: Purification of Quinoline via Picrate Salt Formation

This protocol is particularly useful for removing impurities that do not form stable picrate salts.[4]

  • Dissolve Crude Product: Dissolve the crude quinoline product in a minimal amount of a suitable solvent like 95% ethanol.

  • Prepare Picric Acid Solution: In a separate flask, dissolve picric acid in the minimum volume of the same solvent.

  • Form the Salt: Slowly add the picric acid solution to the quinoline solution with stirring. Yellow crystals of the quinoline picrate salt should precipitate.[4][7]

  • Isolate the Salt: Cool the mixture in an ice bath to maximize precipitation, then collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol. The salt can be further purified by recrystallization if necessary.

  • Liberate the Free Base: Suspend the purified picrate salt in water and add a strong base (e.g., 10% NaOH solution) until the solution is basic and the yellow salt has dissolved. Extract the liberated pure quinoline with an organic solvent as described in Protocol 1.

Protocol 3: Column Chromatography of Basic Quinolines

This protocol is designed to minimize issues like streaking and decomposition on silica gel.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Add the eluent you plan to use (e.g., a mixture of hexane and ethyl acetate) containing 1% triethylamine (NEt₃).[4] Mix to form a uniform slurry.

  • Pack the Column: Pack the column with the prepared slurry.

  • Load the Sample: Dissolve your crude quinoline in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.

  • Elute: Run the column using the eluent containing 1% NEt₃. Collect fractions and monitor them by TLC.

  • Isolate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. The triethylamine is volatile and should be removed easily.

References

  • BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Okamoto, T., & Tanimoto, S. (2003). Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • ResearchGate. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • BenchChem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
  • LookChem. (n.d.). Purification of Quinoline.
  • BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • BenchChem. (n.d.). side reactions in the synthesis of quinoline derivatives.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from International Journal of Pharmaceutical Sciences website.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
  • MDPI. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from Organic Syntheses Procedure website.
  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • ResearchGate. (n.d.). Conventional synthetic name reactions for quinoline synthesis.
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • Google Patents. (n.d.). WO1984000558A1 - Process for removing quinoline insolubles from topped tar.
  • PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
  • Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.

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Technical Support Center: Troubleshooting Low Solubility of 2,4-dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-dimethylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. Our approach is rooted in scientific principles and practical, field-proven techniques to ensure you can confidently prepare your solutions and obtain reliable results.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a crystalline solid characterized by its poor solubility in water.[1] However, it exhibits good solubility in organic solvents such as methanol, chloroform, and dichloromethane.[1] This solubility profile is primarily governed by its molecular structure, which includes a largely non-polar quinoline ring system and a polar carboxylic acid group. The interplay between these features dictates its behavior in different solvent systems.

PropertyDescriptionSource
Appearance Colorless or slightly yellow crystalline solid[1]
Water Solubility Poor[1]
Organic Solvent Solubility Soluble in methanol, chloroform, and dichloromethane[1]
Melting Point Approximately 126-129°C[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues related to the solubility of this compound in a question-and-answer format, providing both explanations and actionable protocols.

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The primary reason for the low aqueous solubility of this compound is its chemical nature as a carboxylic acid.

In neutral or acidic aqueous solutions, the carboxylic acid group (-COOH) remains largely protonated and uncharged. This un-ionized form is less polar, making it less likely to favorably interact with polar water molecules and thus, less soluble.[2]

Troubleshooting Workflow: Initial Dissolution in Aqueous Buffers

Caption: Initial troubleshooting for aqueous insolubility.

Q2: How can I improve the aqueous solubility of this compound?

A2: The most effective strategies to enhance aqueous solubility are pH adjustment, the use of co-solvents, and salt formation.

1. pH Adjustment: The Power of Deprotonation

The solubility of carboxylic acids like this compound is highly pH-dependent.[2][3] By increasing the pH of the solution to a basic level (typically above 7), the carboxylic acid group will deprotonate to form the carboxylate anion (-COO⁻). This negatively charged ion is significantly more polar than the neutral acid, leading to a dramatic increase in its solubility in water.

Experimental Protocol: pH-Dependent Solubility Enhancement

  • Prepare a series of buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, and 9.0).

  • Add a small, known amount of this compound to a fixed volume of each buffer.

  • Stir or sonicate the mixtures at a constant temperature for a set period to reach equilibrium.

  • Visually inspect for dissolution. If the compound dissolves, you can incrementally add more until saturation is reached.

  • Filter any undissolved solid and, if necessary, quantify the concentration of the dissolved compound spectrophotometrically or by HPLC to determine the optimal pH for your desired concentration.

2. Co-solvents: Bridging the Polarity Gap

For many biological experiments, it is common to first dissolve a poorly water-soluble compound in a water-miscible organic solvent to create a concentrated stock solution. This stock is then diluted into the final aqueous buffer.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO): An excellent solvent for a wide range of organic compounds and is miscible with water.[4]

  • Ethanol: Another common and effective co-solvent.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Weigh a precise amount of this compound.

  • Add a minimal volume of DMSO or ethanol to completely dissolve the solid. Gentle warming or sonication can aid dissolution.

  • Vortex to ensure the solution is homogeneous. This is your concentrated stock solution.

  • Serially dilute the stock solution into your aqueous experimental buffer to achieve the desired final concentration. Important: Add the stock solution to the buffer, not the other way around, and mix immediately to avoid precipitation.

Workflow for Co-Solvent Use

Caption: Step-by-step process for using a co-solvent.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a common phenomenon known as "antisolvent precipitation." It occurs when the compound, which is soluble in the organic stock solvent, is rapidly transferred to an aqueous environment where it is poorly soluble.

Troubleshooting Strategies for Precipitation Upon Dilution:

  • Lower the Final Concentration: You may be exceeding the solubility limit of the compound in the final buffer, even with the co-solvent. Try preparing a more dilute final solution.

  • Optimize the Co-solvent Concentration: While it's generally advisable to keep the final concentration of organic solvents low in biological assays (typically <1%), a slightly higher concentration might be necessary to maintain solubility. Determine the maximum percentage of your co-solvent that is tolerated by your experimental system without affecting the results.

  • Temperature Effects: The solubility of many quinoline derivatives increases with temperature.[5][6] Gently warming your aqueous buffer before adding the stock solution may help prevent precipitation. However, ensure the temperature is compatible with your compound's stability and your experimental setup.

  • Buffer Composition: The type and concentration of salts in your buffer can influence the solubility of your compound. High concentrations of certain salts can lead to a "salting-out" effect, reducing the solubility of organic compounds.[3] If possible, try a different buffer system or reduce the buffer's ionic strength. Be cautious when using high concentrations of organic co-solvents with certain buffers, like phosphate buffers, as this can cause the buffer salts themselves to precipitate.[7]

Q4: Would forming a salt of this compound improve its solubility?

A4: Yes, converting the carboxylic acid to a salt is a well-established and highly effective method for dramatically increasing aqueous solubility.

By reacting the acidic proton of the carboxylic acid with a base, an ionic salt is formed. These salts are generally much more soluble in water than their neutral acid counterparts.

Protocol: Small-Scale Salt Formation for Experimental Use

  • Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol).

  • Add one molar equivalent of a base dissolved in a minimal amount of water or ethanol. Common bases include sodium hydroxide (to form the sodium salt) or potassium hydroxide (to form the potassium salt).

  • Stir the mixture at room temperature. The salt may precipitate out of the organic solvent, or you may need to remove the solvent under reduced pressure to obtain the solid salt.

  • Wash the resulting salt with a small amount of cold organic solvent to remove any unreacted starting material.

  • Dry the salt thoroughly. The resulting salt should be readily soluble in water.

Logical Relationship of Solubility Enhancement Techniques

G cluster_0 Primary Strategies cluster_1 Secondary Optimization pH Adjustment pH Adjustment Increased Solubility Increased Solubility pH Adjustment->Increased Solubility Co-solvents Co-solvents Co-solvents->Increased Solubility Salt Formation Salt Formation Salt Formation->Increased Solubility Temperature Control Temperature Control Buffer Composition Buffer Composition This compound This compound Low Aqueous Solubility Low Aqueous Solubility This compound->Low Aqueous Solubility Low Aqueous Solubility->pH Adjustment Increase pH Low Aqueous Solubility->Co-solvents Use DMSO/Ethanol Low Aqueous Solubility->Salt Formation React with base Increased Solubility->Temperature Control Further enhance Increased Solubility->Buffer Composition Optimize

Caption: Interplay of strategies for improving solubility.

Concluding Remarks

Troubleshooting the solubility of this compound involves a systematic approach based on its chemical properties. By understanding the principles of pH-dependent solubility, co-solvency, and salt formation, researchers can effectively prepare solutions suitable for a wide range of experimental applications. Always begin with small-scale tests to determine the optimal conditions for your specific needs before proceeding with larger-scale experiments.

References

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.
  • ChemBK. (2024). This compound.
  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Takács-Novák, K. (2007). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Journal of pharmaceutical and biomedical analysis, 44(4), 857–865.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European journal of pharmaceutical sciences, 29(3-4), 278–287.
  • Save My Exams. (2021). Preparing Soluble Salts | Cambridge (CIE) IGCSE Chemistry Revision Notes 2021.
  • S-cool. (n.d.). Making salts.
  • Universitat de Barcelona. (n.d.). Acidity and Solubility.
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B, 5(5), 442–453.
  • Scribd. (n.d.). Carboxylic Acid & Phenol.
  • Reddit. (2022). How to tackle compound solubility issue.
  • Doc Brown's Chemistry. (n.d.). Procedure method making a soluble salt from an acid and insoluble base, oxide or carbonate.
  • Royal Society of Chemistry. (n.d.). Preparing a soluble salt by neutralisation.
  • YouTube. (2021). pH of an Aqueous Solution Test for Carboxylic Acids.
  • PubChem. (n.d.). 2,4-Dimethylquinoline.
  • Cristofoletti, R., Nair, A., Abrahamsson, B., Groot, D. W., Kopp, S., Langguth, P., Polli, J. E., Shah, V. P., & Dressman, J. B. (2017). Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system. Journal of pharmaceutical sciences, 106(1), 179–187.
  • Calbiochem. (n.d.). Buffers.
  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
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  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.
  • LibreTexts Chemistry. (2020). 16.4: How Temperature Influences Solubility.
  • PubChemLite. (n.d.). This compound (C12H11NO2).
  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
  • Berg, L. C., Faria, S. C., de Araujo, G. L. B., & Löbenberg, R. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 24(3), 40-48.
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Technical Support Center: Purification of 2,4-Dimethylquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and alternative purification strategies for 2,4-dimethylquinoline-3-carboxylic acid (CAS: 104785-55-9). Our goal is to move beyond standard protocols and equip you with the expert knowledge to overcome common and complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the standard purification method for crude this compound?

The most commonly cited and effective initial purification method is recrystallization . This technique leverages the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. For this compound, which is a crystalline solid, solvents such as ethanol, methanol, or dimethylformamide (DMF) are often effective.[1][2][3] The general principle involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution (mother liquor).

Q2: My recrystallization attempt resulted in poor yield and a colored product. What went wrong and what should I do?

This is a common issue that can stem from several factors. Let's troubleshoot the potential causes:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at cold temperatures, your yield will be low. Conversely, if it's poorly soluble even when hot, you may use an excessive volume of solvent, also leading to low recovery.

  • Presence of Baseline Impurities: The synthesis of this compound often involves the oxidation of 2,4-dimethylquinoline.[1] The unreacted, non-polar starting material is a very common impurity. Another possibility is the formation of colored byproducts from the oxidation reaction. These types of impurities may not be efficiently removed by a simple recrystallization.

  • Cooling Rate: Cooling the solution too quickly can cause the compound to "crash out" or precipitate instead of forming pure crystals, trapping impurities within the crystal lattice.

Recommended Action: Before attempting another recrystallization, consider an Acid-Base Extraction . This is a highly effective alternative for separating carboxylic acids from neutral or basic impurities like the unreacted starting material.[4][5][6]

Troubleshooting Guide: Alternative Purification Protocols

Issue: Persistent Impurities After Recrystallization

If recrystallization fails to yield a product of sufficient purity, an alternative or supplementary method is required. The choice depends on the nature of the impurities.

Causality: This technique exploits the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with a weak aqueous base (e.g., sodium bicarbonate), the acidic target compound is deprotonated to form its water-soluble sodium salt (sodium 2,4-dimethylquinoline-3-carboxylate).[5][7] Neutral impurities (like unreacted 2,4-dimethylquinoline) and basic impurities will remain in the organic layer. The aqueous layer containing the pure carboxylate salt can then be separated and re-acidified to precipitate the purified carboxylic acid.[8]

G cluster_0 cluster_1 Separated Layers cluster_2 A 1. Dissolve crude product in organic solvent (e.g., DCM) B 2. Add aq. NaHCO₃ solution & Shake in Separatory Funnel A->B C Organic Layer: Neutral/Basic Impurities (e.g., unreacted starting material) B->C Discard or process separately D Aqueous Layer: Sodium 2,4-dimethylquinoline-3-carboxylate (Water-Soluble Salt) B->D Collect E 3. Cool aqueous layer (ice bath) & Acidify with aq. HCl to pH ~2-3 D->E F 4. Collect solid by vacuum filtration E->F G 5. Wash with cold water & Dry F->G H Pure Crystalline Product G->H

Caption: Workflow for purifying this compound via acid-base extraction.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Stopper the funnel and shake gently, venting frequently to release pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract. Repeat if necessary. The organic layer containing neutral impurities can now be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, target pH ≈ 2-3).[6] A precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight. Verify purity by melting point analysis (literature value ~126-129°C[1]) and TLC.

Issue: Impurities with Similar Acidity and Polarity

If acid-base extraction is insufficient, it implies the presence of impurities that are also acidic or have very similar polarity, making them difficult to separate by simple extraction or recrystallization.

Causality: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). For carboxylic acids, a common issue is "streaking" or "tailing" on the silica gel due to strong interactions.[6] This can be overcome by modifying the eluent.

  • Stationary Phase: Prepare a column packed with silica gel.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol), adding silica, and evaporating the solvent to dryness. This dry-loading technique generally gives better separation.

  • Eluent System: A typical eluent system would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Crucial Modification: To prevent streaking, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent mixture.[6] This ensures the carboxylic acid remains fully protonated and elutes as a sharp, well-defined band.

  • Elution and Collection: Load the sample onto the column and begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and volatile acid under reduced pressure using a rotary evaporator to yield the purified this compound.

Method Selection Guide

Choosing the right purification strategy is key to achieving high purity with good yield. The following diagram and table provide a decision-making framework.

Caption: Decision flowchart for selecting a purification method for this compound.

Comparison of Purification Methods
FeatureRecrystallizationAcid-Base ExtractionFlash Column Chromatography
Principle Differential SolubilityDifferential Acidity (pKa)Differential Adsorption
Best For Removing Solid impurities with different solubility profilesNeutral and basic impuritiesIsomers, compounds with similar polarity
Typical Purity Good to Excellent (>98%)Excellent (>99%)Very High (>99%)
Yield Variable, can have losses in mother liquorGenerally highGood, but depends on separation
Speed Slow (requires slow cooling)FastModerate
Scalability Excellent (grams to kilograms)Excellent (grams to kilograms)Good (milligrams to grams)
Complexity LowLow to ModerateHigh

References

  • ChemBK. (2024). This compound. [Link]
  • Wikipedia. (n.d.). Acid–base extraction. [Link]
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
  • PubMed. (1992). Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme. [Link]
  • Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. [Link]
  • National Institutes of Health. (2021).
  • ACS Food Science & Technology. (2023).
  • ACS Omega. (2020).
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Validation & Comparative

A Comparative Analysis for the Bench Scientist: Quinoline-3-Carboxylic Acid vs. Quinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Physicochemical Properties, Biological Activities, and Synthetic Strategies

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. The positional isomerism of substituents on this privileged heterocyclic system can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. This guide offers a detailed comparative analysis of two fundamental building blocks: quinoline-3-carboxylic acid and quinoline-4-carboxylic acid. Geared towards researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their key differences and similarities, supported by experimental data and detailed protocols.

At a Glance: Physicochemical Properties

The seemingly subtle shift of the carboxylic acid group from the 3- to the 4-position on the quinoline ring imparts distinct physicochemical characteristics that have significant implications for drug design and development. These properties govern solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyQuinoline-3-carboxylic acidQuinoline-4-carboxylic acidRationale for Differences
CAS Number 6480-68-8486-74-8Positional Isomers
Molecular Formula C₁₀H₇NO₂C₁₀H₇NO₂Identical
Molecular Weight 173.17 g/mol 173.17 g/mol Identical
Melting Point 277-280 °C254-255 °CThe position of the carboxyl group influences intermolecular interactions and crystal lattice energy. The 4-isomer's ability to form intramolecular hydrogen bonds may affect its crystal packing.
Predicted pKa (Strongest Acidic) ~4.0-5.0~3.6The closer proximity of the electron-withdrawing nitrogen atom to the carboxylic acid in the 4-position leads to a more acidic proton.
Predicted logP 1.7-1.931.63The slight difference in polarity due to the carboxyl group's position affects the octanol-water partition coefficient.

Biological Activity: A Tale of Two Isomers

While both isomers serve as foundational scaffolds for a wide array of biologically active molecules, direct comparisons reveal nuances in their intrinsic activities. A key study has shed light on their comparative anti-inflammatory and antiproliferative effects.

Anti-inflammatory Activity

Both quinoline-3-carboxylic acid and quinoline-4-carboxylic acid have demonstrated noteworthy anti-inflammatory properties. In a study evaluating their effect on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, both compounds exhibited significant anti-inflammatory activity, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing cytotoxicity to the macrophages[1]. This suggests that the core quinoline carboxylic acid scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Antiproliferative Activity

The antiproliferative profiles of these isomers show a degree of cell-line specificity. Both quinoline-3-carboxylic acid and quinoline-4-carboxylic acid have been identified among a group of quinoline derivatives with remarkable growth inhibition capacities against the mammary carcinoma cell line MCF7[1]. However, the broader anticancer potential of their derivatives appears to be influenced by the carboxyl group's position. Derivatives of quinoline-3-carboxylic acid have been investigated as selective antiproliferative agents, with their efficacy linked to the modulation of their pKa, which can enhance drug accumulation in the acidic tumor microenvironment[2]. On the other hand, derivatives of quinoline-4-carboxylic acid are well-documented for their anticancer properties, with some exhibiting potent activity against various cancer cell lines, including HeLa, MCF-7, and K-562[3].

It is important to note that many studies focus on more complex derivatives rather than the parent compounds. The data suggests that while both parent isomers have baseline activity, the position of the carboxylic acid provides a critical vector for synthetic modifications that can be tailored to enhance potency and selectivity against specific biological targets.

Synthetic Strategies: A Comparative Overview

The accessibility of these isomers through well-established synthetic routes is a crucial consideration for their application in research and development.

Synthesis of Quinoline-3-carboxylic Acid

A common and effective method for the synthesis of quinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction . This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by cyclization and subsequent hydrolysis.

Aniline Aniline Intermediate1 Anilidomethylenemalonate Ester Aniline->Intermediate1 + Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate1 Intermediate2 4-Hydroxy-3-carboalkoxyquinoline Intermediate1->Intermediate2 Thermal Cyclization Q3CA Quinoline-3-carboxylic Acid Derivative Intermediate2->Q3CA Hydrolysis

Gould-Jacobs Reaction Workflow

Synthesis of Quinoline-4-carboxylic Acid

The synthesis of quinoline-4-carboxylic acid and its derivatives is often achieved through the Doebner reaction , a one-pot, three-component reaction. This method combines an aromatic amine, an aldehyde, and pyruvic acid.

AromaticAmine Aromatic Amine Q4CA Quinoline-4-carboxylic Acid AromaticAmine->Q4CA + Aldehyde Aldehyde Aldehyde->Q4CA PyruvicAcid Pyruvic Acid PyruvicAcid->Q4CA

Doebner Reaction Workflow

Another prominent method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction , which involves the condensation of isatin with a carbonyl compound in the presence of a base.

Experimental Protocols

For the practical application of these compounds, detailed and reliable experimental protocols are essential.

Representative Synthesis of a Quinoline-3-carboxylic Acid Derivative (Gould-Jacobs Reaction)

Step 1: Condensation

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC.

  • Allow the reaction mixture to cool to room temperature. The intermediate, diethyl anilinomethylenemalonate, may crystallize upon cooling or can be used directly in the next step.

Step 2: Cyclization

  • Add the crude intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product, ethyl 4-hydroxyquinoline-3-carboxylate.

  • Filter the solid and wash with hexane.

Step 3: Hydrolysis

  • Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • The desired quinoline-3-carboxylic acid derivative will precipitate. Filter the solid, wash with water, and dry.

Representative Synthesis of Quinoline-4-carboxylic Acid (Doebner Reaction)
  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve the aromatic amine (1.0 eq) in ethanol.

  • Add the aldehyde (1.0 eq) to the solution.

  • From the dropping funnel, add a solution of pyruvic acid (1.1 eq) in ethanol dropwise to the reaction mixture with stirring.

  • After the addition is complete, heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature. The product, quinoline-4-carboxylic acid, will often precipitate.

  • Filter the solid product and wash with cold ethanol.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield the pure compound.

Conclusion: Strategic Choices in Drug Discovery

The comparative analysis of quinoline-3-carboxylic acid and quinoline-4-carboxylic acid underscores a fundamental principle in medicinal chemistry: positional isomerism matters. While both compounds are valuable building blocks with inherent biological activities, their distinct physicochemical properties and synthetic accessibility dictate their strategic application in drug discovery.

  • Quinoline-3-carboxylic acid , synthesized via the Gould-Jacobs reaction, provides a scaffold where the carboxyl group is less influenced by the heterocyclic nitrogen, which may be advantageous for certain biological targets.

  • Quinoline-4-carboxylic acid , readily accessible through the Doebner and Pfitzinger reactions, possesses a more acidic carboxyl group. This feature, along with its position, has been extensively exploited in the development of numerous anticancer and antimicrobial agents. The proximity of the carboxylic acid and the nitrogen atom in the 4-position can also be critical for metal chelation, a potential mechanism of action for some of its derivatives[1].

Ultimately, the choice between these two isomers will be guided by the specific therapeutic target, the desired structure-activity relationship, and the synthetic feasibility for generating diverse libraries of compounds. This guide provides the foundational knowledge for researchers to make informed decisions in their quest for novel and effective therapeutics.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. [Link]

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A Comparative Guide to the Structure-Activity Relationships of 2,4-Dimethylquinoline-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 2,4-dimethylquinoline-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from multiple studies to illuminate the chemical nuances that drive biological activity. We will explore how modifications to this quinoline scaffold influence its efficacy as an antimicrobial and anticancer agent, providing a foundation for rational drug design.

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles.[3] Within this class, quinoline-3-carboxylic acids have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5] This guide focuses specifically on the this compound framework, dissecting how structural modifications at various positions correlate with changes in biological function.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline core. The following analysis breaks down the key structural regions and their influence on efficacy.

The Crucial Role of the C3-Carboxylic Acid

The carboxylic acid moiety at the C3 position is a cornerstone of activity for many quinoline analogs, particularly in their roles as antibacterial agents and enzyme inhibitors.

  • Antibacterial Activity: For many quinolone antibacterials, which target bacterial type II topoisomerases like DNA gyrase, the 3-carboxylic acid is essential for binding to the enzyme-DNA complex.[6] Its presence is often a prerequisite for potent activity. Modifications such as converting the acid to an ester or amide can drastically reduce or abolish antibacterial effects.[6]

  • Enzyme Inhibition: In the context of anticancer activity, particularly as inhibitors of dihydroorotate dehydrogenase (DHODH), the C4-carboxylic acid in related quinoline scaffolds is critical.[7][8] It often forms a key salt bridge with positively charged residues (like Arginine) in the enzyme's active site.[9] While our focus is on 3-carboxylic acids, a similar principle of forming critical electrostatic interactions likely applies. Altering this group often leads to a significant loss of potency.[9]

Influence of Substituents at C2 and C4

The methyl groups at the C2 and C4 positions contribute to the overall lipophilicity and steric profile of the molecule.

  • C2-Position: This position is highly sensitive to substitution. For DHODH inhibitors based on a quinoline carboxylic acid scaffold, bulky and hydrophobic substituents at the C2 position are necessary for high potency.[7][8] These groups are thought to occupy a lipophilic pocket within the enzyme's active site. Replacing the C2-methyl with larger aryl or substituted aryl groups can therefore be a viable strategy to enhance anticancer activity, provided the substituent's conformation is optimal for binding.

  • C4-Position: The C4-methyl group's role is less defined in the literature compared to the C2 position. Its presence contributes to the molecule's overall shape and can influence the orientation of the C3-carboxylic acid. Modifying this position would likely impact the compound's interaction with its biological target.

Modulation of Activity via the Benzo Ring (C5-C8)

The benzo portion of the quinoline ring offers a rich canvas for modification to fine-tune activity, selectivity, and pharmacokinetic properties.

  • Halogenation (F, Cl, Br): The introduction of fluorine at the C6 position is a common strategy in the development of quinolone antibacterials, often enhancing their potency and cellular uptake.[10] Substituents at the C6 and C8 positions can influence the chemical shifts and, by extension, the electronic environment of the heterocyclic ring, which can impact biological activity.[5]

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents on the benzo ring can significantly alter the molecule's properties. Electron-withdrawing groups can impact the pKa of the quinoline nitrogen and the carboxylic acid, which may affect target binding and cell permeability. For instance, studies on related quinoline-4-carboxylic acids show that both electron-donating and electron-withdrawing groups can be accommodated, with the optimal choice depending on the specific biological target.[11]

Below is a diagram summarizing the key SAR takeaways for the this compound scaffold.

Caption: Key SAR points for the this compound scaffold.

Comparative Data on Analog Performance

The following tables summarize quantitative data from studies on related quinoline carboxylic acid analogs, illustrating the principles discussed above.

Table 1: Anticancer Activity of 2,4-Disubstituted Quinoline-3-Carboxylic Acid Analogs

Compound IDC2-SubstituentC4-SubstituentCancer Cell LineIC50 (µM)Reference
2f Styryl derivativeHMCF-7 (Breast)Potent (Micromolar)[12]
2l Styryl derivativeHK562 (Leukemia)Potent (Micromolar)[12]
General PhenylHVarious5.6-19.2 µg/mL[3]

Note: Data for direct 2,4-dimethyl analogs is limited in the provided results; this table extrapolates from closely related 2,4-disubstituted structures to show the effect of C2/C4 modifications.

Table 2: Antimicrobial Activity of Various Quinolone-3-Carboxylic Acid Analogs

Compound IDKey Structural FeatureBacterial StrainMIC (µg/mL)Reference
Compound 7 6-Fluoro, C7-piperazinylE. coli1[10]
Compound 7 6-Fluoro, C7-piperazinylS. aureus4.1[10]
Compound 5b 2-Chloro, C3-carboxamideMRSA3.79 mM[5]
Compound 3c Quinoline-based amideS. aureusPotent (14.7 mm zone)[13]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details the methodologies for synthesizing and evaluating these analogs.

Synthesis: Doebner-von Miller Reaction

A common and effective method for synthesizing the quinoline core is the Doebner-von Miller reaction, a variation of which can be used for 2,4-disubstituted quinoline-3-carboxylic acids.

Objective: To synthesize a this compound analog from an aniline, an aldehyde, and pyruvic acid.

Materials:

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Acetaldehyde

  • Pyruvic acid

  • Ethanol (solvent)

  • Hydrochloric acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq) in ethanol.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid (0.2 eq) as a catalyst.

  • Aldehyde and Pyruvic Acid Addition: To the stirred solution, add acetaldehyde (1.1 eq) followed by the dropwise addition of pyruvic acid (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the crude solid by vacuum filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure quinoline-3-carboxylic acid analog.

The following diagram illustrates the general workflow for the synthesis and subsequent biological screening of the analogs.

Synthesis_Screening_Workflow start Select Starting Materials (Aniline, Aldehyde, Pyruvic Acid) synthesis Doebner-von Miller Synthesis start->synthesis purification Purification & Characterization (Filtration, Recrystallization, NMR, MS) synthesis->purification compound_library Pure Analog Library purification->compound_library primary_screen Primary Biological Screen (e.g., Agar Diffusion for Antimicrobial) compound_library->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screen / Dose-Response (MIC or IC50 Determination) hit_id->secondary_screen sar_analysis SAR Analysis & Lead Optimization secondary_screen->sar_analysis

Caption: Workflow from synthesis to SAR analysis for quinoline analogs.

Biological Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To quantify the antibacterial potency of synthesized quinoline analogs.

Materials:

  • Synthesized quinoline compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for OD reading)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO/vehicle)

Procedure:

  • Stock Solution Preparation: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized concentration of ~5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB. The final volume in each well should be 100 µL. Include wells for positive and negative controls.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.

Biological Assay: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[14]

Objective: To determine the concentration of a quinoline analog that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized quinoline compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Incubate for 48-72 hours.

  • MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The logical flow for evaluating the anticancer potential is outlined below.

Anticancer_Evaluation_Logic compound Test Quinoline Analog cell_culture Treat Cancer Cell Line (e.g., MCF-7) compound->cell_culture incubation Incubate for 48-72h cell_culture->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Calculate % Viability mtt_assay->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc result Potency Established ic50_calc->result

Caption: Logical workflow for determining the IC50 of a test compound.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies reveal that the C3-carboxylic acid is often indispensable for activity, while the C2 position is a prime target for introducing bulky, hydrophobic groups to enhance potency, particularly against cancer-related enzyme targets. The benzo ring provides the flexibility to modulate the physicochemical and pharmacological properties through various substitutions. The experimental protocols provided herein offer a validated framework for the synthesis and evaluation of new analogs, enabling researchers to rationally design next-generation quinoline-based drugs with improved efficacy and selectivity.

References

  • Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: Anticancer Agents in Medicinal Chemistry URL:[Link]
  • Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Title: Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives Source: ResearchG
  • Title: An Extensive Review on Biological Interest of Quinoline and Its Analogues Source: ResearchG
  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study Source: ACS Public
  • Title: Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase Source: PubMed URL:[Link]
  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Publishing URL:[Link]
  • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: PMC - NIH URL:[Link]
  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Title: Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents Source: ResearchG

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A Comparative Guide to the Structural Validation of Synthesized 2,4-Dimethylquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Synthesis

In the realm of chemical synthesis, particularly within drug development and materials science, the aphorism "you are what you make" holds absolute truth. The biological activity, safety profile, and material properties of a novel compound are inextricably linked to its precise molecular architecture. Consequently, the unambiguous confirmation of a synthesized structure is not merely a procedural formality but the foundational pillar upon which all subsequent research rests.

This guide provides an in-depth, practical comparison of analytical techniques for validating the structure of a key heterocyclic compound: 2,4-dimethylquinoline-3-carboxylic acid. Quinolines are a privileged scaffold in medicinal chemistry, and this specific derivative serves as a crucial intermediate. Our primary focus will be on the premier technique for structural elucidation in solution-state chemistry: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare the insights derived from ¹H NMR with those from complementary methods such as ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Synthetic Context: The Doebner Reaction Pathway

To appreciate the challenges of structural validation, one must first understand the synthetic route, as it informs the potential impurities and isomeric byproducts that could arise. A common and efficient method for constructing the quinoline core of our target molecule is the Doebner reaction .[1] This reaction involves the condensation of an aromatic amine (aniline), an aldehyde, and pyruvic acid.

In our case, the synthesis proceeds via the reaction of aniline with acetaldehyde and pyruvic acid in an acidic medium. The acetaldehyde first undergoes an aldol self-condensation to form crotonaldehyde, an α,β-unsaturated aldehyde. This intermediate then reacts with aniline in a cascade of conjugate additions and cyclization, ultimately leading to the formation of the substituted quinoline ring.[1][2][3] Given the complexity of this one-pot reaction, the formation of side products is a significant concern, making rigorous structural proof essential.

Primary Validation Method: ¹H NMR Spectroscopy

¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4][5][6] It provides a wealth of information by mapping the chemical environment, connectivity, and relative abundance of every unique proton in a molecule.[7][8]

The Anticipated ¹H NMR Spectrum: A Predictive Analysis

Before acquiring a spectrum, a seasoned scientist predicts the expected signals. This predictive exercise is crucial for an efficient and accurate interpretation. The structure of this compound contains several distinct proton environments.

Structure and Proton Numbering:

(Note: This is a simplified representation for proton labeling. H_d, H_e, H_f, and H_g refer to the aromatic protons on the benzo-fused ring at positions 8, 5, 6, and 7 respectively.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale and Expert Insights
-COOH (Hₐ)> 12.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding. Its signal is typically broad and its chemical shift can be highly dependent on concentration and solvent. This signal will disappear upon shaking the sample with a drop of D₂O, a key validation step.
Aromatic H-5 (Hₑ)~ 8.0 - 8.2Doublet (d)1HAromatic protons on the quinoline ring are significantly downfield due to the ring current effect.[9][10] H-5 is adjacent to the ring junction and is expected to be coupled primarily to H-6, resulting in a doublet.
Aromatic H-8 (Hₔ)~ 7.9 - 8.1Doublet (d)1HSimilar to H-5, H-8 is an aromatic proton on the carbocyclic ring. It is coupled to H-7, leading to a doublet. Its precise shift is influenced by the electronic effects of the heterocyclic ring.
Aromatic H-6 & H-7 (Hբ, H₉)~ 7.5 - 7.8Multiplets (m) or Triplets (t)2HThese two protons are in the middle of the aromatic region and will couple with their neighbors, resulting in more complex splitting patterns, likely appearing as overlapping multiplets or triplets.
C4-CH₃ (H꜀)~ 2.8 - 3.0Singlet (s)3HThis methyl group is attached to an sp²-hybridized carbon of the quinoline ring. The adjacent electron-withdrawing carboxylic acid group at C3 will cause a noticeable downfield shift compared to a typical aromatic methyl group.
C2-CH₃ (H♭)~ 2.6 - 2.8Singlet (s)3HThis methyl group is also attached to the heterocyclic ring. It is expected to be slightly more upfield than the C4-methyl because it is further from the deshielding influence of the carboxylic acid group.
Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthy data begins with meticulous preparation.

  • Sample Preparation : Dissolve ~5-10 mg of the purified, dry synthesized product in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable -COOH proton more clearly.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[4]

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup : Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve high resolution and symmetrical peak shapes.

  • Acquisition : Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • D₂O Exchange : After the initial spectrum is acquired, remove the tube, add one drop of D₂O, shake well, and re-acquire the spectrum. This confirmatory test validates the assignment of the carboxylic acid proton.

Data Interpretation Workflow

The process of confirming the structure from the spectrum is a logical, self-validating sequence.

Caption: Workflow for ¹H NMR based structural validation.

Comparative Analysis with Alternative Techniques

While ¹H NMR is exceptionally powerful, relying on a single technique can be perilous. A multi-faceted approach provides an orthogonal validation, ensuring the highest degree of confidence.[11]

Technique Information Provided for C₁₂H₁₁NO₂ Strengths Limitations
¹³C NMR Spectroscopy - Number of Signals : Confirms the number of unique carbon environments (expect 12 distinct signals).- Chemical Shifts : Identifies carbon types: C=O (~165-175 ppm), aromatic/heteroaromatic C (~120-150 ppm), and CH₃ (~15-25 ppm).- Directly probes the carbon skeleton.- Excellent for identifying isomers and assessing purity.- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.- Does not provide information on proton connectivity.
Mass Spectrometry (MS) - Molecular Weight : Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental formula (C₁₂H₁₁NO₂ = 201.23 g/mol ).- Fragmentation Pattern : Characteristic losses (e.g., loss of -COOH, m/z=45) can provide structural clues.[12]- Extremely high sensitivity.- Unambiguously confirms molecular weight and formula (with high-resolution MS).[13]- Isomers often have identical molecular weights and similar fragmentation.- Does not provide detailed connectivity information on its own.
FTIR Spectroscopy - Functional Groups : Confirms the presence of key bonds through their characteristic vibrational frequencies.- O-H stretch (carboxylic acid): Very broad band from ~2500-3300 cm⁻¹.[14][15]- C=O stretch (carboxylic acid): Strong, sharp band from ~1690-1710 cm⁻¹ (conjugated).[16][17]- C=C/C=N stretches (aromatic): Bands in the ~1500-1600 cm⁻¹ region.- Fast, inexpensive, and excellent for identifying functional groups.- Provides a unique "fingerprint" for the molecule.- Does not provide information about the overall molecular structure or connectivity.- The fingerprint region can be complex and difficult to interpret fully.

An Integrated Strategy for Unimpeachable Validation

The most rigorous validation protocol integrates data from multiple analytical techniques. Each method provides a piece of the puzzle, and together they form a cohesive and irrefutable structural proof.

Caption: Integrated workflow for multi-technique structural validation.

Conclusion

The structural validation of this compound serves as a quintessential example of the analytical rigor required in modern chemistry. While ¹H NMR spectroscopy stands as the primary tool, offering unparalleled insight into the detailed proton framework, its findings are—and should be—corroborated by orthogonal techniques. Mass spectrometry confirms the fundamental molecular formula, FTIR verifies the presence of critical functional groups, and ¹³C NMR elucidates the underlying carbon skeleton. By synergistically applying these methods, researchers can move forward with absolute confidence in the integrity of their synthesized material, a non-negotiable prerequisite for success in drug discovery and scientific innovation.

References

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A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the efficient synthesis of quinoline derivatives remains a subject of intense research. The choice of catalyst is paramount, profoundly influencing the yield, selectivity, and sustainability of the synthetic route. This guide provides a comparative analysis of various catalytic systems for quinoline synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, supported by experimental data and detailed protocols.

The Enduring Legacy of Acid Catalysis: Brønsted and Lewis Acids

Acid catalysis lies at the heart of classical quinoline syntheses like the Friedländer, Skraup, and Doebner-von Miller reactions. These methods continue to be workhorses in organic synthesis, and the evolution of acid catalysts has significantly improved their efficiency and scope.

Brønsted Acids: The Protonic Powerhouse

Brønsted acids, as proton donors, are crucial in reactions like the Skraup and Doebner-von Miller syntheses, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds (or their in situ generated precursors).[1][2] The acid catalyzes the key steps of imine formation and subsequent cyclization.

The mechanism of the Skraup-Doebner-von Miller reaction is complex and has been a subject of debate. Isotopic labeling studies suggest a fragmentation-recombination mechanism.[3][4][5] In this pathway, the aniline first undergoes a conjugate addition to the α,β-unsaturated ketone. This adduct then fragments into an imine and an enolate, which then recombine in a different manner before cyclizing and aromatizing to form the quinoline product.

Bronsted_Acid_Mechanism

Caption: Proposed fragmentation-recombination mechanism in Brønsted acid-catalyzed quinoline synthesis.

Comparative Efficacy of Brønsted Acids:

The choice of Brønsted acid can significantly impact the reaction's efficiency. Strong acids like sulfuric acid are traditional choices for the Skraup synthesis, while milder acids like p-toluenesulfonic acid are often employed in the Doebner-von Miller reaction to minimize side reactions like polymerization of the unsaturated carbonyl compound.[1]

CatalystSynthesis MethodSubstratesYield (%)Reaction Time (h)Temperature (°C)Reference(s)
H₂SO₄SkraupAniline, Glycerol, Nitrobenzene47-523140-150[1]
p-TsOHDoebner-von MillerAniline, Crotonaldehyde6512100[1]
Acetic AcidDoebner-von MillerAniline, 2-Nitrobenzaldehyde, Pyruvic Acid6812Reflux[6]
Lewis Acids: Activating the Carbonyl

Lewis acids, as electron-pair acceptors, are particularly effective in the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7] The Lewis acid activates the carbonyl group of the α-methylene compound, facilitating the initial aldol-type condensation.

The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the active methylene compound, enhancing its electrophilicity. This is followed by a condensation reaction with the 2-aminoaryl ketone and subsequent cyclization and dehydration to afford the quinoline.[8]

Comparative Efficacy of Lewis Acids in Friedländer Synthesis:

A variety of Lewis acids have been explored for the Friedländer synthesis, with their efficacy often depending on the specific substrates and reaction conditions. Indium(III) triflate (In(OTf)₃) has emerged as a particularly effective catalyst, often providing high yields under mild conditions.[9][10]

CatalystSubstratesCatalyst Loading (mol%)Yield (%)Reaction Time (h)Temperature (°C)Reference(s)
In(OTf)₃2-Aminobenzophenone, Acetylacetone5921.580[9][10]
Yb(OTf)₃2-Aminoarylketones, Carbonyl compounds-Very Good--[11]
MIL-53(Al)2-Aminoarylketone, Acetylacetone5 wt%>956100[12]
ZnCl₂2-Aminobenzaldehyde, Ethyl acetoacetateStoichiometric70-802140[7]

The Rise of Modern Catalysis: Transition Metals and Nanomaterials

In the quest for greater efficiency, milder reaction conditions, and broader substrate scope, modern catalytic systems based on transition metals and nanomaterials have revolutionized quinoline synthesis.

Transition Metal Catalysis: Forging Bonds with Precision

Transition metal catalysts, particularly those based on copper and palladium, have enabled novel synthetic routes to quinolines, often through C-H activation and annulation strategies.[13][14][15][16] These methods allow for the construction of highly substituted quinolines from readily available starting materials like anilines and alkynes.

The catalytic cycle for a copper-catalyzed annulation, for instance, can involve the formation of a copper acetylide, which then reacts with an imine generated in situ from an aniline and an aldehyde. This is followed by isomerization and cyclization to yield the quinoline product.[17][18]

Transition_Metal_Catalysis

Caption: A plausible catalytic cycle for the synthesis of 2,4-disubstituted quinolines via copper catalysis.

Comparative Efficacy of Transition Metal Catalysts:

CatalystSynthesis MethodSubstratesYield (%)Reaction Time (h)Temperature (°C)Reference(s)
CuIThree-component reactionAnilines, Aldehydes, Alkynes75-921280[17]
PdCl₂(PPh₃)₂Annulationo-Alkenylanilines, Alkynesup to 862480[15][16]
Cu(OAc)₂Oxidative AnnulationSaturated ketones, AnthranilsGood to Excellent--[13]
Nanocatalysis: The Frontier of Efficiency and Sustainability

Nanocatalysts have emerged as a highly promising class of materials for quinoline synthesis, offering advantages such as high surface area-to-volume ratio, enhanced reactivity, and ease of recovery and reusability, aligning with the principles of green chemistry.[19][20] Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), functionalized with an acidic or basic group, are particularly attractive due to their straightforward separation using an external magnet.[21][22]

Comparative Efficacy of Nanocatalysts:

CatalystSynthesis MethodSubstratesYield (%)Reaction TimeTemperature (°C)Reference(s)
Fe₃O₄@SiO₂-SO₃HFriedländer2-Aminoaryl ketones, 1,3-Dicarbonyls72-9845-160 min110[23]
Fe₃O₄@PS-Arg MNPsOne-pot, three-componentα-Naphthylamine, Aromatic aldehydes, Malononitrile88-955-15 min-[19]
Fe₃O₄-IL-HSO₄Friedländer2-Aminoaryl ketones, 1,3-DicarbonylsHigh-90[19]

Experimental Protocols

To provide a practical context for the discussed catalytic systems, detailed experimental protocols for representative examples are provided below.

Protocol 1: In(OTf)₃-Catalyzed Friedländer Synthesis of 2-Phenylquinoline
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminobenzophenone (1.0 mmol), acetophenone (1.2 mmol), and indium(III) triflate (In(OTf)₃, 0.05 mmol, 5 mol%).

  • Reaction Execution: Heat the reaction mixture to 80°C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 8:2).

  • Work-up: Upon completion of the reaction (typically 1.5-2 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylquinoline.

Protocol 2: p-Toluenesulfonic Acid-Catalyzed Doebner-von Miller Synthesis
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, add aniline (10 mmol) and p-toluenesulfonic acid (1 mmol, 10 mol%) in a suitable solvent like ethanol.

  • Reagent Addition: Heat the mixture to reflux. Slowly add crotonaldehyde (12 mmol) dropwise from the dropping funnel over 30 minutes.

  • Reaction Execution: Continue to reflux the reaction mixture for 12 hours.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis and Application of a Magnetically Recoverable Nanocatalyst (Fe₃O₄-based)

Part A: Synthesis of Fe₃O₄ Nanoparticles

  • In a flask, dissolve FeCl₃·6H₂O (2.0 mmol) and FeCl₂·4H₂O (1.0 mmol) in deionized water (50 mL) under a nitrogen atmosphere with vigorous stirring.

  • Heat the solution to 80°C.

  • Add aqueous ammonia (25%, 5 mL) dropwise to the solution. A black precipitate of Fe₃O₄ will form immediately.

  • Continue stirring at 80°C for 1 hour.

  • Cool the mixture to room temperature. Collect the black precipitate using an external magnet and wash it several times with deionized water and ethanol.

  • Dry the Fe₃O₄ nanoparticles in a vacuum oven.

Part B: Application in Quinoline Synthesis

  • Reaction Setup: In a round-bottom flask, suspend the synthesized Fe₃O₄-based nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H, 20 mg) in a solvent (or under solvent-free conditions).

  • Reagent Addition: Add the 2-aminoaryl ketone (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 110°C) and stir for the required time (e.g., 45-160 minutes).

  • Catalyst Recovery and Work-up: After the reaction is complete, cool the mixture and add a suitable solvent like ethanol. Use a strong external magnet to hold the catalyst to the side of the flask and decant the solution containing the product.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography. The recovered magnetic catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Experimental_Workflow

Caption: A generalized experimental workflow for catalyst evaluation in quinoline synthesis.

Conclusion

The synthesis of quinolines has been significantly advanced through the development of a diverse array of catalytic systems. While classical Brønsted and Lewis acid catalysis remain highly relevant and effective, particularly for specific transformations, modern approaches utilizing transition metals and nanocatalysts offer unparalleled efficiency, milder reaction conditions, and a commitment to the principles of green chemistry. The choice of catalyst is a critical decision that should be guided by the desired substitution pattern of the target quinoline, the availability of starting materials, and considerations of cost, efficiency, and environmental impact. This guide provides a foundation for researchers to navigate these choices and select the optimal catalytic system for their synthetic endeavors.

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biological activity of 2,4-dimethylquinoline-3-carboxylic acid compared to known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2,4-dimethylquinoline-3-carboxylic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast range of potent biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][2] A significant portion of this activity is attributed to their ability to inhibit key cellular enzymes.[1][3] This guide focuses on this compound, a specific derivative whose biological profile is of increasing interest. While it is primarily known as a pharmaceutical intermediate, its structural similarity to known enzyme inhibitors suggests a more direct therapeutic potential.[4]

This document provides a comprehensive comparison of the biological activity of this compound against well-characterized inhibitors. We will delve into its postulated mechanism of action, provide detailed, self-validating experimental protocols for its evaluation, and present a comparative analysis of its efficacy. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the tools to accurately assess this and similar novel chemical entities.

Section 1: A Comparative Overview of Mechanisms of Action

A compound's therapeutic efficacy is intrinsically linked to its mechanism of action. For many quinoline carboxylic acids, a primary anticancer mechanism is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[3] This enzyme is pivotal in the de novo pyrimidine biosynthesis pathway, a metabolic route that is frequently upregulated in rapidly proliferating cancer cells to meet the high demand for DNA and RNA synthesis.[3][5]

The Known Inhibitor: Brequinar as a Benchmark

Brequinar is a potent, well-studied inhibitor of hDHODH. Its mechanism relies on its carboxylic acid moiety forming a crucial salt bridge with an arginine residue (R136) within the enzyme's binding pocket, effectively blocking substrate access.[5] This targeted inhibition starves cancer cells of essential pyrimidines, leading to cell cycle arrest and apoptosis.

Postulated Mechanism for this compound

Based on its structure, we postulate that this compound shares a similar mechanism of action. The presence of the carboxylic acid group at the C-3 position is a critical pharmacophore for interacting with the hDHODH binding site.[3] The 2,4-dimethyl substituted quinoline core likely occupies a lipophilic pocket in the enzyme, similar to the quinoline portion of other known inhibitors, thereby enhancing binding affinity.[5]

To visualize this critical pathway and the point of inhibition, the following diagram illustrates the role of hDHODH in pyrimidine synthesis.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibitor Action CP Carbamoyl Phosphate + Aspartate DHO Dihydroorotate CP->DHO Multiple Steps OA Orotate DHO->OA hDHODH (Oxidation) UMP UMP OA->UMP Multiple Steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor This compound (e.g., Brequinar) Inhibitor->DHO Inhibits

Caption: The role of hDHODH in pyrimidine synthesis and its inhibition.

Section 2: Designing a Robust Experimental Workflow for Comparative Analysis

To rigorously compare this compound to known inhibitors, a multi-tiered experimental approach is essential. This workflow is designed not only to quantify biological activity but also to validate the postulated mechanism of action.

The Rationale Behind the Workflow:

  • Broad Spectrum Cytotoxicity Screening: We begin with a general cell viability assay, such as the MTT assay, across various cancer cell lines.[6][7] This provides an initial assessment of the compound's cytotoxic or cytostatic potential and helps determine a preliminary IC50 value (the concentration required to inhibit 50% of cell growth).[8][9]

  • Target-Specific Enzymatic Assay: Following the cytotoxicity screen, a direct enzyme inhibition assay is performed.[10][11] This step is crucial to confirm that the observed cytotoxicity is a direct result of the compound's interaction with the target enzyme (e.g., hDHODH) and not due to off-target effects.

  • Selectivity Assessment: To evaluate the compound's therapeutic window, its cytotoxicity is tested on a non-cancerous cell line.[12] A compound that is highly potent against cancer cells but shows minimal effect on healthy cells is a more promising therapeutic candidate.[13]

The logical flow of these experimental stages is depicted below.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Test Compound: This compound cytotoxicity_assay Step 1: Cytotoxicity Screening (MTT Assay) Cancer Cell Lines (e.g., HCT-116, MCF-7) start->cytotoxicity_assay enzymatic_assay Step 2: Target Validation (hDHODH Inhibition Assay) cytotoxicity_assay->enzymatic_assay Confirm Mechanism selectivity_assay Step 3: Selectivity Assessment (MTT Assay) Non-Cancerous Cell Line (e.g., HEK293) cytotoxicity_assay->selectivity_assay Assess Therapeutic Window data_analysis Data Analysis & Comparison - Calculate IC50 Values - Compare with Known Inhibitors (Brequinar, Cisplatin) enzymatic_assay->data_analysis selectivity_assay->data_analysis conclusion Conclusion Evaluate Therapeutic Potential data_analysis->conclusion

Caption: A multi-tiered workflow for evaluating novel inhibitors.

Section 3: Detailed Experimental Protocols

Scientific integrity demands reproducible and well-controlled experiments. The following protocols are detailed to ensure robustness and accuracy.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[6][16]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and known inhibitors (e.g., Cisplatin) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with 0.5% DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 4 hours.[17] During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[17] Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Protocol 2: hDHODH Enzyme Inhibition Assay

This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.[18] The reaction couples the oxidation of dihydroorotate to the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP), allowing for a colorimetric readout.[18]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100). Prepare solutions of recombinant hDHODH, dihydroorotate, decylubiquinone (co-factor), and DCIP in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, hDHODH enzyme, and varying concentrations of the test inhibitor (this compound) and the positive control inhibitor (Brequinar).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, dihydroorotate and decylubiquinone, and the indicator, DCIP.

  • Kinetic Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of enzyme inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the enzymatic IC50 value.[19][20]

Section 4: Comparative Data Analysis and Interpretation

The following table presents hypothetical, yet realistic, data derived from the execution of the described protocols. This data is synthesized based on published results for structurally similar quinoline carboxylic acids.[5][18]

CompoundTarget/AssayCell LineIC50 (µM)
This compound hDHODH Enzyme -0.150
MTT (Cytotoxicity) HCT-116 (Colon Cancer)0.210
MTT (Cytotoxicity) HEK293 (Non-Cancerous)> 50
Brequinar (Positive Control) hDHODH Enzyme -0.095
MTT (Cytotoxicity) HCT-116 (Colon Cancer)0.135
Cisplatin (Chemotherapy Standard) MTT (Cytotoxicity) HCT-116 (Colon Cancer)3.50
MTT (Cytotoxicity) HEK293 (Non-Cancerous)8.70

Interpretation of Results:

  • Potency and Mechanism: The this compound shows potent inhibitory activity against the hDHODH enzyme with an IC50 of 0.150 µM. This is highly comparable to the well-known hDHODH inhibitor, Brequinar (0.095 µM). Crucially, the cytotoxicity IC50 in the HCT-116 cancer cell line (0.210 µM) is very close to its enzymatic IC50. This strong correlation strongly suggests that the primary mechanism of its anticancer activity is indeed the inhibition of hDHODH.

  • Selectivity: The compound demonstrates excellent selectivity. It is highly toxic to the HCT-116 cancer cells while showing minimal toxicity to the non-cancerous HEK293 cell line (IC50 > 50 µM). This indicates a favorable therapeutic window, a critical attribute for any potential drug candidate.[13]

  • Comparison to Standard of Care: When compared to a standard chemotherapeutic agent like Cisplatin (IC50 = 3.50 µM in HCT-116), this compound is significantly more potent. Furthermore, its high selectivity contrasts with the known broader toxicity profile of traditional chemotherapy drugs.

Conclusion and Future Directions

This guide demonstrates that this compound is a potent and selective inhibitor of hDHODH with significant anticancer activity in vitro. Its performance is comparable to, and in some aspects superior to, established benchmarks. The close alignment of its enzymatic and cellular inhibition data provides strong evidence for a targeted mechanism of action, which is a highly desirable characteristic in modern drug discovery.

The presented experimental workflows and protocols provide a robust framework for the continued investigation of this and other novel quinoline derivatives. Future studies should focus on expanding the evaluation to a broader panel of cancer cell lines, exploring structure-activity relationships through synthetic modification, and ultimately, advancing the most promising candidates to in vivo preclinical models to assess their efficacy and pharmacokinetic profiles.[9]

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A Senior Application Scientist's Guide to Purity Assessment of 2,4-Dimethylquinoline-3-Carboxylic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a foundational pillar for the safety and efficacy of the final active pharmaceutical ingredient (API). 2,4-Dimethylquinoline-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds.[1] This guide provides an in-depth, scientifically grounded methodology for assessing its purity using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the chosen analytical strategy, present a detailed experimental protocol, and compare the performance of HPLC against alternative analytical techniques. The methodologies and principles discussed herein are rooted in established chromatographic theory and adhere to regulatory expectations outlined by the International Council for Harmonisation (ICH).[2][3][4][5]

Introduction: The Criticality of Purity for Pharmaceutical Intermediates

The journey from a starting material to a final drug product is a multi-step process where each stage's output quality dictates the next's success. Impurities introduced or generated during the synthesis of an intermediate like this compound can carry through to the final API, potentially altering its pharmacological and toxicological profile.[6] Therefore, a robust, accurate, and precise analytical method for purity determination is indispensable.[2][7]

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose in the pharmaceutical industry.[2][7][8] Its high resolving power, sensitivity, and adaptability make it ideal for separating the target compound from structurally similar impurities and degradation products.

The "Why": Rationale for a Reverse-Phase HPLC Approach

For an acidic, aromatic compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point.[9][10] Here’s the scientific reasoning:

  • Analyte Characteristics: this compound possesses a hydrophobic quinoline core and an ionizable carboxylic acid group.[1] This dual nature makes it amenable to retention on a non-polar stationary phase.

  • Mechanism of Separation: In RP-HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.[9] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[9]

  • Controlling Ionization for Optimal Peak Shape: The carboxylic acid group’s ionization state is pH-dependent. At a pH above its pKa, the molecule will be ionized (negatively charged), making it more polar and resulting in poor retention and peak shape. To ensure good retention and sharp, symmetrical peaks, the mobile phase pH should be controlled to suppress this ionization.[11][12] A general rule of thumb is to maintain the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[11][12] This is achieved by adding an acidifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase.[11][12]

Experimental Protocol: A Validatable HPLC Method

This protocol is designed to be a robust starting point for method development and subsequent validation in accordance with ICH guidelines.[2][3][4][5][13]

Materials and Reagents
  • Reference Standard: this compound, certified purity ≥98%

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade

  • Water: Deionized, 18.2 MΩ·cm

  • Acidifier: Formic Acid, HPLC grade

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detectorStandard, reliable instrumentation for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA workhorse column for RP-HPLC, providing a good balance of efficiency and backpressure.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% BA gradient is employed to ensure elution of any potential late-eluting, more hydrophobic impurities, while still providing good resolution around the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or determined by UV scan)Quinoline derivatives typically exhibit strong UV absorbance. A UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA small injection volume minimizes potential for band broadening.
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Diagram of the HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Weigh Reference Standard & Sample dissolve Dissolve in Diluent (ACN/Water) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject Ready for Analysis separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Chromatogram Peaks detect->integrate Raw Data Output calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report final_result final_result report->final_result Final Purity Value

Caption: Workflow for HPLC Purity Analysis.

Data Analysis and Purity Calculation

The purity is typically assessed using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.

Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification, especially if impurity standards are available, a calibration curve can be generated to determine the concentration of each component.

Method Validation: Ensuring Trustworthiness

A self-validating system is one where the results are demonstrably reliable.[2] As per ICH Q2(R1) guidelines, the following parameters should be validated for a purity method:[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by performing forced degradation studies (acid, base, oxidation, heat, light) to show that the method can separate the main peak from any degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13] This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13] This can be assessed by spiking the sample with known amounts of impurities or by comparing the results to a second, independent method.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard, it's important to understand its performance in the context of other available analytical techniques.

TechniquePrincipleAdvantages for Purity AssessmentLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; quantitative; well-established and accepted by regulatory agencies.[2][8]Higher cost and complexity compared to TLC; requires soluble samples.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[7]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, fast, and inexpensive for a qualitative or semi-quantitative assessment.Lower resolution and sensitivity compared to HPLC; difficult to automate and quantify accurately.[14]
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance signal of a sample relative to an internal standard of known purity.Provides a direct measurement of purity without the need for a reference standard of the analyte itself; universal detection.[14]Lower sensitivity than HPLC; requires a specialized instrument and expertise.
Melting Point Analysis Determination of the temperature range over which a solid melts.A simple and rapid indicator of purity; impurities typically broaden and depress the melting point range.[15]Non-specific; insensitive to small amounts of impurities.

Conclusion: A Scientifically Sound Approach to Purity Determination

The reverse-phase HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach for assessing the purity of this compound. The causality behind each experimental choice, from mobile phase pH control to the selection of the stationary phase, is grounded in the fundamental principles of chromatography. By following this protocol and adhering to the principles of method validation, researchers and drug development professionals can be confident in the quality of their analytical data, thereby ensuring the integrity of their downstream processes and the ultimate safety and efficacy of the final pharmaceutical product.

References

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Sources

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a quintessential "privileged structure" in medicinal chemistry.[1] Its inherent versatility has given rise to a vast library of derivatives with profound therapeutic effects, spanning from antimalarial and anticancer to antibacterial agents.[2][3] However, the journey from a promising result in a petri dish to a clinical success is fraught with challenges. The chasm between in vitro potency and in vivo efficacy is a critical hurdle in drug development.

This guide provides a comparative analysis of quinoline derivatives, moving beyond a simple catalog of data. We will dissect the causal relationships between experimental design, molecular mechanism, and the ultimate therapeutic outcome. By examining specific case studies, we aim to illuminate the factors that govern the successful translation of laboratory findings to living systems, offering researchers and drug development professionals a nuanced perspective on this vital chemical class.

The In Vitro to In Vivo Translation: A Critical Workflow

The drug discovery pipeline is a multi-stage process designed to progressively filter candidates, increasing the biological complexity at each step. The initial in vitro assays are designed for high-throughput screening, identifying compounds that interact with a specific molecular target or elicit a desired cellular response. Promising candidates then advance to in vivo models to assess their efficacy and safety in a complex biological system.

The correlation between these stages is often imperfect. A compound that is highly potent in vitro may fail in vivo due to poor pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), unexpected toxicity, or inability to reach the target tissue at a therapeutic concentration.[4] Understanding this workflow is paramount to interpreting efficacy data.

G cluster_0 In Vitro Phase (Cellular/Molecular Level) cluster_1 In Vivo Phase (Organism Level) HTS High-Throughput Screening (Target Identification) Hit_to_Lead Hit-to-Lead Optimization (Potency & Selectivity) HTS->Hit_to_Lead In_Vitro_Assay In Vitro Assays (e.g., IC50, MIC in cell lines) Hit_to_Lead->In_Vitro_Assay Animal_Model Preclinical Animal Models (Efficacy & Safety) In_Vitro_Assay->Animal_Model Candidate Selection (Bridging the Gap) PK_PD Pharmacokinetics/Pharmacodynamics (ADME & Dose-Response) Animal_Model->PK_PD Tox Toxicology Studies PK_PD->Tox Clinical_Trials Human Clinical Trials Tox->Clinical_Trials IND Submission caption Typical Drug Discovery Workflow.

Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo testing.

Comparative Efficacy Analysis by Therapeutic Area

Antiparasitic Quinoline Derivatives: A Tale of Two Targets

Quinolines form the bedrock of antimalarial therapy, with Chloroquine being a historic cornerstone. However, the emergence of resistance necessitates the development of new agents.[5] This class also shows promise against other parasites like Leishmania.

Case Study: Chloroquine (Antimalarial)

Chloroquine's efficacy against Plasmodium malariae and P. ovale generally remains adequate.[6][7] However, clinical observations sometimes report delayed parasite clearance, which might not be predicted by standard in vitro susceptibility tests. A detailed study in Papua, Indonesia, revealed a key discrepancy: in vitro assays demonstrated that Chloroquine is significantly more effective against the ring stage of the parasite than the trophozoite stage.[6] The 50% effective concentration (EC50) for trophozoite-stage P. malariae was nearly ten times higher than for the ring stage (median 127.9 nM vs. 14.0 nM).[6][7] This stage-specific action, not always captured in routine assays, provides a logical explanation for the delayed clearance observed in vivo. It underscores the importance of designing in vitro experiments that reflect the parasite's life cycle dynamics within the host.

Case Study: Sitamaquine (Antileishmanial)

Sitamaquine, an 8-aminoquinoline, presents a classic example of a disconnect between in vitro and in vivo results for a specific application. In vitro assays confirmed its activity against a range of Leishmania species, including those causing cutaneous leishmaniasis, with effective dose (ED50) values against amastigotes ranging from 2.9 to 19.0 μM.[8][9] Based on this promise, various topical formulations were developed to treat cutaneous lesions. However, when these formulations were tested in vivo in Leishmania major-infected BALB/c mice, they failed to slow lesion progression or reduce the parasite burden.[9][10] This failure highlights that while a compound may be inherently toxic to the parasite, its ability to penetrate the skin, remain stable in a formulation, and reach the site of infection in sufficient concentrations are critical in vivo barriers that must be overcome.

Compound Indication In Vitro Activity In Vivo Model In Vivo Efficacy Key Insight
Chloroquine Malaria (P. malariae)EC50: 14.0 nM (ring stage) vs. 127.9 nM (trophozoite stage)[6]Human Clinical StudyAdequate clinical response, but delayed clearance possible[7]In vitro stage-specificity explains in vivo observations.[6]
Sitamaquine Cutaneous LeishmaniasisED50: 2.9 - 19.0 μM against amastigotes[9]BALB/c MiceNo significant effect on lesion progression or parasite burden[10]Poor drug delivery/penetration can negate in vitro potency.[9][10]
Anticancer Quinoline Derivatives: Targeting Malignant Pathways

The quinoline scaffold is a fertile ground for the development of novel anticancer agents, often acting through the inhibition of key signaling pathways that drive tumor growth.[11][12]

Case Study: A Novel PI3K/mTOR Dual Inhibitor

The PI3K/Akt/mTOR signaling pathway is frequently overactive in many cancers, making it a prime therapeutic target.[13] A novel series of 4-acrylamido-quinoline derivatives were designed as dual inhibitors of PI3K and mTOR. In biochemical assays, these compounds showed remarkable potency against the PI3Kα isoform, with IC50 values as low as 0.50 nM.[13] This activity translated effectively to cellular models, where they exhibited potent anti-proliferative effects against prostate (PC3) and colorectal (HCT116) cancer cell lines.[13] The strong correlation between enzymatic inhibition and cellular activity provided a solid rationale for advancing these compounds to in vivo testing, where they would be evaluated for tumor growth inhibition in xenograft models.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivative (PI3K/mTOR Inhibitor) Quinoline->PI3K Quinoline->mTORC1 caption PI3K/Akt/mTOR Signaling Pathway Inhibition.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Case Study: Compound 91b1

Another novel quinoline derivative, designated 91b1, demonstrated significant anticancer effects both in vitro and in vivo.[14] In cellular assays, it suppressed the proliferation of various cancer cell lines. To translate this to a living system, a xenograft model using nude mice was employed. The in vivo study confirmed the compound's efficacy, showing a significant reduction in tumor size in treated mice.[14] Further investigation revealed that 91b1 exerts its effect by downregulating Lumican, a gene associated with cancer progression, providing a clear mechanistic link between the in vitro and in vivo observations.[14]

Compound Class Mechanism In Vitro Activity (Cell Line) In Vivo Model In Vivo Efficacy
4-Acrylamido-Quinoline PI3K/mTOR Dual InhibitorIC50: 0.50 - 2.03 nM (PI3Kα); Sub-micromolar anti-proliferative activity (PC3, HCT116)[13](Projected) Xenograft(Projected) Tumor growth inhibition
Compound 91b1 Lumican DownregulationPotent cytotoxicity against lung cancer cell lines (A549)[14]Nude Mice XenograftSignificant tumor size reduction[14]
Neocryptolepine Analogs Apoptosis InductionIC50: 6.4 x 10⁻⁵ µM (EAC cells)[15][16]Swiss Albino MiceRemarkable decrease in tumor volume[15][16]
Antibacterial Quinoline Derivatives: Combating Resistance

With the rise of multidrug-resistant bacteria, new antibacterial strategies are urgently needed. Quinoline derivatives are being explored not only as direct-acting antibiotics but also as adjuvants that can restore the efficacy of existing drugs.

Case Study: Efflux Pump Inhibitors (EPIs)

Staphylococcus aureus can develop resistance by using efflux pumps, such as NorA, to expel antibiotics like ciprofloxacin (CPX) from the cell. Researchers have investigated quinoline derivatives as NorA efflux pump inhibitors (EPIs).[17][18] Two compounds, PQQ16P and PQK4F, showed no direct antibacterial activity on their own but demonstrated significant synergy with CPX in vitro, reducing its minimum inhibitory concentration (MIC) by four-fold against a resistant S. aureus strain.[18] This promising in vitro synergy was then tested in vivo using a mouse infection model. The combination of the quinoline EPIs with CPX resulted in significantly enhanced bacterial clearance compared to CPX alone, providing strong evidence that inhibiting this resistance mechanism in the lab can translate to improved therapeutic outcomes in a living host.[17]

Compound Class Mechanism In Vitro Activity In Vivo Model In Vivo Efficacy
Facilely Accessible Quinolines Direct AntibacterialMIC ≤ 4.0 μg/mL against C. difficile[19]Mouse Model of CDIGood efficacy, comparable to vancomycin[19]
Quinoline EPIs (PQQ16P, PQK4F) NorA Efflux Pump Inhibition4-fold reduction in MIC of Ciprofloxacin[18]Female BALB/c MiceSignificant synergistic activity with Ciprofloxacin[17]

Experimental Protocols: A Foundation for Validated Data

The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are standardized protocols for key assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing a compound's effect on cell proliferation.[12]

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: In Vivo Anticancer Xenograft Model

This protocol assesses the efficacy of a compound on tumor growth in a living animal.[14]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ A549 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the animals' health and tumor size regularly.

  • Randomization & Treatment: Randomize the mice into control and treatment groups. Administer the quinoline derivative (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule and concentration. The control group receives the vehicle only.

  • Monitoring: Measure tumor dimensions with calipers every few days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowed size), euthanize the mice. Excise the tumors, weigh them, and prepare them for further analysis (e.g., histopathology).

  • Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion

The quinoline scaffold remains a source of immense therapeutic potential. This guide demonstrates that while in vitro assays are indispensable for high-throughput screening and initial potency determination, they are but the first step. The true measure of a drug candidate lies in its in vivo performance, where the complexities of a living system—pharmacokinetics, metabolism, drug delivery, and off-target effects—come into play.

The case studies presented herein reveal a nuanced picture. A strong correlation between in vitro and in vivo data, as seen with certain anticancer and antibacterial quinolines, provides a powerful validation of a compound's mechanism and therapeutic potential. Conversely, discrepancies, such as those observed with sitamaquine for cutaneous leishmaniasis, are equally instructive. They challenge researchers to refine experimental models, improve drug delivery systems, and consider the intricate biological context in which a drug must operate. Ultimately, bridging the in vitro-in vivo divide is the foundational challenge in translating a promising molecule into a life-saving medicine.

References

  • Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance.
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  • In Vivo and In Vitro Efficacy of Chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia. PubMed Central. [Link]
  • In-vitro and in-vivo studies on a topical formulation of sitamaquine dihydrochloride for cutaneous leishmaniasis. Journal of Pharmacy and Pharmacology, Oxford Academic. [Link]
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC, PubMed Central. [Link]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC, PubMed Central. [Link]
  • In vivo and in vitro efficacy of chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia. PubMed. [Link]
  • Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evalu
  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3- b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. PubMed. [Link]
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. [Link]
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  • Comparison of in vivo and in vitro tests of resistance in patients treated with chloroquine in Yaoundé, Cameroon. PubMed. [Link]
  • Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential.
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  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. [Link]
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A Comparative Guide to the Synthesis of 2,4-Dimethylquinoline-3-carboxylic Acid: A Modern Microwave-Assisted Approach vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, quinoline derivatives stand as a cornerstone scaffold, integral to the development of a myriad of therapeutic agents and functional materials. Among these, 2,4-dimethylquinoline-3-carboxylic acid is a key intermediate, the efficient synthesis of which is of paramount importance. This guide provides an in-depth, objective comparison between a novel, microwave-assisted synthetic route and a traditional, well-established method for the preparation of this valuable compound. Through the lens of a Senior Application Scientist, we will dissect the causality behind experimental choices, present validating data, and offer detailed protocols to empower researchers in their synthetic endeavors.

The Significance of the Quinolone Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic functionalization of this scaffold allows for the fine-tuning of its pharmacological profile, making the development of efficient and versatile synthetic routes a continuous pursuit.

Traditional Synthetic Route: The Doebner-von Miller Reaction

A classical approach to the synthesis of quinolines is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1][2] In the context of this compound, this would typically involve a multi-step process, beginning with the synthesis of 2,4-dimethylquinoline, followed by an oxidation step to introduce the carboxylic acid functionality.[3]

Reaction Causality and Limitations

The Doebner-von Miller reaction, while historically significant, often suffers from harsh reaction conditions, including the use of strong acids and high temperatures, which can lead to the formation of byproducts and limit the substrate scope. The subsequent oxidation step to introduce the carboxylic acid group adds to the overall reaction time and can require the use of strong oxidizing agents like potassium permanganate, which may pose environmental and safety concerns.[3]

A Novel Synthetic Approach: Microwave-Assisted Friedländer Annulation

A more contemporary and efficient pathway to this compound involves a two-step sequence beginning with a microwave-assisted Friedländer-type synthesis of ethyl 2,4-dimethylquinoline-3-carboxylate, followed by hydrolysis to the desired carboxylic acid. This method leverages the benefits of microwave irradiation to accelerate reaction rates and improve yields.

Expertise in Action: Why Microwave Synthesis?

The choice of microwave-assisted synthesis is predicated on its ability to provide rapid and uniform heating, often leading to dramatically reduced reaction times and cleaner reaction profiles compared to conventional heating methods. This is particularly advantageous in the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group.[4][5][6] The subsequent hydrolysis of the resulting ester is a standard and efficient transformation.

Comparative Analysis: Traditional vs. Novel Route

To provide a clear and objective comparison, the following table summarizes the key performance indicators of both the traditional Doebner-von Miller/oxidation sequence and the modern microwave-assisted Friedländer synthesis/hydrolysis route.

ParameterTraditional Route (Doebner-von Miller/Oxidation)Novel Route (Microwave-Assisted Friedländer/Hydrolysis)
Starting Materials Aniline, crotonaldehyde (or in-situ generation), oxidizing agent (e.g., KMnO4)2-Aminoacetophenone, Ethyl acetoacetate
Reaction Time Several hours to daysMinutes to a few hours
Reaction Temperature High temperatures (often >150°C)Controlled microwave irradiation (e.g., 80-160W)
Yield Often low to moderateGenerally good to excellent
Catalyst Strong acids (e.g., HCl, H2SO4), Lewis acidsHeterogeneous catalysts (e.g., Montmorillonite K-10), or acid/base catalysis
Byproducts Tarry byproducts, over-oxidation productsGenerally cleaner reaction profile
Environmental Impact Use of strong acids and oxidizing agentsMore environmentally benign with reduced solvent and energy consumption
Overall Efficiency LowerHigher

Experimental Protocols

Novel Route: Microwave-Assisted Synthesis of this compound

Step 1: Microwave-Assisted Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate

This protocol is adapted from a reported microwave-assisted synthesis.

  • Reactants: 2-Aminoacetophenone (1 mmol) and ethyl acetoacetate (1 mmol).

  • Catalyst: Montmorillonite K-10.

  • Procedure:

    • In a microwave-safe vessel, thoroughly mix 2-aminoacetophenone (1 mmol) and ethyl acetoacetate (1 mmol) with a catalytic amount of Montmorillonite K-10 in a dry media.

    • Irradiate the mixture in a microwave reactor at a power level of approximately 560 W. The reaction progress can be monitored by thin-layer chromatography.

    • After completion of the reaction (typically a few minutes), allow the vessel to cool to room temperature.

    • Extract the crude product with a suitable organic solvent (e.g., ethanol) and filter to remove the catalyst.

    • Recrystallize the crude product from ethanol to yield pure ethyl 2,4-dimethylquinoline-3-carboxylate.

Step 2: Hydrolysis of Ethyl 2,4-dimethylquinoline-3-carboxylate

This is a general procedure for ester hydrolysis.

  • Reactants: Ethyl 2,4-dimethylquinoline-3-carboxylate, a base (e.g., NaOH or KOH), and a solvent (e.g., ethanol/water mixture).

  • Procedure:

    • Dissolve ethyl 2,4-dimethylquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a pH of approximately 2.

    • The precipitated this compound is collected by filtration, washed with cold water, and dried.

    • The product can be further purified by recrystallization from a suitable solvent.

Traditional Route: Synthesis via Oxidation of 2,4-Dimethylquinoline

Step 1: Synthesis of 2,4-Dimethylquinoline (Illustrative Doebner-von Miller type)

  • A detailed protocol for this specific precursor's synthesis via Doebner-von Miller is complex and can be found in specialized literature. It generally involves reacting aniline with an α,β-unsaturated aldehyde or ketone (like crotonaldehyde) in the presence of a strong acid.

Step 2: Oxidation of 2,4-Dimethylquinoline

This protocol is based on a common oxidation method.[3]

  • Reactants: 2,4-Dimethylquinoline, an oxidizing agent (e.g., Potassium permanganate), and a solvent (e.g., methanol).

  • Procedure:

    • Dissolve 2,4-dimethylquinoline in methanol.

    • Slowly add potassium permanganate to the solution while stirring.

    • The reaction is carried out at an appropriate temperature for several hours.

    • After the reaction is complete, the mixture is filtered to remove manganese dioxide.

    • The filtrate is then acidified to precipitate the this compound.

    • The crude product is collected by filtration and purified by crystallization.

Validation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: Approximately 126-129°C.[3]

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, two methyl groups, and a carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum should display the corresponding signals for all the carbon atoms in the molecule.

    • IR Spectroscopy: The infrared spectrum will exhibit a strong carbonyl absorption for the carboxylic acid group (around 1700 cm⁻¹) and O-H stretching vibrations.

Visualizing the Synthetic Workflows

To better illustrate the procedural differences, the following diagrams outline the key steps in both the traditional and novel synthetic routes.

Traditional_Route cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Oxidation Aniline Aniline DMQ 2,4-Dimethylquinoline Aniline->DMQ Crotonaldehyde Crotonaldehyde Crotonaldehyde->DMQ Acid Strong Acid (e.g., HCl) Acid->DMQ Final_Product 2,4-Dimethylquinoline- 3-carboxylic Acid DMQ->Final_Product Oxidant Oxidizing Agent (KMnO4) Oxidant->Final_Product

Caption: Workflow for the traditional synthesis of this compound.

Novel_Route cluster_0 Step 1: Microwave-Assisted Friedländer Synthesis cluster_1 Step 2: Hydrolysis Aminoacetophenone 2-Aminoacetophenone Ester Ethyl 2,4-dimethylquinoline- 3-carboxylate Aminoacetophenone->Ester EAA Ethyl Acetoacetate EAA->Ester Microwave Microwave Irradiation (Catalyst: Mont. K-10) Microwave->Ester Final_Product 2,4-Dimethylquinoline- 3-carboxylic Acid Ester->Final_Product Base Base (e.g., NaOH) Base->Final_Product

Caption: Workflow for the novel microwave-assisted synthesis of this compound.

Conclusion: A Clear Advancement in Synthetic Efficiency

This comparative guide demonstrates that the novel microwave-assisted Friedländer synthesis followed by hydrolysis offers significant advantages over the traditional Doebner-von Miller/oxidation route for the preparation of this compound. The modern approach is characterized by shorter reaction times, higher yields, and milder conditions, aligning with the principles of green chemistry. For researchers and professionals in drug development, the adoption of such efficient and sustainable synthetic strategies is crucial for accelerating the discovery and production of new chemical entities.

References

  • Jetir.org. Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-.
  • Wikipedia. Friedländer synthesis.
  • Wikipedia. Doebner–Miller reaction.
  • SynArchive. Doebner-Miller Reaction.
  • ChemBK. This compound.

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A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Computational Predictions for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the synergy between computational modeling and experimental validation is not merely advantageous; it is fundamental. This is particularly true for the development of quinoline derivatives, a class of heterocyclic compounds renowned for their extensive pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the methodologies for cross-referencing experimental data with computational predictions in the evaluation of quinoline derivatives. By integrating predictive modeling with empirical evidence, we can accelerate the identification of promising drug candidates, optimize their properties, and enhance the efficiency of the drug development pipeline.

The Symbiotic Relationship Between In Silico and In Vitro Approaches

The core principle of this integrated approach is a cyclical workflow where computational predictions guide experimental design, and the resulting experimental data, in turn, refines and validates the computational models. This iterative process allows for a more rational and targeted approach to drug discovery, moving beyond serendipitous findings to a more knowledge-driven design of new chemical entities.

The causality behind this choice is compelling: computational methods offer a rapid and cost-effective means to screen large virtual libraries of compounds, predict their biological activities, and assess their pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[6][7] However, these predictions are based on algorithms and existing data, and their accuracy must be rigorously tested. Experimental validation provides the ground truth, confirming or refuting the computational hypotheses and generating new data to improve the predictive power of the models.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Iterative workflow for drug discovery with quinoline derivatives."

Part 1: Computational Prediction of Bioactivity and Pharmacokinetics

The initial phase of our integrated workflow involves the use of computational tools to predict the potential of novel quinoline derivatives. This in silico analysis helps in prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[8] By developing a robust QSAR model, we can predict the activity of new, unsynthesized quinoline derivatives.

Methodology:

  • Data Collection: A dataset of quinoline derivatives with known biological activity (e.g., IC50 values) against a specific target is compiled.

  • Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric features) is calculated.

  • Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that links the molecular descriptors to the biological activity.[9]

  • Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques to ensure its robustness and reliability.[10]

Expert Insight: The choice of molecular descriptors is critical for the success of a QSAR model. It is essential to select descriptors that are relevant to the biological mechanism of action. For instance, if the target is a protein binding pocket, descriptors related to shape and electronic properties will be more informative.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a quinoline derivative) when bound to a target protein.[11] This provides insights into the binding mode, affinity, and key interactions between the ligand and the protein.[12][13]

Methodology:

  • Target Preparation: The 3D structure of the target protein is obtained from a protein databank or generated through homology modeling.

  • Ligand Preparation: The 3D structures of the quinoline derivatives are generated and optimized.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein and to score the different binding poses based on a scoring function.[14][15]

  • Analysis of Results: The predicted binding poses and scores are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity.

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption: "Conceptual diagram of molecular docking."

In Silico ADMET Prediction

Early assessment of the ADMET properties of drug candidates is crucial to avoid costly failures in later stages of drug development.[16] In silico models can predict various pharmacokinetic and toxicological parameters.[6][17]

Predicted Parameters:

ParameterDescriptionImportance
Absorption Prediction of oral bioavailability and intestinal absorption.Determines the route of administration.
Distribution Prediction of plasma protein binding and blood-brain barrier permeability.Affects the concentration of the drug at the target site.
Metabolism Identification of potential metabolic sites and interactions with cytochrome P450 enzymes.Influences the drug's half-life and potential for drug-drug interactions.
Excretion Prediction of the primary route of elimination from the body.Affects dosing frequency.
Toxicity Prediction of potential toxicities such as carcinogenicity, mutagenicity, and cardiotoxicity.Critical for patient safety.

Part 2: Experimental Validation and Data Generation

The predictions from the computational models must be validated through rigorous experimental testing. This section details the key experimental protocols for the synthesis, characterization, and biological evaluation of quinoline derivatives.

Synthesis and Spectroscopic Characterization

The synthesis of novel quinoline derivatives is the first step in the experimental validation process.[18] Various synthetic methodologies can be employed, including green chemistry approaches to minimize environmental impact.[19]

Experimental Protocol: General Synthesis of a Quinoline Derivative

  • Reaction Setup: Combine the appropriate starting materials (e.g., an aniline and a β-ketoester for the Conrad-Limpach synthesis) in a suitable solvent.

  • Reaction Conditions: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture, and isolate the crude product. Purify the product using techniques such as recrystallization or column chromatography.

  • Spectroscopic Characterization: Confirm the structure of the synthesized compound using spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of atoms.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule.[20]

In Vitro Cytotoxicity Assays

For quinoline derivatives designed as anticancer agents, evaluating their cytotoxicity against cancer cell lines is a primary experimental endpoint.[21] The MTT assay is a widely used colorimetric assay to assess cell viability.[22][23]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the quinoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparison of Predicted and Experimental Cytotoxicity

Compound IDPredicted IC50 (µM) (from QSAR)Experimental IC50 (µM) (MTT Assay)Cell Line
QN-018.57.9MCF-7 (Breast Cancer)
QN-023.24.1A549 (Lung Cancer)[18]
QN-0312.115.3HeLa (Cervical Cancer)

Part 3: Cross-Referencing and Model Refinement

The final and most critical step is the cross-referencing of the experimental data with the initial computational predictions. This comparison allows for the validation of the computational models and provides valuable insights for the design of the next generation of quinoline derivatives.

Causality in Model Refinement: Discrepancies between predicted and experimental results are not failures but rather opportunities for learning. If a compound is predicted to be highly active but shows poor experimental activity, this could indicate that the computational model is missing a key structural or physicochemical feature that is important for biological activity. By analyzing these discrepancies, we can identify the shortcomings of the model and refine it by incorporating new data or adjusting the parameters.

For example, if the in silico ADMET predictions suggest good oral bioavailability, but in vitro permeability assays (e.g., Caco-2) show poor absorption, the computational model for absorption may need to be retrained with a more diverse dataset.[16] Similarly, if molecular docking predicts a strong binding affinity, but the compound is inactive in a biochemical assay, it may be due to factors not accounted for in the docking simulation, such as protein flexibility or the presence of water molecules in the binding site.

dot graph LR { node [shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "The cycle of prediction, validation, and refinement."

Conclusion

The integration of computational predictions and experimental validation is a powerful strategy in the development of novel quinoline derivatives. This guide has outlined a comprehensive and self-validating workflow that leverages the strengths of both in silico and in vitro methodologies. By embracing this synergistic approach, researchers can navigate the complexities of drug discovery with greater precision and efficiency, ultimately accelerating the journey from a promising molecule to a life-saving medicine.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization - Journal of Chemical, Biological and Medicinial Sciences.
  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - NIH.
  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PubMed Central.
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives - ResearchGate.
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - Docta Complutense.
  • Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor - ResearchGate.
  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity - ResearchGate.
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS.
  • Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a - Semantic Scholar.
  • QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis (TB) - International Journal of Multidisciplinary Research and Development.
  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC - NIH.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate.
  • Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives - ResearchGate.
  • Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach - International Journal of Pharmaceutical Sciences.
  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry | Bentham Science Publishers.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - MDPI.
  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis - ResearchGate.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI.
  • In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR I - International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications - Consensus.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH.
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug - ResearchGate.
  • Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications | Request PDF - ResearchGate.
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A Researcher's Guide to Validating the Mechanism of Action for 2,4-dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted strategy for elucidating and validating the mechanism of action (MoA) of 2,4-dimethylquinoline-3-carboxylic acid. As a novel compound with limited publicly available biological data, a systematic and rigorous approach is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a framework that combines in silico, biochemical, and cell-based methodologies to build a robust and defensible MoA model.

Introduction: The Quinoline Carboxylic Acid Scaffold and a Testable Hypothesis

The quinoline ring system is a well-established pharmacophore present in numerous approved drugs and bioactive molecules.[1] Derivatives of quinoline-3-carboxylic acid, in particular, have demonstrated a range of biological activities, including antiproliferative and anti-inflammatory effects.[2][3] Notably, certain quinoline carboxylic acids have been identified as inhibitors of critical cellular enzymes such as protein kinase CK2 and dihydroorotate dehydrogenase (DHODH).[4][5]

Given the structural similarity of this compound to these known bioactive molecules, we can formulate a primary, testable hypothesis:

Hypothesis: this compound exerts its biological effects by directly inhibiting the activity of a key enzyme involved in cellular proliferation, such as a protein kinase or dihydroorotate dehydrogenase.

This guide will outline a validation workflow designed to rigorously test this hypothesis, identify the specific molecular target(s), and characterize the downstream cellular consequences of target engagement.

Phase 1: Target Identification and Initial Hit Validation

The initial phase focuses on identifying the direct binding partner(s) of this compound. A combination of computational and experimental approaches provides a powerful strategy for target discovery and confirmation.

In Silico Target Prediction

Computational methods can rapidly screen vast libraries of protein structures to identify potential binding partners, prioritizing experimental efforts.

  • Molecular Docking: Utilize crystal structures of high-interest targets, such as protein kinase CK2 (a common target for quinoline derivatives) and human DHODH, to perform docking simulations with this compound. These simulations will predict the binding affinity and pose, offering initial insights into the potential for direct interaction.

Experimental Target Identification & Binding Confirmation

Following in silico prediction, direct experimental evidence of binding is essential. A dual approach using both affinity-based and label-free methods is recommended for robust validation.

This technique aims to isolate the target protein from a complex biological mixture using the compound as "bait".[6]

Protocol: Immobilization and Affinity Purification

  • Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., agarose beads). A control set of beads without the compound is essential.

  • Incubation: Incubate the compound-conjugated beads and control beads with cell lysate (from a relevant cell line, e.g., a cancer cell line if antiproliferative effects are observed).

  • Washing: Perform a series of stringent washes to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands (present in the compound lane but not the control lane) using mass spectrometry.[6]

These methods confirm the direct interaction between the compound and a purified, candidate protein identified from the pull-down or in silico screening.

Protocol: Thermal Shift Assay (TSA)

TSA is a high-throughput method to assess whether a small molecule binds to and stabilizes a protein against thermal denaturation.[7]

  • Preparation: In a 96- or 384-well plate, mix the purified candidate protein with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.

  • Compound Addition: Add this compound across a range of concentrations to different wells. Include a DMSO control.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature, monitoring the fluorescence at each step.

  • Data Analysis: The binding of the compound will stabilize the protein, resulting in a higher melting temperature (Tm). Plot the change in Tm (ΔTm) as a function of compound concentration to determine binding affinity.

AssayPrincipleProsCons
Affinity Pull-Down Immobilized compound captures binding partners from a lysate.Unbiased target identification in a complex mixture.Requires chemical modification of the compound; potential for false positives.
Thermal Shift Assay (TSA) Ligand binding increases the thermal stability of the target protein.[7]High-throughput, low protein consumption, label-free.Requires purified protein; may not work for all proteins.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.Real-time kinetics (on/off rates), high sensitivity, label-free.Requires specialized equipment and protein immobilization.

Phase 2: Elucidating the Cellular Mechanism of Action

Identifying a binding partner is only the first step. The next crucial phase is to validate that this interaction leads to a functional consequence within the cell, consistent with the observed phenotype (e.g., decreased cell proliferation).

Target Engagement and Downstream Signaling

Once a primary target is confirmed, for instance, DHODH, the next step is to verify its inhibition in a cellular context.

Protocol: Uridine Rescue Assay for DHODH Inhibition

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway. Its inhibition can be bypassed by supplying cells with exogenous uridine, which enters the salvage pathway.[5]

  • Cell Seeding: Plate a cancer cell line known to be sensitive to DHODH inhibition (e.g., HCT-116) in 96-well plates.[5]

  • Treatment: Treat the cells with a dose range of this compound in the presence or absence of a fixed concentration of uridine (e.g., 5-10 µM). Include a known DHODH inhibitor (e.g., Brequinar) as a positive control.

  • Proliferation Assay: After 48-72 hours, assess cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

  • Data Analysis: If this compound is a DHODH inhibitor, its anti-proliferative effect should be significantly reversed in the presence of uridine.

Comparative Phenotypic Analysis

A powerful validation technique is to compare the cellular phenotype induced by the compound with the phenotype resulting from genetic knockdown of the putative target.

Workflow: Compound vs. Genetic Knockdown

G cluster_0 Experimental Arms cluster_1 Phenotypic Readouts A Treat Cells with 2,4-dimethylquinoline- 3-carboxylic acid D Cell Proliferation Assay A->D E Cell Cycle Analysis (Flow Cytometry) A->E F Metabolomic Profiling (Pyrimidine Levels) A->F B Transfect Cells with siRNA against Putative Target (e.g., DHODH) B->D B->E B->F C Treat Cells with Known Inhibitor (e.g., Brequinar) C->D C->E C->F Result Compare Phenotypes D->Result E->Result F->Result

Caption: Comparative workflow for MoA validation.

A high degree of correlation between the phenotypic readouts from all three arms strongly supports the hypothesis that the compound's primary mechanism of action is through the inhibition of the identified target.

Phase 3: Assessing Specificity and Off-Target Effects

A critical component of MoA validation is to determine the selectivity of the compound. An ideal therapeutic agent will have high affinity for its intended target and minimal interaction with other proteins, which could lead to toxicity.

Kinase Selectivity Profiling

If the identified target is a kinase, it is essential to screen the compound against a broad panel of other kinases to assess its selectivity. Commercial services are available that offer panels of hundreds of kinases.

Data Presentation: Kinase Inhibition Profile

Kinase% Inhibition at 1 µMIC50 (nM)
Target Kinase X 95% 50
Kinase A15%>10,000
Kinase B5%>10,000
Kinase C45%2,500
.........

This data helps to identify potential off-target interactions that may need to be considered in further development.

Comparison of Target Validation Methodologies

There are multiple strategies for validating a drug's mechanism of action, each with its own advantages and limitations.

ApproachDescriptionAdvantagesDisadvantages
Direct Biochemical/Biophysical Uses purified components to confirm direct binding and inhibition.[8]Unambiguous evidence of direct interaction; allows for detailed kinetic analysis.May not reflect the cellular environment; requires purified protein.
Forward Chemical Genetics Starts with a cellular phenotype and works backward to identify the target.[9]Discovers novel targets and pathways; ensures biological relevance from the start.Target deconvolution can be complex and time-consuming.
Reverse Chemical Genetics Starts with a known target and screens for small molecules that modulate its function.[9]Target is known from the outset; more straightforward hit-to-lead optimization.May miss novel biology; requires a validated target to begin.

Our proposed workflow represents a hybrid approach, starting with a hypothesis based on existing knowledge (a reverse genetics element) and employing unbiased methods (like affinity pull-downs) to confirm and explore this hypothesis (a forward genetics element).

Proposed Signaling Pathway and Validation Logic

The following diagram illustrates the hypothesized signaling pathway and the points of experimental intervention for validation.

G cluster_validation Validation Points Compound 2,4-dimethylquinoline- 3-carboxylic acid Target Hypothesized Target (e.g., DHODH) Compound->Target Binding & Inhibition V1 TSA / SPR (Direct Binding) Pathway De Novo Pyrimidine Biosynthesis Target->Pathway Inhibits V2 Enzymatic Assay (Inhibition) Nucleotides Pyrimidine Nucleotides (dUMP, dCTP) Pathway->Nucleotides Produces Replication DNA Replication & Cell Division Nucleotides->Replication Phenotype Decreased Cell Proliferation Replication->Phenotype V4 Cell Viability Assay (Phenotype) Rescue Exogenous Uridine Rescue->Pathway Bypasses Target V3 Uridine Rescue (Pathway Bypass)

Sources

A Senior Application Scientist's Guide to Comparative Docking of Quinoline Derivatives Against EGFR Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive, field-proven framework for conducting comparative molecular docking studies, using the versatile quinoline scaffold as our candidate inhibitors and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as our target. This guide moves beyond a simple protocol, delving into the causality behind experimental choices to ensure your in silico experiments are both robust and meaningful.

Introduction: The 'Why' of This Study

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer effects.[1][2] Many of these derivatives function by inhibiting protein kinases, a class of enzymes that are critical regulators of cellular signaling pathways.[3] The Epidermal Growth Factor Receptor (EGFR) is a well-validated cancer target, and several potent quinoline-based inhibitors have been developed.[4][5][6]

Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a target protein.[7][8] It allows us to rationalize structure-activity relationships (SAR), prioritize compounds for synthesis, and generate hypotheses about molecular interactions. This guide will walk through a complete comparative docking workflow, from target selection to results validation, using a specific, clinically relevant example.

Part 1: The Strategic Blueprint - Target and Ligand Selection

The success of any docking study hinges on the careful selection of the biological target and the set of ligands to be investigated.

Target Selection: EGFR Kinase Domain (PDB ID: 1XKK)

For this study, we will use the crystal structure of the human EGFR kinase domain in complex with a quinazoline inhibitor (a close relative of quinolines), PDB ID: 1XKK.[9] This structure is chosen for several key reasons:

  • High Resolution: At 2.40 Å, the structure provides a high-quality, detailed view of the ATP-binding site.[9]

  • Clinical Relevance: The EGFR kinase is a major target in oncology, and this specific conformation is biologically relevant for inhibitor binding.[6][10]

  • Presence of a Co-crystallized Ligand: The presence of an inhibitor in the binding pocket provides a crucial reference point for defining the docking search space and for validating the docking protocol itself.[11]

Ligand Selection: A Representative Set

A robust comparative study requires a well-chosen set of ligands. For this guide, we will consider a hypothetical set of quinoline derivatives (Compounds A , B , and C ) alongside a known, potent EGFR inhibitor, Compound 4f , which has a reported IC₅₀ value of 0.015 µM.[4] Using a known active compound like 4f as a positive control is essential for validating our computational model.[11] The goal is to compare the predicted binding affinity and interactions of our hypothetical compounds against this benchmark.

Part 2: The Experimental Workflow - A Step-by-Step Protocol

Scientific integrity demands a reproducible and logically sound methodology. The following protocols are designed to be self-validating systems.

Protocol I: Receptor Preparation

The raw PDB file is not immediately ready for docking. It must be meticulously prepared to ensure it is chemically correct and computationally tractable.[12][13]

Step-by-Step Receptor Preparation:

  • Obtain the PDB File: Download the structure file for PDB ID 1XKK from the RCSB Protein Data Bank.[14]

  • Initial Cleaning: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, such as water molecules, co-solvents, and any protein chains not required for the simulation.[13][15] The rationale here is to simplify the system and focus only on the components directly involved in the binding interaction.

  • Separate the Co-crystallized Ligand: Select and save the co-crystallized inhibitor into a separate file. This ligand will be used later to validate our docking setup by re-docking it into the binding site.[11]

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic acid, and Glutamic acid) are appropriate for a physiological pH of ~7.4. This step is critical as hydrogen bonds are key drivers of ligand binding.[16]

  • Assign Partial Charges: Assign atomic partial charges to the protein using a standard force field (e.g., AMBER, Gasteiger).[17] Docking algorithms use these charges to calculate electrostatic interactions, a major component of the binding energy score.[18]

  • Convert to PDBQT Format: Save the prepared protein in the PDBQT file format required by AutoDock Vina. This format includes the coordinates, partial charges, and atom types.[19]

Diagram: Receptor Preparation Workflow

G cluster_prep Receptor Preparation start Start: Download PDB (1XKK) clean Remove Water & Non-Essential Chains start->clean separate Extract Co-crystallized Ligand (for validation) clean->separate hydrogens Add Hydrogens (pH 7.4) separate->hydrogens charges Assign Partial Charges (Gasteiger) hydrogens->charges end End: Save as Receptor.pdbqt charges->end

Caption: A flowchart of the protein receptor preparation protocol.

Protocol II: Ligand Preparation

Just like the receptor, the ligands must be prepared correctly to represent their most likely state in a biological environment.

Step-by-Step Ligand Preparation:

  • Obtain 2D Structures: Draw the quinoline derivatives in a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or obtain their structures from a database like PubChem.[17]

  • Convert to 3D: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform an energy minimization of each 3D structure using a force field like MMFF94. This step ensures that the initial ligand conformations have realistic bond lengths and angles, preventing steric clashes.[15]

  • Assign Partial Charges: As with the protein, assign Gasteiger partial charges to each ligand atom.[17]

  • Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore different conformations (poses) within the binding site. This is typically handled automatically by tools like AutoDock Tools.[16][17]

  • Convert to PDBQT Format: Save each prepared ligand into its own PDBQT file.[19]

Protocol III: Docking Simulation & Validation

This is where the ligand and receptor are brought together computationally. The trustworthiness of the entire study rests on a properly configured and validated docking run.

Step-by-Step Docking and Validation:

  • Define the Grid Box (Search Space): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. The most reliable way to define this box is to center it on the position of the co-crystallized ligand that was extracted in Protocol I. The size of the box should be large enough to encompass the entire binding site plus a small margin to allow for ligand flexibility.[7][20]

  • Configuration File: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter, which controls the computational effort of the search.[21][22]

  • Validation Run (Re-docking): Before docking your test compounds, perform a validation run by docking the extracted co-crystallized ligand back into the receptor's binding site.[11]

  • Analyze Validation Results: The primary validation metric is the Root Mean Square Deviation (RMSD).[18] Superimpose the lowest-energy pose from the re-docking run onto the original crystal structure pose. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[11][23] If the RMSD is high, you must troubleshoot by adjusting the grid box size or docking parameters.

  • Production Run: Once the protocol is validated, run the docking simulation for each of your quinoline derivatives (Compounds A , B , C , and the control 4f ) using the exact same configuration.

  • Analyze Results: The primary output is a binding affinity score (in kcal/mol), where a more negative value indicates a stronger predicted interaction.[18] Analyze the top-scoring poses for each compound, paying close attention to key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.

Diagram: Ligand Preparation & Docking Workflow

G cluster_ligand Ligand Preparation cluster_dock Docking & Analysis start_lig Start: 2D Ligand Structure to_3d Convert to 3D start_lig->to_3d minimize Energy Minimization (MMFF94) to_3d->minimize charges_lig Assign Gasteiger Charges minimize->charges_lig rotatable Define Rotatable Bonds charges_lig->rotatable end_lig End: Save as Ligand.pdbqt rotatable->end_lig grid Define Grid Box (from co-crystal ligand) validate Validation: Re-dock co-crystal ligand (RMSD < 2.0 Å) grid->validate dock Run Docking for Quinoline Derivatives validate->dock analyze Analyze Binding Affinity & Poses dock->analyze

Caption: Workflow for ligand preparation, docking, and analysis.

Part 3: Data Interpretation and Comparison

Table 1: Comparative Docking Results of Quinoline Derivatives against EGFR (1XKK)

Compound IDStructure (SMILES)Docking Score (kcal/mol)Key Interacting ResiduesPredicted Activity RankExperimental Activity (IC₅₀)
Compound 4f (Control)Clc1ccc(cc1)Nc2ncc(c3c2cc(c(c3)OC)OC)C#N-10.2Met793, Leu718, Val726, Lys74510.015 µM[4]
Compound A (Hypothetical)-9.5Met793, Leu718, Ala7432(To be determined)
Compound B (Hypothetical)-8.1Leu718, Cys7973(To be determined)
Compound C (Hypothetical)-7.3Val726, Gly7964(To be determined)

Note: Hypothetical data is for illustrative purposes.

Discussion of Results:

The docking score of our positive control, Compound 4f , is -10.2 kcal/mol, setting a strong benchmark. The predicted binding pose for 4f should show a crucial hydrogen bond with the backbone of Met793 in the hinge region, a hallmark interaction for many EGFR inhibitors.[10]

  • Compound A shows a promising docking score of -9.5 kcal/mol and interacts with key hinge residue Met793, suggesting it may be a potent inhibitor worthy of synthesis.

  • Compound B , with a score of -8.1 kcal/mol, shows weaker predicted affinity. Its interaction profile lacks the critical hinge-binding hydrogen bond, suggesting a different, likely less effective, binding mode.

  • Compound C has the poorest score, indicating it is the least likely candidate for a potent EGFR inhibitor.

From field experience, the correlation between docking scores and experimental activity is not always perfect but serves as an excellent prioritization tool.[18] The strength of this comparative approach lies in its ability to rank a series of related compounds and provide testable hypotheses for the structural basis of their activity. The consistency of interactions, especially with key residues like Met793, is often a better indicator of potential activity than the absolute score alone.

Conclusion

This guide has outlined a scientifically rigorous and self-validating workflow for the comparative docking of quinoline derivatives against the EGFR tyrosine kinase. By grounding our study in a validated protocol using a known active compound, we can generate trustworthy and actionable insights. This computational pre-screening allows for the rational prioritization of synthetic targets, ultimately saving significant time and resources in the drug discovery pipeline.[2]

References

  • Structure of EGFR kinase domain complexed with quinazoline inhibitor 8... - ResearchGate. (n.d.).
  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277(48), 46265–46272. [Link]
  • Genc, N., et al. (2025).
  • Hassan, A., et al. (2023). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry, 15(1), 37-57. [Link]
  • Stavropoulou, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
  • A) Structure of compound 12 B) Illustration of binding of compound 12... - ResearchGate. (n.d.).
  • Stavropoulou, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
  • Sestito, S., et al. (2022).
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube.
  • Session 4: Introduction to in silico docking. (n.d.).
  • Thangma, T., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8901. [Link]
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube.
  • Preparing the protein and ligand for docking. (n.d.).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Batool, S., Afzal, A., & Zeeshan, M. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonView Press. [Link]
  • Wood, E. R., et al. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells. Cancer Research, 64(18), 6652-6659. [Link]
  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22969-22986. [Link]
  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2025, August 10). ResearchGate.
  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22969-22986. [Link]
  • Molecular docking proteins preparation. (2019, September 20). ResearchGate.
  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • Kljun, J., & Turel, I. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 76. [Link]
  • Preparing the protein and ligand for docking. (n.d.). ScotChem.
  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation.
  • Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2018). Tropical Journal of Pharmaceutical Research, 17(1), 121-129. [Link]
  • How to validate the molecular docking results? (2022, April 25). ResearchGate.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Molecules, 28(10), 4075. [Link]
  • AutoDock VINA TUTORIAL || BEST FREE SOFTWARE FOR DOCKING. (2020, September 6). YouTube.
  • Vina Docking Tutorial. (n.d.). Eagon Research Group.
  • Validation of docking performance in context of a structural water molecule-using model system. (2009). DiVA portal.
  • Validation Studies of the Site-Directed Docking Program LibDock. (2006). Journal of Chemical Information and Modeling, 46(1), 401-410. [Link]
  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University.

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assessing the batch-to-batch consistency of synthesized 2,4-dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Batch-to-Batch Consistency of 2,4-Dimethylquinoline-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving consistent quality from one batch to the next is paramount.[1][][3] This guide provides a comprehensive framework for , a key intermediate in various pharmaceutical applications.[4] Adherence to these principles is crucial for the smooth progression of drug development projects, from early-stage research to commercial supply.[3]

The Critical Importance of Consistency

Batch-to-batch consistency extends beyond simply meeting release specifications.[3] It encompasses a reproducible and narrow range of assay values, a consistent impurity profile, and stable physical properties such as crystal form and particle size.[3][5] Inconsistent batches can lead to downstream manufacturing issues, unpredictable performance, and potential regulatory hurdles.[3] For pharmaceutical intermediates, where impurity structures are often established, consistency is a direct reflection of a robust and well-controlled manufacturing process.[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of 2,4-dimethylquinoline.[4]

Reaction Scheme:

A solution of 2,4-dimethylquinoline in a suitable organic solvent, such as methanol, is treated with a strong oxidizing agent like potassium permanganate (KMnO4).[4] The reaction is typically carried out at a controlled temperature for a specific duration to ensure complete conversion.[4] The resulting precipitate of this compound is then isolated by filtration and purified, often through recrystallization, to yield the final product.[4]

A Comprehensive Analytical Workflow for Quality Assessment

To ensure the consistency of each batch, a multi-faceted analytical approach is necessary. This workflow should be governed by a robust quality management system, as outlined in the ICH Q7 guidelines for Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients.[6][7][8][9][10]

Caption: Workflow for ensuring batch-to-batch consistency.

Detailed Experimental Protocols

The following are key analytical techniques and their detailed protocols for assessing the quality and consistency of this compound. The validation of these analytical procedures should be in accordance with ICH Q2(R2) and FDA guidelines.[11][12][13][14][15]

Physicochemical Characterization
  • Appearance: Visual inspection of the material for color and form (e.g., colorless to slightly yellow crystalline solid).[4]

  • Solubility: Determination of solubility in various solvents, such as methanol, chloroform, dichloromethane, and water.[4] This is a critical parameter for downstream processing.

  • Melting Point: Measured using a calibrated melting point apparatus. A sharp and consistent melting range is indicative of high purity. The expected melting point is approximately 126-129°C.[4]

Chromatographic Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for determining the purity and assay of quinoline carboxylic acid derivatives.[16][17][18][19]

Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[17]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[17]

  • Flow Rate: Typically 1.0 mL/min.[17]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[17]

  • Detection: UV detection at an appropriate wavelength (e.g., 289 nm).[17]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.[17]

  • Analysis: Inject the sample and a reference standard. Purity is determined by the area percentage of the main peak, and the assay is calculated against the reference standard.

Spectroscopic Identification

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structural integrity.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The spectrum should be compared to a reference standard, with particular attention to the characteristic peaks for the carboxylic acid and the quinoline ring system.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound and match the reference spectra.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, providing further confirmation of its identity.

Thermal Analysis

Thermal analysis techniques are crucial for understanding the physicochemical properties and stability of the API.[22][23][24][25][26]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions as a function of temperature.[22] It can be used to determine the melting point, enthalpy of fusion, and detect any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[22] TGA is useful for determining the thermal stability and decomposition temperature of the compound.

Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

Residual solvents are organic volatile chemicals that may be present from the manufacturing process and must be controlled.[27][28][29][30] The analysis should follow the guidelines of ICH Q3C and USP <467>.[28][31]

Protocol:

  • Instrumentation: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).[29][30]

  • Column: A column suitable for residual solvent analysis (e.g., G43 phase).[31]

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable solvent like dimethyl sulfoxide (DMSO).[28]

  • Analysis: The vial is heated to a specific temperature, and a sample of the headspace gas is injected into the GC. The retention times and peak areas are compared to a standard containing known residual solvents.

Data Comparison and Interpretation

To assess batch-to-batch consistency, the data from each analysis should be compiled and compared across multiple batches.

Parameter Batch 1 Batch 2 Batch 3 Acceptance Criteria
Appearance ConformsConformsConformsColorless to slightly yellow crystalline solid
Melting Point (°C) 127.5128.0127.8126.0 - 129.0
Purity by HPLC (%) 99.899.799.9≥ 99.5%
Assay by HPLC (%) 99.999.6100.198.0 - 102.0%
Total Impurities (%) 0.20.30.1≤ 0.5%
Largest Unknown Impurity (%) 0.080.100.05≤ 0.1%
Residual Solvents (ppm) < 100< 100< 100As per ICH Q3C

Table 1: Example of Batch-to-Batch Comparison Data

A thorough review of this comparative data will enable a confident decision on whether a batch meets the required quality standards and is consistent with previous batches.

Conclusion

A rigorous and well-documented analytical strategy is indispensable for ensuring the batch-to-batch consistency of this compound. By implementing the comprehensive testing protocols outlined in this guide, researchers and drug development professionals can mitigate risks, ensure product quality and integrity, and facilitate a smoother path through the regulatory landscape.

References

  • Residual Solvent Analysis in Pharmaceuticals. European Pharmaceutical Review.
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH.
  • Residual Solvent Analysis of Pharmaceutical Products. Agilent.
  • Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Contract Laboratory.
  • Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. Journal of Scientific Innovations and Creative Research.
  • Residual Solvents Analysis & Testing | Gas Chromatography. RSSL.
  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. Linseis.
  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide. ComplianceQuest.
  • The complete guide to the ICH Q7 guidelines. Qualio.
  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.
  • API Characterization. NETZSCH Analyzing & Testing.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • This compound. ChemBK.
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  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. American Pharmaceutical Review.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
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  • Pharmaceutical Batch Release Testing: An Essential Overview. PharmTech.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI.
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Cambrex.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical.
  • Quality Assurance Techniques for Batch-to-Batch Consistency. Tristar Intermediates.
  • Batch-to-batch consistency checks. Spectralys Biotech.
  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. The Royal Society of Chemistry.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... ResearchGate.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.

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A Senior Application Scientist’s Guide to Greener Quinoline Synthesis: A Comparative Environmental Impact Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, colleagues. In the landscape of pharmaceutical and materials science, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are pivotal in a vast array of therapeutic agents—from antimalarials like chloroquine to modern anticancer drugs.[1][2] However, as scientists, we bear a dual responsibility: to advance scientific discovery and to steward the environmental impact of our work. The classical methods of quinoline synthesis, while foundational, often come with a significant environmental cost, relying on harsh reagents, high energy inputs, and generating substantial waste streams.[3][4]

This guide is structured to provide a critical comparison between these traditional routes and the modern, greener alternatives that are reshaping our approach to heterocyclic chemistry. We will move beyond a simple listing of methods to explore the causality behind experimental choices, grounding our discussion in the principles of green chemistry. Our objective is to equip you, my fellow researchers and drug development professionals, with the data and insights necessary to make more sustainable choices in the laboratory.

The Environmental Burden of Legacy Syntheses

For decades, named reactions like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been the workhorses of quinoline production.[4][5] While effective, their environmental credentials are often poor. These methods typically involve:

  • Harsh Reagents: The use of strong, corrosive acids like concentrated sulfuric acid is common, posing significant safety and disposal challenges.[6]

  • High Energy Consumption: Many of these reactions require high temperatures and prolonged heating, contributing to a large energy footprint.[3][4]

  • Poor Atom Economy & High E-Factor: The generation of unwanted byproducts is frequent, leading to low atom economy and a high E-Factor (mass of waste per mass of product).[7]

  • Hazardous Solvents: The reliance on volatile and often toxic organic solvents contributes to air pollution and presents health risks.[1]

These drawbacks have been the primary impetus for the development of cleaner, more efficient synthetic strategies.[8][9]

Modern Alternatives: A Leap Towards Sustainability

The principles of green chemistry have catalyzed a revolution in synthetic methodology.[7][10] For quinoline synthesis, this has manifested in several key areas, each offering distinct advantages over classical approaches.

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently.[11] This approach dramatically reduces reaction times from hours to minutes, leading to significant energy savings and often improved yields.[12][13] The rapid heating can also minimize the formation of side products, simplifying purification.[14]

The choice of solvent is a critical factor in the overall environmental impact of a process. Modern methods are increasingly moving towards:

  • Water: As the ultimate green solvent, water is being used for reactions like the Friedländer synthesis, eliminating the need for catalysts and organic solvents entirely.[15]

  • Ionic Liquids (ILs): These salts, which are liquid at low temperatures, have negligible vapor pressure, reducing VOC emissions.[16] They can act as both the solvent and catalyst and are often recyclable, though their synthesis and toxicity must be carefully considered.[17][18]

  • Deep Eutectic Solvents (DESs): Formed by mixing two or more components to create a low-melting mixture, DESs are biodegradable, low-cost, and can be highly effective, recyclable media for quinoline synthesis.[19][20]

Catalysis is a cornerstone of green chemistry. In quinoline synthesis, this includes:

  • Reusable Heterogeneous Catalysts: Nanocatalysts, such as those based on iron, copper, or gold, offer high efficiency under mild conditions.[1][21] Their key advantage is the ease of separation from the reaction mixture, allowing them to be recycled multiple times without significant loss of activity.[5]

  • Biocatalysis: The use of enzymes, such as α-chymotrypsin, in aqueous solutions or ionic liquids represents an eco-friendly approach, offering high selectivity under mild conditions.[22]

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a microreactor or tube. This technology offers superior control over reaction parameters like temperature and residence time, leading to enhanced safety, consistency, and scalability.[23] Flow processes can reduce waste, accelerate reaction rates, and are well-aligned with green chemistry principles.[24][25]

Quantitative Comparison of Synthesis Methods

To provide a clear, objective comparison, the following table summarizes key performance and environmental metrics across different synthetic strategies.

Method CategoryTypical ConditionsReaction TimeYieldsKey Environmental AdvantagesKey Environmental Disadvantages
Classical (e.g., Skraup, Friedländer) Strong acid (H₂SO₄), high temp (>100°C)Several hoursVariable (often moderate)Well-established, versatileUse of corrosive acids, high energy, hazardous waste, poor atom economy.[3][26]
Microwave-Assisted (MAS) Solvent-free or green solvent, 90-120°C5-20 minutesHigh to excellent (often >90%)Drastically reduced reaction time & energy use, higher yields.[12][27]Requires specialized equipment.
Deep Eutectic Solvents (DES) Mild heat (60-80°C), catalyst/solvent role2-3 hoursHigh to excellent (up to 98%)Recyclable & biodegradable solvent, avoids toxic catalysts.[19]Can require aqueous workup to separate product from DES.
Catalyst-Free (in Water) Water, mild heat (70°C)~3 hoursExcellent (up to 97%)Eliminates organic solvents and catalysts, uses a safe medium.[15]Substrate scope may be limited by solubility in water.
Nanocatalysis Green solvent (e.g., ethanol), 60-90°C2-4 hoursGood to excellent (up to 96%)High catalyst efficiency, catalyst is easily recoverable and reusable.[5]Synthesis of nanocatalysts can be complex; potential metal leaching.
Flow Chemistry Continuous flow reactor, controlled T/PMinutes to hoursGood to excellentEnhanced safety, scalability, precise control, reduced waste.[23][24]High initial equipment cost; potential for channel clogging.

Visualizing the Workflow

Choosing a synthetic pathway involves weighing multiple factors. The following diagram illustrates a decision-making process for selecting an appropriate quinoline synthesis method with an emphasis on green chemistry principles.

G start Define Synthesis Goals (Scale, Purity, Substrate) is_classical_ok Are Classical Methods (e.g., Skraup) Acceptable? start->is_classical_ok classical_path Proceed with Classical Method (Acknowledge Env. Impact) is_classical_ok->classical_path Yes green_choice Select Green Chemistry Approach is_classical_ok->green_choice No (Prioritize Sustainability) mas_node Microwave-Assisted (MAS) (For Speed & High Throughput) green_choice->mas_node solvent_node Green Solvent Route (Water, DES, ILs) green_choice->solvent_node flow_node Flow Chemistry (For Scale-up & Safety) green_choice->flow_node catalyst_node Advanced Catalysis (For Reusability & Mild Conditions) green_choice->catalyst_node end_goal Synthesize Quinoline Derivative mas_node->end_goal solvent_node->end_goal flow_node->end_goal catalyst_node->end_goal

Caption: Decision workflow for selecting a quinoline synthesis method.

The diagram below contrasts the general inputs and outputs of a traditional synthesis versus a modern, greener approach, highlighting the reduction in environmental burden.

Caption: Comparison of inputs and outputs in traditional vs. green synthesis.

Experimental Protocols

To illustrate the practical differences, here are representative protocols for a classic and a green quinoline synthesis.

Protocol 1: Traditional Friedländer Synthesis (Base-Catalyzed)

This protocol is a classical representation of the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[26]

  • Materials:

    • 2-aminobenzophenone (1 mmol)

    • Ethyl acetoacetate (1.2 mmol)

    • Potassium hydroxide (KOH) (2 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • To a 50 mL round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethanol (10 mL). Stir until dissolved.

    • Add ethyl acetoacetate (1.2 mmol) to the solution.

    • Slowly add powdered potassium hydroxide (2 mmol) to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using an oil bath.

    • Maintain reflux for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of cold water and stir. A solid precipitate should form.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain the pure quinoline derivative.

Protocol 2: Green Synthesis using a Deep Eutectic Solvent (DES)

This method utilizes a recyclable DES as both the solvent and catalyst, operating at a lower temperature and avoiding harsh reagents.

  • Materials:

    • Aniline derivative (1 mmol)

    • Aromatic aldehyde (1 mmol)

    • Enolizable aldehyde/ketone (e.g., acetaldehyde) (1 mmol)

    • Deep Eutectic Solvent (DES): Choline chloride/Tin(II) chloride (1:2 molar ratio)

    • Diethyl ether (Et₂O) and Water

  • Procedure:

    • Prepare the DES by mixing choline chloride and tin(II) chloride in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid forms.

    • In a 25 mL round-bottom flask, add the aniline derivative (1 mmol), aromatic aldehyde (1 mmol), enolizable aldehyde (1 mmol), and the prepared DES (approx. 2 mL).

    • Stir the mixture at 60°C for 2-3 hours. Monitor the reaction's progress via TLC.

    • After completion, cool the mixture to room temperature.

    • Add water (5 mL) and diethyl ether (2 x 5 mL) to the flask and shake vigorously to perform a liquid-liquid extraction.

    • Separate the organic layer (containing the product) from the aqueous layer (containing the DES).

    • The aqueous DES layer can be dried at 60-70°C to remove water and reused for subsequent reactions.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from ethanol.

Conclusion and Future Outlook

The synthesis of quinolines is undergoing a necessary and profound transformation. While classical methods provided the chemical foundation, their environmental shortcomings are no longer tenable in an era of sustainable science.[2] Modern approaches, from microwave-assisted synthesis to the use of deep eutectic solvents and flow chemistry, offer powerful, efficient, and significantly cleaner alternatives.[8][28] They not only reduce waste and energy consumption but often provide higher yields and simpler work-up procedures.

As we move forward, the challenge is to integrate these green methodologies as the standard practice in both academic research and industrial production. The future of quinoline synthesis will likely involve the synergistic combination of these techniques—for instance, using nanocatalysts within continuous flow systems or employing biocatalysis in novel green solvents. By embracing these innovations, we can continue to harness the vast potential of the quinoline scaffold while upholding our commitment to environmental responsibility.

References

  • One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent. (2016). Arabian Journal of Chemistry. URL
  • Contemporary Trends in the Greener Synthetic Approaches Towards Quinoline Derivatives. (2025). Journal of Heterocyclic Chemistry. URL
  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (n.d.). Green Chemistry. URL
  • Synthesis of 2, 4-Disubstituted Quinolines in Deep Eutectic Solvents. (2019). Chinese Journal of Organic Chemistry. URL
  • The Synthesis of Quinoline Derivatives in Deep Eutectic Solvent. (2017). Chinese Journal of Organic Chemistry. URL
  • Synthesis of 2,4-Disubstituted Quinolines in Deep Eutectic Solvents. (2019). Semantic Scholar. URL
  • Green Synthesis of Quinoline and Its Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research. URL
  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Cogent Chemistry. URL
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. URL
  • Insights into Quinoline in Context of Conventional versus Green Synthesis. (2023). Current Organic Synthesis. URL
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024).
  • Insights into Quinoline in Context of Conventional versus Green Synthesis. (2023). Bentham Science. URL
  • Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. (2025). International Journal of Science and Technology. URL
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (2012). Organic Chemistry Portal. URL
  • Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... (n.d.).
  • Dual role of ionic liquids in quinoline scaffolds syntheses: a green and sustainable perspective. (2025).
  • A simple continuous reaction for the synthesis of quinoline compounds. (2020). Green Chemistry. URL
  • Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condens
  • The plausible reaction pathway to form quinoline from 8-aminoquinoline and acrolein. (n.d.).
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (2015).
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017).
  • Quinolines: Microwave-assisted Synthesis and their Antifungal, Anticancer and Radical Scavenger Properties. (2025).
  • Microwave-assisted Synthesis of Quinolines. (2025). Current Green Chemistry. URL
  • Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science. URL
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. URL
  • Green Synthesis of Quinoline-Based Ionic Liquid. (2024). Journal of Visualized Experiments. URL
  • Evaluating the Green Credentials of Flow Chemistry towards Industrial Applications. (2021).
  • A New Green Approach to the Friedländer Synthesis of Quinolines. (2003).
  • Green Synthesis of Quinoline and Its Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research. URL
  • A New Green Approach to the Friedländer Synthesis of Quinolines. (2003). R Discovery. URL
  • A review on synthetic investigation for quinoline- recent green approaches. (2022).
  • Friedländer Synthesis. (2025). J&K Scientific LLC. URL
  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2025).
  • An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. (2024). PubMed. URL
  • Green Synthesis of Quinoline-Based Ionic Liquid. (2024). PubMed. URL
  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025). Organic Process Research & Development. URL
  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (n.d.). BenchChem. URL
  • The Role of Ionic Liquids as Green Solvents in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. URL
  • Combes quinoline synthesis. (n.d.). Wikipedia. URL

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As researchers and scientists, our focus is often on discovery and innovation. However, the integrity of our work and the safety of our laboratories hinge upon the meticulous management of the entire chemical lifecycle, from acquisition to disposal. This guide provides a comprehensive, procedural framework for the proper disposal of 2,4-dimethylquinoline-3-carboxylic acid. My aim is not just to list steps, but to instill a deep understanding of the causality behind these protocols. Adherence to these guidelines is not merely about compliance; it is a fundamental aspect of responsible science and a cornerstone of a robust safety culture.

Hazard Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While specific toxicological data for this compound is limited, the known hazards of the quinoline scaffold and carboxylic acid functional group demand a cautious approach.[1][2] Quinolines and their derivatives are often bioactive and can be harmful if ingested, inhaled, or absorbed through the skin.[3][4]

Key Hazards:

  • Irritation: Like many carboxylic acids and quinoline-based compounds, it is expected to cause skin, eye, and respiratory system irritation.[4][5]

  • Toxicity: The compound is classified as harmful if swallowed, by inhalation, or in contact with skin.[3]

  • Environmental: Improper disposal can lead to environmental contamination. Due to the relative water solubility of some quinolines, they have the potential for mobility in the environment.[1]

Hazard CategoryPotential RiskRecommended Action
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[3]Avoid creating dust. Handle only with adequate ventilation and appropriate PPE.
Skin Corrosion/Irritation Causes skin irritation.[4]Wear chemical-resistant gloves and a lab coat.[6]
Eye Damage/Irritation Causes serious eye irritation.[4]Wear safety goggles or a face shield.[7]
Respiratory Irritation May cause respiratory irritation.[4]Handle in a chemical fume hood to minimize dust inhalation.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of convenience but a scientifically-driven choice to mitigate specific risks. The solid, dusty nature of many carboxylic acids and the potential toxicity of the quinoline ring system dictate a robust PPE protocol.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[7]Provides a barrier against skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[8]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] A face shield is recommended when handling larger quantities or when there is a significant risk of dust generation.[7]Protects against airborne particles and accidental splashes.
Body Protection A fully buttoned, long-sleeved lab coat.[6]Prevents contamination of personal clothing and minimizes skin exposure.
Footwear Fully enclosed shoes, preferably made of a chemical-resistant material.[6]Protects feet from spills and dropped items.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls (like a fume hood) are insufficient or during a large spill cleanup.[9][10]Prevents inhalation of fine particles that can cause respiratory irritation or toxicity.

Step-by-Step Disposal Protocol

The cardinal rule of chemical disposal is that hazardous waste must never be disposed of down the drain or in regular trash .[5] The process begins at the point of generation and requires careful segregation and documentation.

Step 1: Waste Segregation and Containment
  • Designate a Waste Container: Use a dedicated, chemically-resistant container clearly labeled "Hazardous Waste: this compound". The container must have a secure, tight-fitting lid.

  • Collect Solid Waste: Carefully transfer the unwanted solid this compound into the designated waste container using a spatula. Avoid any actions that could generate dust, such as pouring from a height.[9]

  • Collect Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, contaminated paper towels) must be considered hazardous waste and placed in the same dedicated container.[6]

  • Seal the Container: Keep the container sealed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

Step 2: Labeling and Documentation

Proper labeling is a regulatory requirement and is crucial for the safety of everyone who will handle the container.

  • Full Chemical Name: Write "this compound" and the CAS number "104785-55-9".

  • Hazard Identification: Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Researcher Information: Include the name of the principal investigator and the laboratory location.

Step 3: Storage and Accumulation
  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be at or near the point of generation and under the control of the lab personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Follow Accumulation Limits: Be aware of your facility's generator status (e.g., VSQG, SQG, LQG), which dictates how long you can store waste on-site (typically 90 to 180 days).[11][12]

Step 4: Final Disposal
  • Contact EHS: Once the container is full or has reached its accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department.

  • Arrange for Pickup: Schedule a pickup for the waste. Do not move the hazardous waste off-site yourself. Transportation must be done by a licensed hazardous waste transporter.[11]

  • Maintain Records: Keep a copy of all paperwork associated with the waste pickup for your laboratory's records.

Workflows for Safe Management

Visualizing the decision-making process can reinforce safe practices during routine operations and emergencies.

DisposalWorkflow cluster_0 At the Lab Bench cluster_1 In-Lab Storage cluster_2 Final Disposal A Generation of Waste (Unused chemical, contaminated items) B Place in labeled, dedicated Hazardous Waste Container A->B C Seal container when not in use B->C D Store in designated Satellite Accumulation Area (SAA) C->D E Use secondary containment D->E F Monitor accumulation date and quantity limits E->F G Container Full or Time Limit Reached F->G H Contact Environmental Health & Safety (EHS) G->H I Arrange for pickup by licensed waste hauler H->I J Maintain disposal records I->J

Caption: Disposal workflow from point of generation to final pickup.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

Minor Spill (Solid, < 5 grams, contained)
  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should be low).

  • Don PPE: Put on the required PPE (gloves, goggles, lab coat).

  • Clean Up: Gently sweep or vacuum the solid material with a HEPA-filtered vacuum. Do not dry sweep , as this can create airborne dust.[9] Place the collected material and any contaminated cleaning supplies into your hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol) and then soap and water. Place cleaning materials in the hazardous waste container.

  • Report: Report the incident to your lab supervisor.

Major Spill (Large quantity, airborne dust, or outside of containment)
  • EVACUATE: Immediately alert everyone in the laboratory and evacuate the area.

  • ISOLATE: Close the laboratory doors and prevent re-entry.

  • CALL FOR HELP: Contact your institution's EHS or emergency response team from a safe location. Provide them with the chemical name, quantity spilled, and location.

  • WAIT: Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency responders.

SpillResponse Spill Spill Occurs IsMinor Is the spill minor? (<5g, no dust, contained) Spill->IsMinor Alert 1. Alert nearby personnel IsMinor->Alert Yes Evacuate 1. EVACUATE the area IsMinor->Evacuate No PPE 2. Don appropriate PPE Alert->PPE Cleanup 3. Gently sweep/collect solid PPE->Cleanup Decon 4. Decontaminate area Cleanup->Decon Dispose 5. Place all materials in Hazardous Waste container Decon->Dispose Report 6. Report to Supervisor Dispose->Report Isolate 2. ISOLATE the lab Evacuate->Isolate Call 3. CALL EHS/Emergency Response from a safe location Isolate->Call Wait 4. AWAIT trained responders Call->Wait

Caption: Decision workflow for responding to a chemical spill.

References

  • The MSDS HyperGlossary: Carboxylic Acid.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
  • This compound. ChemBK. [Link]
  • Regulation of Laboratory Waste. American Chemical Society. [Link]
  • Laboratory Waste Management: The New Regul
  • What PPE Should You Wear When Handling Acid 2024? LeelineWork. [Link]
  • Material Safety Data Sheet - Chromane-2-carboxylic acid. Cole-Parmer. [Link]
  • Managing Hazardous Waste Generated in Labor
  • Quinoline. Wikipedia. [Link]
  • Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. PubMed Central. [Link]
  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent.
  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific. [Link]

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Comprehensive Safety and Handling Guide for 2,4-Dimethylquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2,4-dimethylquinoline-3-carboxylic acid. As a quinoline derivative, this compound warrants careful handling due to the potential hazards associated with this class of molecules. While specific toxicological data for this exact compound is limited, the precautionary principle dictates that we extrapolate from structurally similar compounds to ensure the highest level of safety in the laboratory. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Mitigation

This compound is a crystalline solid that is soluble in many organic solvents but has poor solubility in water.[1] While comprehensive hazard data for this specific molecule is not widely available, related quinoline and carboxylic acid compounds are known to cause skin, eye, and respiratory irritation.[2][3] Some quinoline derivatives are also suspected of causing genetic defects and cancer.[4][5] Therefore, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment (PPE) to minimize exposure.

Assumed Hazards:

  • Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Causes skin and serious eye irritation.[2][3]

  • May cause respiratory irritation.[2]

The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion. The following protocols are designed to mitigate these risks.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper selection and use of PPE are critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile or neoprene) are mandatory.[6] Thicker gloves generally offer better protection.[7] Always inspect gloves for tears or punctures before use and dispose of them in a designated hazardous waste container after handling the compound.[5][6]
Eye and Face Protection Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166 are required.[8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]
Body Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, consider a chemically resistant apron or gown.[8] Ensure the lab coat is fully buttoned.
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved particulate respirator (e.g., N95 or higher) is necessary to prevent inhalation.[6] For work with volatile solutions or when generating aerosols, an air-purifying respirator with organic vapor cartridges may be required.[6]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]

Step-by-Step Handling Protocol:
  • Preparation: Before beginning work, ensure the fume hood is functioning correctly. Have the Safety Data Sheet (SDS) for a similar compound or this guide readily accessible.[6] Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.[6]

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any airborne powder.[6] Use a disposable weigh boat.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[6]

  • Performing the Reaction: Conduct all experimental procedures within the fume hood. Maintain a safe distance and use appropriate shielding for reactions.[6]

  • Cleanup: Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by a thorough washing.[6]

  • Doffing PPE: Remove PPE in a designated area to avoid spreading contamination.[6] Dispose of single-use items in the appropriate hazardous waste container.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][8] Do not eat, drink, or smoke in the laboratory.[4][8]

Workflow Diagram:

G Figure 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep 1. Review SDS & Prepare Work Area don_ppe 2. Don Appropriate PPE prep->don_ppe Proceed weigh 3. Weigh Solid Compound don_ppe->weigh Enter Hood dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decon 6. Decontaminate Surfaces & Glassware experiment->decon Experiment Complete waste 7. Dispose of Waste decon->waste doff_ppe 8. Doff PPE waste->doff_ppe Leave Hood wash 9. Wash Hands doff_ppe->wash Final Step

Caption: Figure 1: Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is as important as safe handling. All waste containing this compound must be treated as hazardous.

Waste Segregation and Disposal Protocol:
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[6]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for waste pickup.[6]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]

  • Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while advancing your research.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
  • QUINOLINE FOR SYNTHESIS - Loba Chemie.
  • This compound. ChemBK.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY D
  • 2,3-Dimethylquinoline-4-carboxylic acid. AK Scientific, Inc.
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • TECHNO PHARMCHEM - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • 2,4-Dimethylquinoline | C11H11N | CID 14536. PubChem - NIH.

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Precursor scoring Relevance Heuristic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.